2-Bromo-3-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBHCYSESMFQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463506 | |
| Record name | 2-Bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265981-13-3 | |
| Record name | 2-Bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodopyridine | |
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Foundational & Exploratory
2-Bromo-3-iodopyridine CAS number
An In-depth Technical Guide to 2-Bromo-3-iodopyridine (CAS No. 265981-13-3): Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern organic synthesis and drug discovery. Identified by its CAS number 265981-13-3, this compound offers a unique arrangement of halogen substituents, enabling highly selective and sequential functionalization.[1] This document details its physicochemical properties, provides a field-proven protocol for its synthesis via directed ortho-metalation, and explores its strategic applications, particularly in the construction of complex pharmaceutical scaffolds. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted pyridine ring that serves as a highly functionalized building block in fine chemical synthesis.[1] Its unique structure, featuring bromine and iodine atoms at adjacent positions, allows for differential reactivity in cross-coupling reactions, making it a valuable asset in multi-step synthetic campaigns.[1][2]
-
Chemical Name: this compound[3]
-
Structure: (Image for illustrative purposes)
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 95-100 °C | [3] |
| Boiling Point | 284 °C (Predicted) | [3] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [3] |
| XLogP3 | 2.5 | [3][6] |
| Topological Polar Surface Area | 12.9 Ų | [3][6] |
| Appearance | Powder |[3] |
Synthesis via Directed Ortho-Metalation
The most common and efficient synthesis of this compound starts from the readily available 2-bromopyridine.[3][7] The strategy hinges on a directed ortho-metalation (DoM) reaction, where the bromine atom at the C2 position directs a strong base to deprotonate the adjacent C3 position. This is followed by quenching the resulting lithiated intermediate with an iodine source.
The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the pyridine ring but is sterically hindered, which minimizes nucleophilic attack on the ring itself. The reaction requires extremely low temperatures (typically -90 °C or below) to ensure the stability of the lithiated intermediate and prevent unwanted side reactions or rearrangements.[3]
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[3]
Materials:
-
Diisopropylamine (iPr₂NH)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromopyridine
-
Iodine (I₂)
-
10% aq. Acetic Acid solution
-
Diethyl ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
LDA Preparation: Under an inert argon atmosphere, add n-BuLi (1.2 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -45 °C. Stir the mixture for 30 minutes to generate the LDA solution.
-
Deprotonation: Cool the reaction mixture to -95 °C using a toluene/liquid nitrogen bath. Add 2-bromopyridine (1.0 eq.) dropwise to the freshly prepared LDA solution. Stir the resulting mixture at -95 °C to -90 °C for 3-4 hours to ensure complete formation of the lithiated intermediate.[3]
-
Iodination: Add solid iodine (1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature below -90 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding a 10% aqueous acetic acid solution until the pH is between 8 and 9.[3] Add distilled water.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate the solvent under reduced pressure. The crude this compound is obtained as a brown powder, which can be dried in a desiccator.[3] The product is often of high purity and can be used directly in the next step.[3]
Spectroscopic Data
Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (500 MHz, CDCl₃): δ = 8.05 (dd, J = 5.2, 0.6 Hz, 1H), 7.91 (dd, J = 1.5, 0.6 Hz, 1H), 7.62 (dd, J = 5.2, 1.5 Hz, 1H).[3]
The distinct doublet of doublets (dd) for each of the three pyridine protons provides unambiguous confirmation of the 2,3-disubstitution pattern. Further characterization can be performed using LC-MS, HPLC, and UPLC.[8]
Applications in Research and Drug Development
The primary utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[2] The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts, which is the key step in many cross-coupling reactions.[2] This allows for selective functionalization at the C3 position while leaving the C2-bromo position available for subsequent transformations.[2] This predictable, sequential reactivity makes it an invaluable building block for creating molecular diversity from a single starting material.[9][10]
This strategic utility is particularly powerful in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are prevalent in active pharmaceutical ingredients (APIs).[9] Pyridine derivatives are key scaffolds in drugs targeting a wide range of conditions, including neurological disorders and infectious diseases.[9] Specifically, this intermediate plays a role in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy.[11]
Caption: Role as an intermediate in sequential cross-coupling reactions.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[6] It is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life.[3][6]
Table 2: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [3][6] |
| H318 | Causes serious eye damage. | [3][6] | |
| H400 | Very toxic to aquatic life. | [3][6] | |
| Precautionary | P264 | Wash skin thoroughly after handling. | [6] |
| P273 | Avoid release to the environment. | [3] | |
| P280 | Wear protective gloves/eye protection/face protection. | [6] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Handling and Storage:
-
Handling: Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[12] Handle in a well-ventilated area or chemical fume hood.[13][14] Avoid contact with skin and eyes.[12][14]
-
Storage: Store in a cool, dry, and well-ventilated place.[13][14] Keep the container tightly closed and protected from light.[4][10]
Conclusion
This compound (CAS No. 265981-13-3) is a strategically vital intermediate for advanced chemical synthesis. Its well-defined synthesis and, more importantly, the differential reactivity of its two halogen atoms provide a robust platform for the controlled, sequential construction of complex, polysubstituted pyridine derivatives. This capability has cemented its role as a key building block in the discovery and development of novel pharmaceuticals, empowering chemists to explore chemical space with greater precision and efficiency. Proper adherence to safety protocols is essential when handling this versatile yet hazardous compound.
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Introduction: The Strategic Value of a Dihalogenated Heterocycle
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-iodopyridine
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 265981-13-3) has emerged as a uniquely valuable heterocyclic intermediate. Its utility stems from the presence of two different halogen atoms on the pyridine core, each offering a distinct handle for sequential and regioselective functionalization.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. This molecule is not merely a reagent but a versatile platform for innovation, particularly in the synthesis of novel therapeutic agents like tyrosine kinase inhibitors.[2][3]
Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectroscopic properties is the foundation of its effective application in experimental design.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing critical data for reaction setup and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrIN | [4] |
| Molecular Weight | 283.89 g/mol | [4][5] |
| CAS Number | 265981-13-3 | [5] |
| Appearance | Light yellow to brown powder/crystal | [6] |
| Melting Point | 95-100 °C | [5][6] |
| Boiling Point | 284 °C | [5] |
| Density | ~1.0 g/cm³ | [5] |
| Solubility | Soluble in common organic solvents like Dichloromethane and DMF.[7] |
Spectroscopic Signature: ¹H NMR
Proton NMR provides a definitive fingerprint for the molecule. The reported chemical shifts in CDCl₃ are crucial for reaction monitoring and product confirmation.
-
¹H NMR (in CDCl₃): δ = 8.05 (dd, 1H), 7.91 (dd, 1H), 7.62 (dd, 1H).[5] The distinct splitting patterns and chemical shifts of the three pyridine protons allow for unambiguous structural verification.
Synthesis: A Protocol for Reliable Access
The most prevalent laboratory-scale synthesis involves the directed ortho-metalation of 2-bromopyridine, followed by quenching with an iodine source. This approach provides reliable access to the target molecule with good yield.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Lithiation and Iodination
This protocol is a self-validating system, where temperature control is critical for achieving high regioselectivity and yield.
-
Inert Atmosphere: To an oven-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Base Formation: Cool the THF to -45 °C. Add diisopropylamine (4.44 mL, 31.96 mmol) followed by the dropwise addition of n-butyllithium (12.78 mL of a 2.5 M solution in hexanes, 31.96 mmol). Stir the resulting solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA). The causality here is that pre-forming the strong, non-nucleophilic base is essential for clean deprotonation.
-
Deprotonation (Lithiation): Cool the reaction mixture to -95 °C using a toluene/liquid nitrogen bath. Slowly add 2-bromopyridine (3.02 mL, 31.65 mmol). The deep cooling prevents side reactions and ensures deprotonation occurs specifically at the C3 position, which is activated by the adjacent bromine atom. Stir the mixture at -95 °C to -90 °C for 3-4 hours.
-
Iodination: Add solid iodine (I₂, 8.03 g, 31.65 mmol) in portions, ensuring the internal temperature does not rise significantly.
-
Quench and Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding a 10% aqueous acetic acid solution until the pH is between 8 and 9. Add distilled water (50 mL).
-
Extraction and Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous potassium carbonate (K₂CO₃). Evaporate the solvent under reduced pressure to yield the crude product as a brown powder. The product can be further purified if necessary, but is often of sufficient purity (e.g., 85% yield) for subsequent steps.[5]
The Core of Versatility: Regioselective Reactivity
The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[8][9] This allows for selective functionalization at the 3-position while leaving the 2-position available for a subsequent, different transformation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is a robust method for forming carbon-carbon bonds, essential for constructing biaryl structures common in pharmaceuticals.[10][11] The reaction selectively couples an organoboron species at the 3-position (C-I) of the pyridine ring.
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 2-Bromo-3-iodopyridine: Synthesis, Properties, and Strategic Applications in Cross-Coupling Chemistry
This technical guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and application, emphasizing the strategic advantages its unique structure offers in modern medicinal chemistry. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Compound Profile: this compound
This compound (CAS No: 265981-13-3) is a dihalogenated pyridine derivative whose value lies not just in the presence of two halogens, but in their differential reactivity.[1][2] This feature allows for selective, sequential functionalization, making it a highly versatile scaffold for constructing complex molecular architectures.[1][3] Its molecular weight is 283.89 g/mol .[4][5]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrIN | [4][5] |
| Molecular Weight | 283.89 g/mol | [4][5] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 95-100 °C | [6] |
| Boiling Point | 284 °C (Predicted) | [6] |
| CAS Number | 265981-13-3 | [4] |
Table 1: Key Physicochemical Properties of this compound.
Spectroscopic analysis is essential for structural confirmation. The following data represents typical findings for this compound.
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ = 8.05 (dd, 1H), 7.91 (dd, 1H), 7.62 (dd, 1H) | [6] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 283/285 | [7] |
| IR Spectroscopy | Key Stretches: ~3050 cm⁻¹ (Aromatic C-H), ~1570, 1450 cm⁻¹ (C=C/C=N Ring) | [7] |
Table 2: Spectroscopic Data for this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via directed ortho-metalation of 2-bromopyridine, followed by quenching with an iodine source. This approach provides high regioselectivity.
Synthesis Workflow Diagram
Caption: Directed ortho-metalation synthesis workflow.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures for directed ortho-metalation.[6]
Expertise & Experience: The choice of low-temperature conditions (-95 °C to -90 °C) is critical. 2-lithiopyridines are notoriously unstable at higher temperatures and are prone to decomposition or rearrangement. Using a toluene/liquid N₂ bath provides precise temperature control necessary for this transformation. The slow warming overnight allows the reaction to proceed to completion without thermal decomposition of the intermediate.
Materials:
-
Diisopropylamine (iPr₂NH)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromopyridine
-
Iodine (I₂)
-
10% Acetic Acid (HOAc) solution
-
Diethyl ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
Step-by-Step Procedure:
-
LDA Formation: Under an inert atmosphere (Argon or Nitrogen), add diisopropylamine (1.05 eq) to anhydrous THF in a flame-dried flask. Cool the solution to -45 °C. Add n-BuLi (1.05 eq) dropwise, maintaining the temperature. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Deprotonation: Cool the reaction mixture to -95 °C using a toluene/liquid N₂ bath. Slowly add 2-bromopyridine (1.0 eq) dropwise. The solution will typically change color. Stir the mixture at -95 °C to -90 °C for 3-4 hours.
-
Iodination: Add solid iodine (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Quenching and Workup: After the addition of iodine, allow the reaction to warm slowly to room temperature overnight.
-
Carefully quench the reaction by adding 10% aqueous acetic acid until the pH is approximately 8-9, followed by the addition of distilled water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic material with diethyl ether (3x).
-
Drying and Isolation: Combine the organic layers and dry over anhydrous K₂CO₃. Filter and concentrate the solvent in vacuo to yield crude this compound, typically as a brown powder.[6] The product can be further purified by recrystallization or column chromatography if necessary.
The Core Utility: Selective Cross-Coupling Reactions
The primary strategic value of this compound lies in the differential reactivity of the C-I and C-Br bonds.[2] The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond.[2] This allows for selective functionalization at the C-3 position while leaving the C-2 bromine available for a subsequent, distinct transformation under more forcing conditions.
Sequential Functionalization Strategy
Caption: Selective sequential cross-coupling strategy.
Protocol: Sonogashira Coupling at the C-3 Position
The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling the C-I bond with a terminal alkyne.[8][9]
Trustworthiness: This protocol incorporates a copper(I) co-catalyst, which is crucial for the traditional Sonogashira mechanism.[8] It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] Rigorous deoxygenation of all reagents and solvents is mandatory, as oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[10]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Amine Base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA]) (2-3 eq)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS. Reactions involving aryl iodides are often complete within a few hours at room temperature.[8][10]
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-alkynylpyridine product.
Protocol: Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds between the aryl halide and an organoboron species.[11][12]
Expertise & Experience: The choice of base is critical in Suzuki couplings.[11] It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaromatic substrates. The catalyst system, such as Pd(PPh₃)₄, is chosen for its reliability, though more advanced catalyst/ligand systems can be used to improve yields or handle more challenging substrates.[13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)
Step-by-Step Procedure:
-
In an oven-dried reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the 2-bromo-3-arylpyridine product.
Applications in Drug Discovery
The ability to selectively and sequentially introduce different functionalities makes this compound a powerful tool in drug discovery.[1][3] It enables medicinal chemists to rapidly generate libraries of diverse molecular scaffolds for biological screening.[1] Pyridine derivatives are prevalent in many active pharmaceutical ingredients (APIs), and this building block facilitates the efficient construction of these vital motifs.[3] For instance, related dihalopyridine scaffolds are instrumental in the synthesis of potent kinase inhibitors used in oncology and for treating inflammatory diseases.[2]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1); Hazardous to the aquatic environment, acute hazard (Category 1).[5][6]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).[5][6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.
Store in a cool, dark, and dry place, protected from light.[4]
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2-Bromo-3-iodopyridine synthesis from 2-aminopyridine
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-iodopyridine from 2-Aminopyridine
Introduction
This compound is a valuable halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two different halogens at adjacent positions, allows for selective functionalization through various cross-coupling reactions. This makes it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of a robust and reliable two-step synthetic route to this compound, commencing from the readily available starting material, 2-aminopyridine. The described methodology is grounded in well-established chemical principles and is designed to be a practical resource for researchers and professionals in the field of drug development and chemical synthesis.
The overall synthetic strategy involves two key transformations: the conversion of 2-aminopyridine to 2-bromopyridine via a Sandmeyer reaction, followed by the regioselective iodination of 2-bromopyridine at the 3-position through a directed ortho-metalation protocol. Each step will be discussed in detail, including the underlying reaction mechanisms, experimental protocols, and critical parameters for success.
Overall Synthetic Workflow
The synthesis of this compound from 2-aminopyridine is a two-stage process. The first stage is the diazotization of 2-aminopyridine followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position. The resulting 2-bromopyridine is then subjected to directed ortho-metalation and subsequent iodination to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Bromopyridine via Sandmeyer Reaction
The initial step in the synthesis is the conversion of the amino group of 2-aminopyridine into a bromo group. The Sandmeyer reaction is a classic and reliable method for this transformation.[1]
Principle and Rationale
The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic amine.[2] In this case, 2-aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C) to form the corresponding pyridin-2-diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the decomposition of the diazonium salt, with the evolution of nitrogen gas, and the formation of an aryl radical.[1] This radical then abstracts a bromine atom from the copper(II) bromide (formed in the catalytic cycle) to yield the desired 2-bromopyridine. The use of HBr as the acid source also serves as the bromide source for the final product.
Mechanism of the Sandmeyer Reaction
Caption: Simplified mechanism of the Sandmeyer reaction.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ether (or other suitable organic solvent for extraction)
-
Sodium hydroxide (NaOH) for neutralization
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath
-
-
Procedure:
-
In a three-necked flask, place 48% hydrobromic acid and cool it to -5 °C to 0 °C using an ice-salt bath.[3]
-
Slowly add 2-aminopyridine to the cold acid with vigorous stirring, ensuring the temperature is maintained below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred 2-aminopyridine solution over 1-2 hours, keeping the temperature between -5 °C and 0 °C.[4][5]
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 2-bromopyridine by distillation.
-
Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 2-Aminopyridine | 94.11 | 1.0 | 1.0 |
| Sodium Nitrite | 69.00 | 1.1 | 1.1 |
| Copper(I) Bromide | 143.45 | 1.1 | 1.1 |
| 48% Hydrobromic Acid | 80.91 | Excess | - |
Note: The expected yield for this reaction is typically in the range of 80-90%.[3]
Part 2: Synthesis of this compound via Directed Ortho-metalation
With 2-bromopyridine in hand, the next step is the regioselective introduction of an iodine atom at the 3-position. Directed ortho-metalation is a powerful strategy for achieving this transformation with high selectivity.
Principle and Rationale
Directed ortho-metalation involves the deprotonation of an aromatic C-H bond that is ortho to a directing group. In the case of 2-bromopyridine, the bromine atom at the 2-position can act as a directing group, facilitating the removal of the proton at the 3-position by a strong base.[6]
A strong, non-nucleophilic base is required for this deprotonation to avoid side reactions, such as nucleophilic attack on the pyridine ring. Lithium diisopropylamide (LDA) is an ideal choice for this purpose. The reaction is conducted at very low temperatures (typically -95 °C to -75 °C) to prevent the rearrangement of the lithiated intermediate and other side reactions.[6][7]
Once the 3-lithio-2-bromopyridine intermediate is formed, it is quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound. The regioselectivity is high due to the directing effect of the bromo group and the thermodynamic stability of the resulting lithiated species.
Mechanism of Directed Ortho-metalation and Iodination
Caption: Mechanism of directed ortho-metalation and iodination.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
2-Bromopyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes for transfer of air-sensitive reagents
-
Low-temperature bath (liquid nitrogen/ethanol or dry ice/acetone)
-
-
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).
-
To the flask, add anhydrous THF and cool it to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cold THF.
-
Slowly add n-butyllithium dropwise to the diisopropylamine solution, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to generate the LDA solution.
-
Cool the LDA solution to -95 °C using a liquid nitrogen/ethanol bath.
-
Add 2-bromopyridine dropwise to the LDA solution at -95 °C. Stir the reaction mixture for 1 hour at this temperature.[6]
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -95 °C. Stir for an additional 30 minutes.[6]
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent like ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[8]
-
Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 2-Bromopyridine | 157.99 | 1.0 | 1.0 |
| Diisopropylamine | 101.19 | 1.1 | 1.1 |
| n-Butyllithium | 64.06 | 1.1 | 1.1 |
| Iodine | 253.81 | 1.1 | 1.1 |
Note: The expected yield for this reaction is typically around 85%.[7]
Purification and Characterization
The crude this compound obtained after the workup can be purified by either column chromatography on silica gel or recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is a common eluent system.[8] Recrystallization can be performed from a suitable solvent like hexanes or a mixture of hexanes and a more polar solvent.
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide information about the structure of the molecule. The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals in the aromatic region.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled.
-
Hydrobromic acid: Causes severe skin burns and eye damage.
-
Sodium nitrite: Oxidizing solid, toxic if swallowed, and very toxic to aquatic life.
-
Copper(I) bromide: Harmful if swallowed and causes skin and eye irritation.
-
n-Butyllithium: Pyrophoric, reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.
-
Diisopropylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
THF: Highly flammable liquid and vapor. May form explosive peroxides.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of this compound from 2-aminopyridine can be efficiently achieved through a two-step sequence involving a Sandmeyer reaction followed by a directed ortho-metalation and iodination. This guide provides a detailed and practical framework for conducting this synthesis. By understanding the underlying chemical principles and adhering to the experimental protocols, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical research.
References
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- PubChem. This compound.
- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021.
- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
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- Organic Syntheses. 2-BROMOPYRIDINE.
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- National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines.
- Organic Chemistry Portal. Sandmeyer Reaction.
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- Royal Society of Chemistry. Monocarborane-stabilized iodonium salts enable regioselective B12-iodination of [CB11H12]−.
- National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
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Introduction: The Strategic Advantage of Orthogonal Halogenation
An In-Depth Technical Guide to 2-Bromo-3-iodopyridine: A Strategic Intermediate in Modern Synthesis
In the landscape of heterocyclic chemistry, dihalogenated pyridines serve as exceptionally versatile synthons for the construction of complex molecular architectures. Among these, this compound (CAS No. 265981-13-3) has emerged as a building block of significant strategic importance, particularly for professionals in pharmaceutical and materials science research.[1][2][3] Its utility stems not just from the presence of two halogen atoms on a privileged pyridine scaffold, but from their distinct electronic properties and reactivity profiles. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in regioselective chemical transformations.
The core advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is considerably more labile and susceptible to oxidative addition by palladium(0) catalysts, a cornerstone of modern cross-coupling chemistry.[4] This inherent orthogonality allows for the selective functionalization at the C-3 position under mild conditions, while leaving the more robust C-Br bond at the C-2 position available for subsequent, more forcing transformations. This capacity for sequential, site-selective modification is paramount for the efficient and controlled assembly of polysubstituted pyridine derivatives, accelerating the discovery of novel active pharmaceutical ingredients (APIs) and advanced materials.[2]
Core Properties and Identification
Accurate identification and understanding of a reagent's physicochemical properties are foundational to its successful application in any synthetic campaign.
Nomenclature and Structure
-
IUPAC Name : this compound[5]
The structure, presented below, features a pyridine ring substituted with a bromine atom at the 2-position and an iodine atom at the 3-position.
Figure 1: Chemical Structure of this compound.
Physicochemical and Safety Data
The key physical and safety properties of this compound are summarized in the table below. This data is critical for safe handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Brown powder | [1] |
| Melting Point | 95-100 °C | [1][7] |
| Boiling Point | 284 °C | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1][5] |
| XLogP3 | 2.5 | [1][5] |
| Storage | Store in a dry, dark place | [6] |
Safety Profile: As a halogenated aromatic compound, this compound requires careful handling. The aggregated GHS information provides a clear warning of its potential hazards.[1][5]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | Danger | H400: Very toxic to aquatic life |
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and utilize appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis: Directed Ortho-Metalation Approach
The most common and efficient synthesis of this compound relies on a directed ortho-metalation (DoM) strategy starting from the readily available 2-bromopyridine.[1][9] This approach leverages the bromine atom as a directing group to facilitate deprotonation at the adjacent C-3 position.
Mechanistic Rationale
The reaction proceeds via the formation of a lithiated intermediate. A strong, sterically hindered base like lithium diisopropylamide (LDA) is generated in situ from n-butyllithium (n-BuLi) and diisopropylamine. LDA is highly effective for deprotonating the C-3 position of 2-bromopyridine, which is the most acidic proton due to the inductive effect of both the ring nitrogen and the adjacent bromine atom. The resulting 2-bromo-3-lithiopyridine intermediate is then quenched with an electrophilic iodine source, typically molecular iodine (I₂), to yield the final product.
The choice of extremely low temperatures (e.g., -95 °C) is critical.[1] Lithiated pyridine species are often thermally unstable and can undergo rearrangement or decomposition pathways. Maintaining cryogenic conditions ensures the stability of the intermediate throughout the reaction sequence, maximizing the yield of the desired product.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported literature procedure and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.[1]
-
Inert Atmosphere : To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (4.44 mL, 31.96 mmol).
-
Base Formation : Cool the solution to -45 °C using a suitable cooling bath. Slowly add n-butyllithium (12.78 mL of a 2.5 M solution in hexanes, 31.96 mmol) dropwise. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of LDA.
-
Metalation : Cool the reaction mixture further to -95 °C (a toluene/liquid nitrogen bath is effective). Add 2-bromopyridine (3.02 mL, 31.65 mmol) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -95 to -90 °C for 3-4 hours.
-
Iodination : Add solid iodine (I₂, 8.03 g, 31.65 mmol) in several small portions.
-
Warm-up and Quench : Allow the reaction mixture to slowly warm to room temperature overnight. Carefully quench the reaction by adding a 10% aqueous acetic acid solution until the pH is approximately 8-9, followed by distilled water (50 mL).
-
Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the organic material with diethyl ether. Combine the organic layers and dry over anhydrous potassium carbonate (K₂CO₃).
-
Final Product : Filter the drying agent and remove the solvent in vacuo. The crude this compound is obtained as a brown powder (typical yield: ~85%), which can be dried further in a desiccator.[1]
Reactivity and Application in Sequential Cross-Coupling
The primary value of this compound in synthetic chemistry is its capacity for selective, sequential functionalization. This is governed by the difference in bond dissociation energies (C-I < C-Br) and the resulting higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.
This allows a chemist to first perform a coupling reaction—such as Suzuki, Sonogashira, or Buchwald-Hartwig—at the C-3 position under relatively mild conditions. The bromo-substituted product can then be isolated and subjected to a second, distinct coupling reaction at the C-2 position, often requiring more forcing conditions (e.g., higher temperature, different ligand/catalyst system).
Sequential Functionalization Strategy
The diagram below outlines the strategic logic for using this compound to build molecular complexity in a controlled, stepwise manner.
Caption: Strategic workflow for sequential cross-coupling reactions.
This predictable regioselectivity streamlines synthetic routes, simplifies purification, and allows for the rapid generation of diverse compound libraries for screening in drug discovery and materials science programs.[2][10]
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.
-
¹H NMR : The proton NMR spectrum provides a clear diagnostic fingerprint. The reported chemical shifts in CDCl₃ are consistent with the assigned structure, showing three distinct aromatic protons.[1]
-
δ = 8.05 ppm : Doublet of doublets (dd), assigned to the proton at C-6.
-
δ = 7.91 ppm : Doublet of doublets (dd), assigned to the proton at C-4.
-
δ = 7.62 ppm : Doublet of doublets (dd), assigned to the proton at C-5.
-
-
Mass Spectrometry : The mass spectrum would be expected to show a characteristic molecular ion cluster due to the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
¹³C NMR : The carbon spectrum would show five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring.
Conclusion
This compound is a high-value, strategic intermediate for researchers engaged in the synthesis of complex organic molecules. Its defining feature—the orthogonal reactivity of its C-I and C-Br bonds—provides a powerful tool for controlled, sequential functionalization via modern cross-coupling chemistry. A thorough understanding of its synthesis, properties, and reactivity profile enables chemists to leverage this building block to its full potential, streamlining the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
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An In-depth Technical Guide to the Physical Properties and Synthetic Utility of 2-Bromo-3-iodopyridine
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the demand for versatile, highly functionalized heterocyclic scaffolds is incessant. Pyridine derivatives, in particular, form the backbone of a significant portion of pharmaceuticals and functional materials. Among the vast array of substituted pyridines, 2-bromo-3-iodopyridine emerges as a uniquely powerful building block. Its value lies not just in its pyridine core, but in the orthogonal reactivity of its two distinct halogen substituents. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a field-proven perspective on the practical application and nuanced behavior of this important synthetic intermediate. We will delve into its physical and spectral characteristics, provide robust protocols for its synthesis and purification, and explore the strategic exploitation of its differential reactivity in cornerstone cross-coupling reactions.
Section 1: Molecular and Physical Characteristics
This compound is a crystalline solid at room temperature, appearing as a light yellow to brown powder.[1][2] Its stability is a key consideration for storage and handling; the compound is sensitive to light and moisture and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[3][4]
Core Physical Data
The fundamental physical properties of this compound are summarized in the table below. This data is critical for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrIN | [1] |
| Molecular Weight | 283.89 g/mol | [1] |
| Melting Point | 95-100 °C | [1] |
| Boiling Point | 284 °C | [5] |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| CAS Number | 265981-13-3 | [1] |
Section 2: Spectroscopic Signature for Unambiguous Identification
Characterization of this compound is crucial for confirming its identity and purity. The following section details its expected spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the substitution pattern on the pyridine ring. A representative ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals in the aromatic region.[5]
-
δ ~8.05 ppm (dd, 1H): This signal corresponds to the proton at the C6 position, coupled to both the C5 proton and the C4 proton.
-
δ ~7.91 ppm (dd, 1H): This signal is assigned to the proton at the C4 position, showing coupling to the C5 proton and a smaller coupling to the C6 proton.
-
δ ~7.62 ppm (dd, 1H): This multiplet represents the proton at the C5 position, coupled to both the C4 and C6 protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by vibrations of the pyridine ring. Key expected absorptions include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1570-1550 cm⁻¹ and ~1450-1420 cm⁻¹: Strong absorptions corresponding to C=C and C=N stretching vibrations within the pyridine ring.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern will likely involve the loss of the halogen atoms and cleavage of the pyridine ring.
Section 3: Synthesis and Purification: A Practical Workflow
The synthesis of this compound is most commonly achieved from the readily available starting material, 2-bromopyridine. The following protocol is a robust and scalable method.
Synthesis via Directed Ortho-Metalation and Iodination
This procedure involves the deprotonation of 2-bromopyridine at the 3-position using a strong base, followed by quenching with an iodine source.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
LDA Formation: Cool the THF to -45 °C and add diisopropylamine (1.0 equivalent). Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes to generate lithium diisopropylamide (LDA).[5]
-
Deprotonation: Cool the reaction mixture to between -95 °C and -90 °C (a toluene/liquid nitrogen bath is effective). Slowly add a solution of 2-bromopyridine (1.0 equivalent) in THF. Stir the resulting mixture in this temperature range for 3-4 hours.[5]
-
Iodination: Add a solution of iodine (1.0 equivalent) in THF portion-wise, maintaining the low temperature.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the careful addition of a 10% aqueous acetic acid solution.[5]
-
Work-up: Add water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product as a brown powder.[5]
Purification Strategies: Achieving High Purity
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Solvent Screening: A mixture of hexanes and ethyl acetate is a good starting point for solvent screening.[7] The ideal solvent system will dissolve the compound at elevated temperatures and allow for crystallization upon cooling. Ethanol may also be a suitable solvent.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.[7]
Column Chromatography:
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common and effective eluent system. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.[7]
Section 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is anchored in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond, allowing for regioselective functionalization at the 3-position.[4][9]
Regioselective Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. With this compound, the Suzuki-Miyaura coupling can be directed to the 3-position by using appropriate reaction conditions, leaving the 2-bromo position available for subsequent transformations.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety. The significantly higher reactivity of the C-I bond allows for selective Sonogashira coupling at the 3-position of this compound, even at room temperature.[10]
Heck Coupling: The Heck reaction couples the aryl halide with an alkene. Similar to the other cross-coupling reactions, the C-I bond of this compound is expected to be more reactive, allowing for regioselective alkenylation at the 3-position.[10]
Section 5: Safety, Handling, and Disposal
As a responsible scientist, a thorough understanding of the hazards associated with any chemical is paramount.
Hazard Identification
This compound is classified as harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life.[10]
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended when handling the powder.[1]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][4] The compound is sensitive to light and moisture.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[6][11][12]
References
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- Wiley-VCH. (2007). Supporting Information.
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11).
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- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). IJSSST.
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- Organic Syntheses Procedure. (n.d.).
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- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
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- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022, August 23).
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An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-iodopyridine
Abstract
2-Bromo-3-iodopyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its dual, distinctly reactive halogen substituents that enable regioselective cross-coupling reactions. The successful application of this intermediate in complex synthetic pathways is contingent upon a thorough understanding of its fundamental physicochemical properties—namely, its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and manage these critical parameters. While quantitative data for this specific molecule is not extensively published, this guide synthesizes inferred properties from analogous structures with field-proven, standardized methodologies for determining thermodynamic solubility and chemical stability. Detailed, step-by-step protocols for the Shake-Flask solubility method and ICH-compliant forced degradation studies are presented, offering a robust, self-validating system for generating reliable data.
Introduction and Physicochemical Profile
This compound (C₅H₃BrIN, MW: 283.89 g/mol ) is a crystalline solid whose synthetic utility is anchored in the differential reactivity of its carbon-bromine and carbon-iodine bonds. This structural feature allows for programmed, sequential functionalization, making it a valuable precursor for novel pharmaceuticals and organic materials.[1] An understanding of its solubility is crucial for reaction setup, purification, and formulation, while knowledge of its stability profile is paramount for ensuring shelf-life, preventing the formation of impurities, and guaranteeing reproducible experimental outcomes.
While empirical data is limited, the molecular structure allows for logical inferences regarding its general properties. The presence of two large, lipophilic halogen atoms on the pyridine ring suggests low aqueous solubility and higher solubility in common organic solvents.[1][2] Vendor-supplied information indicates it is a white to off-white or yellow crystalline powder, a physical state that implies crystal lattice energy will be a significant factor in its dissolution.[1]
Table 1: Predicted & Reported Physicochemical Properties of this compound
| Property | Value / Inferred Characteristic | Source(s) |
| Molecular Formula | C₅H₃BrIN | [3] |
| Molecular Weight | 283.89 g/mol | [3] |
| Appearance | White to yellow to orange crystalline powder | [1][2] |
| Melting Point | 95-100 °C | |
| Inferred Aqueous Solubility | Low / Slightly Soluble | [2] |
| Inferred Organic Solubility | Soluble in polar aprotic and chlorinated solvents | [1] |
| Primary Stability Concerns | Light and air sensitivity | [1][2] |
Solubility Profile: A Methodological Approach
The solubility of a compound is not a single value but a profile dependent on the solvent, temperature, and pH. For drug development professionals, distinguishing between thermodynamic and kinetic solubility is critical. Thermodynamic solubility represents the true equilibrium saturation point and is best determined by the Shake-Flask method, which remains the gold standard.[4]
Protocol 1: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol establishes the equilibrium solubility of this compound in a specified solvent at a controlled temperature. The core principle is to create a saturated solution in the presence of excess solid, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute.[4][5]
Objective: To determine the saturation concentration (mg/mL or µg/mL) of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 PBS, DMSO, Ethanol, Methanol, Acetonitrile, THF, Dichloromethane)
-
20 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control (e.g., set to 25 °C)
-
Analytical balance
-
Centrifuge capable of holding the vials
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
Validated quantitative analytical method (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., ~10-20 mg) to a series of vials (in triplicate for each solvent). The visual presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.[5]
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate at a constant speed (e.g., 150-200 RPM) and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for most compounds.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., 10 minutes at 3000 x g).[7]
-
Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining micro-particulates that could dissolve upon dilution and falsely inflate the solubility value.[5]
-
Dilution & Analysis: Prepare an appropriate dilution of the filtrate in a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC-UV system.
-
Quantification: Analyze the diluted sample using the pre-validated HPLC-UV method and calculate the original concentration in the filtrate based on the dilution factor. The resulting value is the thermodynamic solubility.
Data Presentation: Expected Solubility Profile
While quantitative data must be determined experimentally, a qualitative and inferred solubility profile can be anticipated based on chemical principles.
Table 2: Qualitative and Inferred Solubility of this compound
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Very Low / Slightly Soluble | The molecule is largely nonpolar and lacks hydrogen bond donating groups. |
| Methanol | 5.1 | Soluble | Polar protic solvent capable of some interaction with the pyridine nitrogen. |
| Ethanol | 4.3 | Soluble | Similar to methanol. |
| Acetonitrile | 5.8 | Likely Soluble | Polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Another highly effective polar aprotic solvent.[1] |
| Dichloromethane (DCM) | 3.1 | Soluble | Nonpolar solvent effective for dissolving lipophilic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Aprotic ether with moderate polarity. |
graph TD { A[Start: Weigh Excess Solid] --> B{Add Precise Volume of Solvent}; B --> C[Seal Vials & Place in Shaker]; C --> D{Equilibrate for 24-48h at Constant T°}; D --> E[Settle & Centrifuge]; E --> F[Withdraw & Filter Supernatant]; F --> G{Dilute Filtrate}; G --> H[Analyze by Validated HPLC Method]; H --> I[End: Calculate Solubility];subgraph "Preparation" A; B; end subgraph "Equilibration" C; D; end subgraph "Sampling & Analysis" E; F; G; H; I; end node[fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; G; H; I;
}
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability Assessment
Stability testing is a cornerstone of drug development, designed to understand how a molecule's quality varies over time under the influence of environmental factors.[8] For a key intermediate like this compound, forced degradation (or stress testing) is the primary tool. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[9] This information is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.[8][10]
Protocol 2: Forced Degradation (Stress Testing)
This protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guideline.[11][12][13] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive that secondary products complicate the analysis.
Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Validated stability-indicating HPLC method (capable of resolving the parent peak from all degradation products)
-
Hydrochloric acid (0.1 M HCl)
-
Sodium hydroxide (0.1 M NaOH)
-
Hydrogen peroxide (3% H₂O₂)
-
High-purity water
-
Co-solvent (e.g., Acetonitrile or Methanol, if needed for initial dissolution)
-
Temperature-controlled ovens/baths
-
Photostability chamber conforming to ICH Q1B guidelines[14][15]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup (in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature and sample at time points. Basic conditions are often more aggressive for halogenated heterocycles.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature and sample at time points.
-
Thermal Degradation (Solution): Mix stock solution with pure water. Heat at 60 °C and sample at time points.
-
Thermal Degradation (Solid State): Place solid compound in an oven at an elevated temperature (e.g., 70 °C) and sample at time points by dissolving a weighed amount.
-
Photostability: Expose both solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[14][15] A parallel sample wrapped in aluminum foil serves as the dark control.[2]
-
-
Sample Quenching: At each time point, withdraw an aliquot. For acid and base samples, neutralize them to stop the reaction. Dilute all samples with mobile phase to the target concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, a time-zero (unstressed) sample, and the dark control using the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the percentage of each new impurity peak formed.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak is reasonably accounted for by the formation of degradation products.
-
Identify the conditions under which the compound is least stable.
-
Potential Degradation Pathways & Stability Profile
-
Hydrolytic Stability: Halogenated pyridines can be susceptible to nucleophilic substitution, particularly under basic conditions, although this is generally less facile than with other aromatic systems.[16] Degradation, if it occurs, would likely involve the displacement of one of the halogens.
-
Oxidative Stability: The pyridine ring is relatively electron-deficient and less prone to oxidation than electron-rich aromatics. However, oxidation may still occur under strong conditions.
-
Photostability: A primary concern for halogenated and iodo-aromatic compounds is photodecomposition.[2] The C-I bond is particularly susceptible to homolytic cleavage upon exposure to UV light, which could lead to radical-mediated degradation pathways.
-
Thermal Stability: As a crystalline solid with a melting point around 95-100 °C, the compound is expected to be stable at ambient and moderately elevated temperatures in the solid state.
Recommended Storage: Based on inferred properties, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize light and air exposure.[1][2]
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific, published quantitative data for this compound is sparse, a robust understanding of its solubility and stability can be achieved through the application of standardized, field-proven methodologies. Its structure suggests low aqueous solubility but good solubility in common polar aprotic and chlorinated organic solvents. The primary stability liabilities are likely sensitivity to light and potentially harsh basic conditions. By employing the detailed protocols for Shake-Flask solubility determination and forced degradation analysis outlined in this guide, researchers can generate the critical data needed to confidently handle, store, and utilize this versatile building block in their synthetic and drug development programs, ensuring both reproducibility and the integrity of their final products.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine.
- Royal Society of Chemistry. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2025, November 7). Direct regioselective C-3 halogenation of pyridines.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
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- American Chemical Society. (2025, December 30). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics.
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A Technical Guide to the Optimal Storage and Handling of 2-Bromo-3-iodopyridine for Synthetic and Pharmaceutical Applications
Executive Summary
2-Bromo-3-iodopyridine (CAS No: 265981-13-3) is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, prized for its dual halogenated structure that allows for selective, sequential cross-coupling reactions.[1][2] The distinct reactivity of the carbon-iodine versus the carbon-bromine bond is fundamental to its utility, enabling the construction of complex molecular architectures.[2] However, this same chemical reactivity profile renders the compound susceptible to degradation if not stored and handled with exacting precision. This guide provides a comprehensive, technically grounded framework for researchers, chemists, and drug development professionals to preserve the integrity, purity, and reactivity of this compound. The core storage directive is to maintain the compound at 2-8°C , under an inert atmosphere , and with complete protection from light and moisture .[1][3] Adherence to these protocols is critical for ensuring experimental reproducibility and safeguarding material investment.
Physicochemical Profile and Hazard Assessment
A foundational understanding of the compound's properties and inherent hazards is essential for establishing a safe and effective storage plan.
Key Physicochemical Properties
The physical characteristics of this compound dictate its handling requirements as a solid crystalline powder.
| Property | Value | Source(s) |
| CAS Number | 265981-13-3 | [4] |
| Molecular Formula | C₅H₃BrIN | [4] |
| Molecular Weight | 283.89 g/mol | [4] |
| Appearance | White to off-white or light yellow to brown crystalline powder | [1] |
| Melting Point | 95-100 °C | [5] |
| Boiling Point | ~284 °C | [5] |
| Purity | Typically >95-98% for research grades | [1][6] |
GHS Hazard Classification and Safety Rationale
This compound is classified as a hazardous substance, mandating strict adherence to safety protocols. The hazards underscore the necessity of using appropriate personal protective equipment (PPE) and engineering controls (i.e., a chemical fume hood) during handling.
| Hazard Statement | GHS Classification | Pictogram | Rationale for Storage & Handling Protocol |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Danger | Prevents accidental ingestion through containment and proper hygiene.[4] |
| H318: Causes serious eye damage | Serious Eye Damage (Category 1) | Danger | Mandates use of chemical safety goggles to prevent irreversible eye injury from dust or particles.[4] |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | Warning | Requires containment of spills and proper disposal of waste to prevent environmental release.[4] |
Core Stability Drivers and Causality of Degradation
The stability of this compound is primarily influenced by its sensitivity to light, moisture, and atmospheric oxygen. Understanding the chemical principles behind these sensitivities is key to preventing degradation.
Photostability: The Vulnerable Carbon-Iodine Bond
Halogenated aromatic compounds, particularly iodo-aromatics, are susceptible to photolytic degradation. The carbon-iodine bond is significantly weaker than the carbon-bromine bond and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light. This process generates radical species that can initiate a cascade of undesirable side reactions, leading to discoloration (e.g., turning brown or black) and the formation of impurities. This is a primary reason why suppliers explicitly state the compound is light-sensitive and must be protected from light.[1][2][3][6] Therefore, storage in amber glass vials or completely opaque containers is not merely a suggestion but a critical requirement to preserve the compound's structural integrity.
Atmospheric and Hydrolytic Stability
Multiple sources confirm that this compound is sensitive to moisture.[1] While the compound itself does not readily hydrolyze under neutral conditions, adsorbed moisture can facilitate decomposition over time, particularly if acidic or basic impurities are present. More critically, exposure to atmospheric oxygen presents a risk of gradual oxidation. To mitigate both risks, storing the compound under a dry, inert atmosphere (e.g., argon or nitrogen) is the best practice. This displaces both moisture and oxygen, creating an environment that actively preserves the material. Sealing containers tightly is a minimum requirement, but for long-term storage, backfilling with an inert gas is strongly recommended.[1][7][8]
Thermal Stability and Chemical Incompatibility
With a melting point around 95-100 °C, this compound is thermally stable at room temperature.[5] However, chemical kinetics dictates that even slow degradation reactions will accelerate with increased temperature. Refrigerated storage at 2-8°C is consistently recommended to minimize the kinetic rate of any potential decomposition pathway, thereby maximizing its shelf life.[1][3]
Furthermore, as a pyridine derivative, the compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous and potentially hazardous reactions.[9][10]
Recommended Storage and Handling Protocols
The following protocols are designed to be self-validating systems, ensuring the compound's integrity from initial receipt to final use.
Experimental Protocol: Long-Term Storage (> 1 Month)
-
Container Selection: Upon receipt, ensure the compound is in a tightly sealed amber glass bottle or an opaque, chemically resistant container. If the supplier's packaging is inadequate, transfer the material inside a glove box or glove bag.
-
Inert Atmosphere Purge: Place the container in a glove box with an inert atmosphere or use a Schlenk line. Open the container and backfill with dry argon or nitrogen gas for 1-2 minutes.
-
Sealing: Securely close the container cap. For critical applications, wrap the cap threads and the junction between the cap and bottle with Parafilm® to create a secondary barrier against moisture and air ingress.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any specific hazard warnings.
-
Temperature Control: Place the sealed container in a designated laboratory refrigerator maintained at 2-8°C. This area should be reserved for chemical storage and not used for food or beverages.
-
Inventory Management: Log the compound in an inventory system. Practice a "First-In, First-Out" (FIFO) policy to ensure older stock is used first.
Experimental Protocol: Short-Term Handling for Weighing and Use
-
Temperature Equilibration: Remove the container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening . This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Engineering Controls: Perform all manipulations within a certified chemical fume hood to mitigate inhalation risk.[11][12]
-
Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat.[13]
-
Dispensing: Briefly open the container in the fume hood. Quickly weigh the desired amount of the powder into a tared, sealed vessel (e.g., a vial with a screw cap). Minimize the time the bulk material is exposed to the atmosphere.
-
Resealing for Storage: Before returning the primary container to storage, purge the headspace with a gentle stream of inert gas (argon or nitrogen) to displace the ambient air that entered during dispensing.
-
Final Sealing: Tightly close the container, wrap with Parafilm® if desired, and promptly return it to the 2-8°C storage location.
Visualization of Storage Decision Workflow
The following diagram outlines the decision-making process for the proper storage and handling of this compound.
Caption: Decision workflow for storage and handling of this compound.
Summary of Optimal Storage Conditions
This table provides a quick-reference summary of the ideal storage parameters for this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential decomposition reactions, maximizing long-term stability.[1][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and oxygen.[1][2] |
| Light | Protect from Light (Amber Vial / Opaque Container) | Prevents photolytic cleavage of the C-I bond.[1][3][6] |
| Container | Tightly Sealed Glass Container | Ensures containment and provides a barrier against the external environment.[1][7] |
| Incompatibilities | Segregate from Strong Oxidizers, Acids, and Bases | Avoids potential hazardous chemical reactions.[9][10] |
Conclusion
The synthetic value of this compound is directly proportional to its purity. Degradation due to improper storage can introduce impurities that may complicate reactions, reduce yields, and compromise the integrity of downstream research. By implementing the scientifically-grounded protocols outlined in this guide—specifically, refrigerated storage under a dry, inert, and dark environment—researchers can ensure the long-term stability and reactivity of this valuable reagent, thereby promoting reliable and reproducible scientific outcomes.
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A Senior Application Scientist's Guide to the Commercial Availability and Strategic Procurement of 2-Bromo-3-iodopyridine
Abstract
2-Bromo-3-iodopyridine has emerged as a strategically significant heterocyclic building block, prized for its uniquely differentiated halogenated reaction sites. This differential reactivity is instrumental in the sequential, regioselective synthesis of complex polysubstituted pyridine derivatives, which are prevalent scaffolds in modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the commercial landscape for this compound, offering researchers, process chemists, and drug development professionals a comprehensive resource for its procurement, quality assessment, and effective application. We will explore the supplier ecosystem, delve into the analytical standards for quality control, contextualize its availability through its synthesis, and illustrate the applications that drive its commercial demand.
Introduction: The Strategic Value of Differentiated Halopyridines
The pyridine scaffold is a cornerstone of pharmaceutical development, present in a vast array of approved therapeutic agents. The precise functionalization of this ring system is paramount to modulating pharmacological activity. This compound (CAS No. 265981-13-3) offers a distinct synthetic advantage due to the differential reactivity of its carbon-halogen bonds.[1] The carbon-iodine (C-I) bond is substantially more labile and thus more reactive toward palladium(0) catalysts in cross-coupling reactions compared to the more robust carbon-bromine (C-Br) bond.[1]
This reactivity differential enables chemists to perform selective functionalization at the 3-position (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig coupling) while preserving the bromine at the 2-position for subsequent, often more forceful, synthetic transformations. This inherent regioselectivity streamlines complex synthetic routes, minimizes the need for cumbersome protection/deprotection steps, and ultimately accelerates the discovery and development of novel chemical entities.[1][2]
Commercial Availability and Supplier Analysis
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research (milligram to gram scale) to process development and commercial manufacturing (kilogram scale). The material is typically supplied as a very pale yellow to brown crystalline powder or solid.[3]
When procuring this reagent, it is critical to consider not just the price, but also the purity, available quantities, and the supplier's quality management system. Below is a comparative summary of prominent commercial sources.
| Supplier | Typical Purity | Available Quantities | Notes & Key Identifiers |
| Sigma-Aldrich (Merck) | Not specified; refer to lot-specific Certificate of Analysis (CoA) | Research quantities (e.g., grams) | CAS: 265981-13-3; MDL: MFCD09056782. Note: Product may be discontinued, requiring contact with technical service.[4] |
| TCI Chemicals | >95.0% (GC) | 5g, 25g | Product Number: B5201. Appearance is described as light yellow to brown powder/crystal. |
| Alfa Chemistry | 98% | Research and industrial production quantities | Product ID: ACM265981133. Designed for both research and industrial use.[5] |
| Lab Pro Inc. | Min. 95.0% (GC) | 5g | Product Number: B5201-5G. Listed as a very pale yellow solid with a melting point of 98°C.[3] |
| Symax Laboratories | >98% | 25g, 100g, custom orders | Notes high purity and its role as a building block in medicinal and agrochemical research.[6] |
| Various Online Retailers | min 98% | 100g | Often sold for professional research and manufacturing use only, with restrictions on shipping to consumers.[7] |
Note: Availability, purity, and packaging are subject to change. Researchers should always consult the supplier's website and lot-specific documentation for the most current information.
Quality Control and Specification Analysis for the End-User
A successful synthetic outcome begins with high-quality starting materials. For this compound, the primary concern is purity, specifically the absence of regioisomers or starting materials from its own synthesis.
Common Synthetic Route and Potential Impurities
A prevalent laboratory-scale synthesis involves the directed ortho-lithiation of 2-bromopyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an iodine source (e.g., molecular iodine, I₂).[8][9]
Caption: A simplified synthetic route to this compound.
Given this pathway, potential impurities to screen for include:
-
Unreacted 2-Bromopyridine: Incomplete lithiation or quenching.
-
Isomeric Impurities: A "halogen dance" rearrangement, though less common in this specific transformation, can lead to other isomers like 2-bromo-4-iodopyridine under certain conditions.[8]
-
Solvent and Reagent Residue: Residual THF, diisopropylamine, or other reagents used in the workup.
Analytical Characterization Protocol
Researchers should independently verify the quality of the procured material, especially for sensitive downstream applications.
Recommended Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (CDCl₃ is common) within a 5 mm NMR tube.[10]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[10]
-
Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[10]
-
Data Interpretation: The spectrum of pure this compound should exhibit three distinct signals in the aromatic region, corresponding to the three pyridine ring protons. The integration of these signals should be 1:1:1. The presence of other signals may indicate impurities.
Applications Driving Commercial Demand
The commercial availability of this compound is directly driven by its utility in constructing high-value molecules, particularly in the pharmaceutical industry.[11][12] Its ability to act as a linchpin for sequential cross-coupling is its most powerful attribute.
A typical workflow involves an initial, milder coupling reaction at the C-I bond, followed by a second coupling at the more resilient C-Br bond.
Caption: Workflow for sequential cross-coupling using this compound.
This strategy is frequently employed in the synthesis of kinase inhibitors, where a core scaffold is elaborated with different substituents to optimize potency and selectivity against specific biological targets.[11] The reliable supply of high-purity this compound is therefore a critical enabler for research and development in areas like oncology and inflammatory diseases.[1][2]
Safety, Handling, and Storage
As a laboratory reagent, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed and causes serious eye damage.[4][13] It is also very toxic to aquatic life.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses or face shields, and a lab coat when handling the material.[4][14] Work in a well-ventilated area or a chemical fume hood.[15]
-
Handling: Avoid contact with skin and eyes.[14] Do not breathe dust.[15] Prevent release into the environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The material should be protected from light.[7]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use for complete and detailed safety information.[14][15]
Conclusion
This compound is a commercially accessible and highly valuable building block for advanced organic synthesis. Its key advantage—the differential reactivity of its two halogen atoms—provides a robust and efficient platform for constructing complex molecular architectures. For researchers and developers, a successful procurement strategy goes beyond price, encompassing a thorough evaluation of supplier reliability, purity specifications, and independent analytical verification. By understanding the commercial landscape and the technical nuances of this reagent, scientists can effectively leverage its unique properties to accelerate innovation in drug discovery and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
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- Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap.
- Pipzine Chemicals. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine Chemicals.
- USA Chemical Suppliers. This compound suppliers USA. USA Chemical Suppliers.
- Symax Laboratories Private Limited. 2 Bromo Iodopyridine. Symax Laboratories.
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spectroscopic data for 2-bromo-3-iodopyridine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-Iodopyridine
Introduction
This compound (CAS No. 265981-13-3) is a highly functionalized heterocyclic building block crucial in medicinal chemistry and materials science.[1] Its unique arrangement of a pyridine core with vicinal bromine and iodine substituents allows for selective and sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of complex, polysubstituted aromatic systems. Accurate structural confirmation and purity assessment of such a key intermediate are paramount to ensure the reliability and reproducibility of subsequent synthetic steps.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As a self-validating system, this document integrates experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral interpretation and the logic of experimental protocols are explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for the characterization of this compound.
Molecular Structure and Key Identifiers
A precise understanding of the molecular structure is the foundation for all spectroscopic interpretation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 265981-13-3 | [2][3][4] |
| Molecular Formula | C₅H₃BrIN | [2][4] |
| Molecular Weight | 283.89 g/mol | [3][4] |
| Monoisotopic Mass | 282.84936 Da | [2][3] |
| Physical Form | Powder / Crystal | [2][4] |
| Melting Point | 95-100 °C | [2][4] |
The numbering convention used for the pyridine ring in this guide is essential for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis (Experimental)
The proton NMR spectrum provides definitive information about the number, environment, and connectivity of protons in the molecule. The experimental data for this compound confirms the presence of three distinct aromatic protons.
Table 2.1: Experimental ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 499.93 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| 8.05 | Doublet of doublets (dd) | 5.2, 0.6 | 1H | H6 |
| 7.91 | Doublet of doublets (dd) | 1.5, 0.6 | 1H | H4 |
| 7.62 | Doublet of doublets (dd) | 5.2, 1.5 | 1H | H5 |
| Data sourced from ECHEMI.[2] |
Interpretation:
-
H6 (δ 8.05): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded (downfield) of the three protons. It shows coupling to H5 (ortho-coupling, J ≈ 5.2 Hz) and a small long-range coupling to H4 (meta-coupling, J ≈ 0.6 Hz).
-
H4 (δ 7.91): This proton is deshielded by the adjacent iodine atom. It exhibits coupling to H5 (ortho-coupling, J ≈ 1.5 Hz) and long-range coupling to H6 (meta-coupling, J ≈ 0.6 Hz).
-
H5 (δ 7.62): This proton is the most upfield of the aromatic protons. It is coupled to both H6 (ortho-coupling, J ≈ 5.2 Hz) and H4 (ortho-coupling, J ≈ 1.5 Hz). The observed splitting pattern (dd) and coupling constants are fully consistent with the proposed structure.
¹³C NMR Analysis (Predicted)
Table 2.2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃ (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~151.5 | C6 | Adjacent to nitrogen, deshielded. |
| ~148.0 | C4 | Deshielded by adjacent iodine and para to nitrogen. |
| ~142.0 | C2 | Directly attached to bromine; significant deshielding. |
| ~128.5 | C5 | Shielded relative to other carbons, influenced by adjacent C4 and C6. |
| ~98.0 | C3 | Directly attached to iodine; the heavy atom effect causes a significant upfield shift. |
Causality: The prediction is grounded in the known effects of halogens on aromatic rings. Bromine's electronegativity deshields the attached carbon (C2). Iodine, while also a halogen, exerts a strong "heavy atom effect," which is a shielding effect that shifts the directly attached carbon (C3) significantly upfield. The remaining carbon shifts are influenced by their position relative to the nitrogen and the halogens.
NMR Experimental Protocol
This protocol provides a self-validating methodology for acquiring high-quality NMR spectra.
Caption: Predicted electron ionization fragmentation pathway for this compound.
Interpretation: The primary fragmentation events are expected to be the cleavage of the relatively weak carbon-halogen bonds. Loss of an iodine radical (I•) is typically more facile than loss of a bromine radical (Br•), so the fragment at m/z 156/158 might be more abundant than the fragment at m/z 204. Subsequent loss of the second halogen radical leads to the pyridyl cation radical at m/z 77.
MS Experimental Protocol
Methodology (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the solid sample (sub-milligram) into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol) if using a GC-MS system.
-
Ionization: Utilize a standard Electron Ionization (EI) source. The standard electron energy of 70 eV is chosen because it provides reproducible fragmentation patterns that are suitable for library matching and structural elucidation.
-
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z ratio to generate the mass spectrum.
Summary and Conclusion
This guide provides a multi-faceted spectroscopic profile of this compound, integrating experimental ¹H NMR data with well-grounded predictions for ¹³C NMR, IR, and MS. The collective data provides a robust and self-consistent "fingerprint" for the unequivocal identification and characterization of this important synthetic intermediate. Researchers can use the protocols and interpretations herein as a reliable standard for quality control and reaction monitoring in their synthetic endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Catalyst for Research and Development in Fine Chemical Synthesis.
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An In-depth Technical Guide to the Discovery and History of 2-Bromo-3-iodopyridine: A Cornerstone Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dihalogenated Pyridines
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a cornerstone in the design of novel therapeutics and functional materials. The introduction of halogen atoms onto the pyridine ring further enhances its synthetic utility, providing versatile handles for a wide array of cross-coupling reactions. Among the dihalogenated pyridines, 2-bromo-3-iodopyridine has emerged as a particularly valuable building block. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential functionalization, offering a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound, alongside a detailed examination of its applications in modern organic synthesis and drug discovery.
The Genesis of a Versatile Reagent: A Historical Perspective
The precise first synthesis of this compound is not prominently documented in readily available historical reviews of pyridine chemistry. Its emergence is intrinsically linked to the development of methods for the selective functionalization of the pyridine ring, a significant challenge in early organic chemistry. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene, and the directing effects of the nitrogen atom often lead to a mixture of products.
Early methods for the synthesis of halopyridines primarily relied on diazotization of aminopyridines followed by Sandmeyer-type reactions, or direct halogenation under harsh conditions. The preparation of 2-bromopyridine itself can be achieved from 2-aminopyridine through diazotization in the presence of hydrobromic acid and a nitrite source[1][2][3].
The synthesis of this compound likely arose from the need for more sophisticated, regioselectively substituted pyridine building blocks. A key breakthrough in this area was the application of directed ortho-metalation (DoM). This strategy utilizes a directing group to guide a strong base to deprotonate a specific ortho-position, creating a nucleophilic center that can then be trapped with an electrophile. In the case of 2-bromopyridine, the bromine atom itself can act as a directing group for lithiation at the 3-position.
While a definitive seminal publication for the discovery of this compound is not easily identifiable through general searches, its synthesis is now a well-established procedure, often cited as a crucial intermediate step in the "halogen dance" reaction for the preparation of 2-bromo-4-iodopyridine[4]. This suggests its initial discovery may be embedded within broader studies on the reactivity of lithiated pyridines.
The Evolution of Synthesis: From Early Methods to Modern Protocols
The synthesis of this compound has evolved to improve efficiency, selectivity, and scalability. The most prominent and widely utilized method involves the directed ortho-metalation of 2-bromopyridine.
Directed ortho-Metalation and Iodination
This now-classic approach leverages the ability of a bromine substituent to direct deprotonation to the adjacent C-3 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial for the success of this reaction. The resulting 3-lithio-2-bromopyridine intermediate is then quenched with an iodine source, typically molecular iodine (I₂), to yield this compound.
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base (LDA): The use of LDA is critical to prevent nucleophilic attack on the pyridine ring, a common side reaction with organolithium reagents. Its bulky nature favors proton abstraction over addition.
-
Low Temperature (-78 °C): The lithiated pyridine intermediates are highly reactive and unstable at higher temperatures. Cryogenic conditions are necessary to prevent decomposition and unwanted side reactions, such as rearrangement or reaction with the solvent.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Strictly anhydrous conditions are required to prevent quenching of the base and the lithiated intermediate.
A significant body of work has been dedicated to optimizing this transformation, particularly in the context of the subsequent "halogen dance" rearrangement to the thermodynamically more stable 2-bromo-4-iodopyridine[4][5].
Key Synthetic Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound and its important precursor, 2-bromopyridine.
Synthesis of 2-Bromopyridine from 2-Aminopyridine
This procedure is a modification of the Sandmeyer reaction and provides the necessary starting material for the synthesis of this compound.
Experimental Protocol:
-
Diazotization: In a well-ventilated fume hood, 2-aminopyridine is dissolved in aqueous hydrobromic acid and cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Neutralization and Extraction: The reaction mixture is carefully neutralized with a strong base, such as sodium hydroxide, while keeping the temperature low.
-
The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 2-bromopyridine is purified by vacuum distillation to yield a colorless to pale yellow liquid[1][2].
Synthesis of this compound via Directed ortho-Metalation
This protocol outlines the most common method for the preparation of this compound.
Experimental Protocol:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C (dry ice/acetone bath). An equimolar amount of n-butyllithium in hexanes is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C to generate LDA.
-
Lithiation of 2-Bromopyridine: A solution of 2-bromopyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 3-lithio-2-bromopyridine intermediate.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, as indicated by the discharge of the iodine color. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford a solid product[6].
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to this compound.
Comparative Analysis of Synthetic Methodologies
| Parameter | Directed ortho-Metalation |
| Starting Material | 2-Bromopyridine |
| Key Reagents | LDA, I₂ |
| Reaction Conditions | Cryogenic temperatures (-78 °C), anhydrous |
| Yield | Generally good to excellent |
| Scalability | Can be challenging due to low temperatures and handling of organolithiums |
| Advantages | High regioselectivity, well-established |
| Disadvantages | Requires specialized equipment for low temperatures, strict inert atmosphere |
The Role of this compound in Drug Discovery and Development
The synthetic versatility of this compound has made it a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors for the treatment of cancer and other diseases[7][8][9]. The differential reactivity of the C-I and C-Br bonds is the key to its utility. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for selective functionalization at the 3-position while leaving the 2-bromo position available for subsequent transformations.
This stepwise functionalization is a powerful strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of drug candidates.
Application in Kinase Inhibitor Synthesis
A notable application of dihalogenated pyridines is in the synthesis of inhibitors for various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. For instance, the related compound, 2-amino-5-bromo-3-iodopyridine, is a crucial intermediate in the synthesis of tyrosine kinase inhibitors[7]. While specific, named examples of drugs synthesized directly from this compound are not prominently featured in the initial search results, its utility as a building block for complex, multi-substituted pyridine-containing molecules is well-established in the medicinal chemistry literature[10][11][12][13].
The general strategy involves an initial cross-coupling reaction at the more reactive C-3 position (via the C-I bond), followed by a second cross-coupling or nucleophilic substitution at the C-2 position (via the C-Br bond).
Caption: General workflow for kinase inhibitor synthesis.
Conclusion and Future Outlook
This compound, while perhaps not as widely recognized as some other commodity building blocks, holds a significant position in the toolbox of the modern synthetic chemist. Its history is intertwined with the development of powerful synthetic methodologies for the regioselective functionalization of pyridines. The directed ortho-metalation approach provides a reliable and high-yielding route to this valuable intermediate.
The true power of this compound lies in its capacity for sequential, site-selective modifications, a property that has been and will continue to be exploited in the design and synthesis of complex molecules with important biological activities. As the demand for novel and more sophisticated small molecule therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly remain a key element in the advancement of drug discovery and development.
References
- 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China - Pipzine Chemicals. (URL: )
- This compound - Continental Hotel Budapest. (URL: )
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ResearchG
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An In-depth Technical Guide to the Chemoselective Functionalization of 2-Bromo-3-iodopyridine: A Comparative Reactivity Analysis of the C-Br vs. C-I Bond
Foreword: The Strategic Value of Dihalogenated Heterocycles
In the landscape of modern drug discovery and materials science, N-heterocycles, particularly substituted pyridines, are foundational scaffolds. Their prevalence in pharmaceuticals and functional materials necessitates synthetic methodologies that are both efficient and exquisitely selective. Among the tools available to the synthetic chemist, dihalogenated pyridines stand out as exceptionally versatile building blocks. The compound at the heart of this guide, 2-bromo-3-iodopyridine, epitomizes this utility.[1] Its two distinct halogen atoms are not a redundancy but a strategic asset, offering two points of connection that can be addressed with remarkable precision.
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why the carbon-iodine and carbon-bromine bonds in this molecule exhibit such different reactivities. We will explore the fundamental principles governing this selectivity and translate that theory into field-proven, robust protocols for key cross-coupling transformations. The objective is to empower researchers, scientists, and drug development professionals to leverage the unique chemical personality of this compound for the predictable and efficient synthesis of complex molecular architectures.
Part 1: The Physicochemical Basis of Selective Reactivity
To control the reactivity of this compound, one must first understand the intrinsic properties of its carbon-halogen bonds. The observed chemoselectivity is not arbitrary; it is a direct consequence of fundamental principles of bond strength and the kinetics of the reaction mechanisms involved.
The Decisive Role of Bond Dissociation Energy (BDE)
The energy required to cleave a chemical bond homolytically is known as the Bond Dissociation Energy (BDE).[2] In the context of aryl halides, the BDE of the carbon-halogen (C-X) bond is the single most critical factor determining its reactivity in many transformations, especially transition-metal-catalyzed cross-coupling reactions.[2][3]
The trend in BDE for aryl halides is unequivocal: the C-I bond is substantially weaker than the C-Br bond. This is primarily due to the less effective orbital overlap between the large 5p orbital of iodine and the sp² hybrid orbital of the pyridine ring carbon, resulting in a longer and weaker bond.[2]
| Bond Type | Approximate Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~213-285 |
| Aryl C-Br | ~285-339 |
| Aryl C-Cl | ~327-397 |
| Aryl C-F | ~485-523 |
| Data compiled from sources.[2][4][5] |
This significant energy difference is the foundation of the chemoselectivity we aim to exploit. The lower energy barrier for C-I bond cleavage makes it the kinetically favored site of reaction.[6]
Oxidative Addition: The Rate-Determining Step
In the majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0).[7][8][9] This step, which involves the cleavage of the C-X bond and formation of two new bonds to the metal, is almost always the rate-determining step of the overall transformation.[3][4]
The rate of oxidative addition follows the inverse trend of the BDE: Ar-I > Ar-Br >> Ar-Cl .[7][10] Consequently, the Pd(0) catalyst will react preferentially and much more rapidly with the C-I bond at the 3-position of this compound than with the more robust C-Br bond at the 2-position. This kinetic preference is so pronounced that it allows for the clean, selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.[11]
Caption: Kinetic preference for C-I bond activation.
Part 2: Chemoselective Cross-Coupling Protocols
The theoretical principles outlined above are validated through practice. By carefully selecting reaction conditions, we can achieve near-perfect selectivity for the C-3 (iodo) position. The following sections provide detailed, self-validating protocols for three of the most crucial cross-coupling reactions in the synthetic chemist's toolbox.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl and vinyl-aryl structures.[12][13] When applied to this compound, the coupling with a boronic acid or ester occurs exclusively at the C-I position under standard conditions.[14][15]
Comparative Performance Data: Selective Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (C-I Coupling) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95% |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98% |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98% |
| Representative data based on typical outcomes for similar substrates.[14] |
Rationale: This protocol uses Pd(PPh₃)₄, a reliable and commercially available catalyst, with a standard carbonate base. The biphasic solvent system helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction. The temperature is sufficient to drive the reaction without providing enough energy to cleave the stronger C-Br bond.
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water) via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2-bromopyridine.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne group.[4] The reaction demonstrates excellent chemoselectivity for the C-I bond, leveraging a palladium catalyst in conjunction with a copper(I) co-catalyst.[14][16]
Rationale: This protocol uses the classic PdCl₂(PPh₃)₂/CuI system. The amine (triethylamine) serves as both the base and, in many cases, the solvent. These conditions are mild enough to ensure exclusive reaction at the more labile C-I position.
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
-
Solvent, Base, and Reagent Addition:
-
Add anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, Et₃N, 2-3 equiv.) via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often exothermic upon alkyne addition.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 3-alkynyl-2-bromopyridine product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a vital tool for forming aryl-amine bonds.[8][17] As with other palladium-catalyzed couplings, the reaction with this compound proceeds selectively at the C-I bond under controlled conditions.[18] It is important to note that forcing conditions (higher temperatures, longer times, excess reagents) can lead to a second amination at the C-Br position.[18]
Rationale: This protocol employs a modern catalyst system (a palladium pre-catalyst and a sterically demanding biarylphosphine ligand like XPhos) which is highly active at lower temperatures, enhancing selectivity. Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.
-
Reaction Setup (Inert Atmosphere):
-
Inside a glovebox or using Schlenk techniques, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the XPhos ligand (1-3 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.5 equiv.) to a dry reaction vessel.
-
In a separate vial, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
-
Reagent Addition:
-
Add the solution of the substrate and amine to the vessel containing the catalyst and base.
-
Seal the vessel and remove it from the glovebox.
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction for 4-24 hours by LC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.
-
Concentrate the filtrate and purify the crude material by column chromatography to obtain the desired 3-amino-2-bromopyridine derivative.
-
Part 3: Synthetic Strategy and Workflow Visualization
The true power of this compound lies in its capacity for sequential, site-selective functionalization. The C-I bond can be addressed first, and the resulting 3-substituted-2-bromopyridine can then be subjected to a second, distinct cross-coupling reaction at the C-Br position.
Caption: A typical workflow for sequential functionalization.
The general catalytic cycle responsible for these transformations is illustrated below, highlighting the critical oxidative addition step.
Caption: General catalytic cycle for cross-coupling reactions.
Part 4: Conclusion and Outlook
The differential reactivity of the C-Br and C-I bonds in this compound is a robust and predictable phenomenon rooted in fundamental chemical principles. The significantly lower bond dissociation energy of the C-I bond dictates that it will be the exclusive site of reaction in palladium-catalyzed cross-coupling reactions under kinetically controlled conditions. This allows for the molecule to be treated as a "linchpin" synthon, enabling the precise and sequential introduction of two different functional groups onto the pyridine core. By understanding the causality behind this selectivity and employing validated, robust protocols, researchers can confidently design and execute complex synthetic routes, accelerating the development of novel pharmaceuticals and advanced materials.
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- Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.International Journal of Simulation: Systems, Science & Technology. [Link]
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2018). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
- Amatore, C., et al. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.Royal Society of Chemistry. [Link]
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Buchwald–Hartwig amin
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Deriv
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
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electrophilic substitution on 2-bromo-3-iodopyridine
An In-depth Technical Guide to Electrophilic Substitution on 2-Bromo-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (SEAr) on this compound. As a highly functionalized heterocyclic scaffold, understanding its reactivity is crucial for the rational design of novel pharmaceutical agents and advanced materials. This document synthesizes foundational principles of pyridine chemistry with the specific electronic contributions of bromo and iodo substituents to predict regiochemical outcomes. It offers a theoretical framework, predictive analysis for key substitution reactions, and practical, field-proven protocols adapted from analogous systems. The guide also explores strategic alternatives, such as the use of N-oxides, to overcome the inherent challenges of functionalizing this electron-deficient ring system.
The Electronic Landscape of this compound
The reactivity of this compound in electrophilic aromatic substitution is a product of the complex interplay between the inherent electronic nature of the pyridine ring and the dual electronic effects of its halogen substituents.
Inherent Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system.[1] The high electronegativity of the nitrogen atom exerts a powerful inductive electron-withdrawing effect, deactivating the ring towards attack by electrophiles when compared to benzene.[1][2] This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring is often sluggish, requiring harsh reaction conditions, and typically proceeds at the C3 or C5 positions (meta-substitution) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate.[2][3]
Substituent Effects of Bromine and Iodine
Halogens introduce a duality of electronic effects: a deactivating inductive effect and a resonance-based directing effect.[4]
-
Inductive Effect (-I): Both bromine and iodine are more electronegative than carbon and withdraw electron density from the pyridine ring via the sigma bond framework. This effect further deactivates the already electron-poor ring, making electrophilic attack more challenging.[1]
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system.[1][4] This electron donation partially counteracts the inductive deactivation and preferentially stabilizes the cationic intermediates (Wheland intermediates or σ-complexes) formed during attack at the ortho and para positions relative to the halogen.[5] Therefore, both bromo and iodo groups are classified as deactivating, ortho, para-directors.[4][6]
Predicting the Regioselectivity of Electrophilic Attack
To predict the site of electrophilic attack on this compound, we must consolidate the directing influences of the ring nitrogen, the C2-bromo group, and the C3-iodo group. The most favorable position for substitution will be the one that leads to the most stable cationic intermediate.[1]
-
Pyridine Nitrogen: Directs incoming electrophiles to the meta positions, C3 and C5. Since C3 is already substituted, its primary influence directs towards C5 .
-
C2-Bromo Group: As an ortho, para-director, it directs towards C3 (ortho, substituted) and C5 (para).
-
C3-Iodo Group: As an ortho, para-director, it directs towards C2 (ortho, substituted), C4 (ortho), and C6 (para).
The analysis reveals two most likely positions for electrophilic attack: C4 and C5. The C5 position is electronically favored by both the meta-directing effect of the ring nitrogen and the powerful para-directing effect of the C2-bromo group. The C4 position is activated by the ortho-directing effect of the C3-iodo group. Generally, para-directing effects are sterically less hindered and often preferred over ortho effects.[7] Therefore, the C5 position is predicted as the primary site of electrophilic substitution.
Caption: Logical workflow for predicting regioselectivity.
Guide to Key Electrophilic Substitution Reactions
Due to the strong deactivating effects of the pyridine nitrogen and two halogen substituents, harsh reaction conditions are generally anticipated for these transformations.
Nitration
Nitration introduces a nitro (-NO₂) group and is expected to require a potent nitrating system, such as a mixture of concentrated sulfuric acid and fuming nitric acid, at elevated temperatures. The incoming nitro group is predicted to substitute at the C5 position.
Caption: Predicted mechanism for the nitration of this compound.
Experimental Protocol (Adapted from Nitration of 2-Amino-4-bromopyridine) [8]
-
Preparation: In a flask equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add this compound (1.0 eq.) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitrating Agent Addition: Prepare a cooled mixture of fuming nitric acid (1.2 eq.) and concentrated sulfuric acid. Add this nitrating mixture dropwise to the substrate solution, maintaining the reaction temperature between 0-5 °C.[8]
-
Reaction: After addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then slowly raise the temperature to 60-70 °C and hold for several hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the product precipitates. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-bromo-3-iodo-5-nitropyridine.
Halogenation (Bromination)
Direct bromination would likely require a Lewis acid catalyst to polarize the Br-Br bond and increase its electrophilicity.[9] The substitution is predicted to occur at the C5 position.
Experimental Protocol (Adapted from General Aromatic Bromination) [10]
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) (0.1 eq.).
-
Reagent Addition: Add a solution of molecular bromine (Br₂) (1.05 eq.) in the same solvent dropwise to the mixture.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for several hours until completion (monitored by TLC/LC-MS).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extraction: Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 2,5-dibromo-3-iodopyridine.
Sulfonation
Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group and typically requires fuming sulfuric acid (sulfuric acid containing excess SO₃).[11] This reaction is often reversible.[11][12]
Experimental Protocol (Adapted from General Aromatic Sulfonation) [11]
-
Reaction Setup: In a flask, carefully heat this compound (1.0 eq.) with fuming sulfuric acid (20% SO₃).
-
Heating: Maintain the reaction at a high temperature (e.g., 150-180 °C) for several hours.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., calcium carbonate) to precipitate calcium sulfate.
-
Isolation: Filter off the inorganic salts. The desired sulfonic acid will be in the aqueous filtrate, which can often be isolated by salting out or further derivatization.
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation or acylation reactions on this compound are generally not considered viable.[13][14] The basic nitrogen atom of the pyridine ring acts as a Lewis base and will complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[15][16] This complexation places a positive charge on the nitrogen, which intensely deactivates the entire ring system, preventing the electrophilic attack from occurring.[14][16]
The Pyridine N-Oxide Strategy: An Alternative Pathway
Given the low reactivity of the this compound ring, a powerful alternative strategy involves the formation of the corresponding pyridine N-oxide.[17][18]
The N-oxide functionality alters the electronic properties of the ring in two crucial ways:
-
Activation: The oxygen atom can donate electron density back into the ring via resonance, activating the C2, C4, and C6 positions towards electrophilic attack.[18][19]
-
Steric and Electronic Shielding: It prevents the complexation of the ring nitrogen with acids or electrophiles.[17]
This strategy allows for electrophilic substitution under milder conditions, often favoring the 4-position.[18][20] The N-oxide can then be removed in a subsequent deoxygenation step, typically using a reducing agent like PCl₃ or PPh₃.[17]
Caption: Workflow for the Pyridine N-Oxide strategy.
Data and Safety Summary
Summary of Predicted Reactions
| Reaction | Electrophile | Predicted Major Product | Required Conditions | Feasibility |
| Nitration | NO₂⁺ | 2-Bromo-3-iodo-5-nitropyridine | Conc. HNO₃ / H₂SO₄, heat | High, but requires harsh conditions |
| Bromination | Br⁺ | 2,5-Dibromo-3-iodopyridine | Br₂ / Lewis Acid (e.g., FeBr₃) | Moderate, requires catalysis |
| Sulfonation | SO₃ | This compound-5-sulfonic acid | Fuming H₂SO₄, high heat | Moderate, requires harsh conditions |
| Friedel-Crafts | R⁺ / RCO⁺ | No reaction | Lewis Acid (e.g., AlCl₃) | Very Low / Not Feasible |
Hazard Information
This compound is a chemical substance that requires careful handling. According to aggregated GHS information, it is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life.[21] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Conclusion
The electrophilic substitution of this compound is a challenging but predictable transformation. The combined electronic effects of the electron-deficient pyridine ring and the deactivating bromo and iodo substituents dictate that reactions require forcing conditions. Regioselectivity is governed by a consensus of directing effects, with the C5 position emerging as the most probable site for electrophilic attack. For instances where direct substitution is low-yielding or fails, the pyridine N-oxide strategy provides a robust and reliable alternative for introducing functionality, particularly at the C4 position. This guide provides the foundational knowledge and practical starting points for researchers to successfully incorporate this versatile heterocyclic building block into their synthetic programs.
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The Strategic Application of 2-Bromo-3-iodopyridine in Modern Synthetic Chemistry: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 2-bromo-3-iodopyridine, a versatile and highly functionalized heterocyclic building block. We will delve into its synthetic utility, focusing on the principles of regioselective cross-coupling reactions, and provide expert insights into its application in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound for the construction of complex molecular architectures.
Introduction: The Power of Orthogonal Reactivity in a Pyridine Scaffold
The pyridine ring is a cornerstone of many pharmaceuticals and functional materials. The strategic placement of multiple, distinct halogen atoms on this scaffold provides chemists with a powerful tool for sequential and site-selective modifications. This compound is a prime example of such a building block, offering two distinct reactive centers for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise functionalization strategy, which is invaluable in the efficient and controlled synthesis of complex, multi-substituted pyridine derivatives. This guide will illuminate the principles behind this regioselectivity and provide practical guidance for its application in key synthetic transformations.
Synthesis of this compound
The accessibility of a building block is paramount to its widespread application. This compound can be synthesized from readily available 2-bromopyridine through a halogenation reaction. The process involves the directed lithiation of 2-bromopyridine followed by quenching with an iodine source.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the halogenation of bromopyridines.
Materials:
-
2-Bromopyridine
-
2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium chloride (MgCl₂)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous THF.
-
Cool the solution to below -50°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, ensuring the temperature does not exceed 0°C. Stir for 30 minutes at a controlled temperature below 0°C.
-
Cool the resulting lithium tetramethylpiperidide (LiTMP) solution to below -70°C.
-
Add 2-bromopyridine (1.0 eq.) dropwise, maintaining the temperature between -70°C and -60°C. Stir for 2 hours.
-
Add anhydrous magnesium chloride (1.1 eq.) and continue stirring for another 30 minutes.
-
Dissolve iodine (1.2 eq.) in anhydrous THF and add this solution dropwise to the reaction mixture at -70°C.
-
After the addition is complete, allow the reaction to stir for an additional hour at -70°C.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Regioselective Cross-Coupling Reactions
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond. This reactivity difference (C-I > C-Br) allows for selective functionalization at the 3-position while leaving the 2-bromo position intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For this compound, selective coupling at the C-3 (iodo) position can be achieved to synthesize 3-aryl-2-bromopyridines.
Generalized Protocol for Suzuki-Miyaura Coupling: Note: This protocol is a starting point based on reactions with analogous dihalopyridines and may require optimization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the mixture to 90-100°C with stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 80-95 | A standard and reliable system for aryl iodides. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 85-98 | Often effective for a broad range of boronic acids. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 85-98 | Highly active catalyst system, may allow for lower catalyst loading. |
Table 1: Representative conditions for Suzuki-Miyaura coupling of halopyridines. Yields are based on analogous substrates and should be considered as a guide.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. With this compound, this reaction proceeds selectively at the C-3 position to yield 3-alkynyl-2-bromopyridines.
Generalized Protocol for Sonogashira Coupling: Note: This protocol is a starting point and may require optimization. Strict anaerobic conditions are crucial to minimize alkyne homocoupling (Glaser coupling).
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60°C. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, filter the mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-60 | 80-95 |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 | 80-95 |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 80-100 | 75-90 |
Table 2: Representative conditions for Sonogashira coupling of halopyridines. Yields are based on analogous substrates.
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the C-3 position of this compound.
Generalized Protocol for Buchwald-Hartwig Amination: Note: This protocol is a starting point and requires optimization based on the specific amine and substrate.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOtBu or Cs₂CO₃) to a dry Schlenk tube.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Reaction: Seal the tube and heat the mixture with stirring to 80-110°C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The desired 3-amino-2-bromopyridine is obtained after purification by column chromatography.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 75-90 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 90-110 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 70-90 |
Table 3: Representative conditions for Buchwald-Hartwig amination of halopyridines. Yields are based on analogous substrates.
Applications in Research and Development
Medicinal Chemistry
Halogenated pyridines are privileged scaffolds in drug discovery. This compound serves as a valuable intermediate for the synthesis of polysubstituted pyridines, which are core components of many biologically active molecules, including kinase inhibitors. [1]The ability to sequentially introduce different functionalities at the 2- and 3-positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, the 3-position can be functionalized with an aryl or heteroaryl group via a Suzuki coupling to interact with a specific binding pocket of a target protein, while the 2-position can be modified through a subsequent Buchwald-Hartwig amination to introduce a solubilizing group or another protein-interacting moiety. Although specific examples originating from this compound are not abundant in the literature, the closely related 2-amino-5-bromo-3-iodopyridine is a key intermediate in the synthesis of tyrosine kinase inhibitors for cancer therapy. [1]
Materials Science
The construction of well-defined conjugated organic molecules is central to the field of organic electronics. Arylpyridines and alkynylpyridines are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The sequential cross-coupling reactions enabled by this compound provide a precise method for building up conjugated systems with tailored electronic and photophysical properties. For example, a Sonogashira coupling can be used to introduce an electron-rich alkynyl group, followed by a Suzuki coupling to add an electron-deficient aryl group, creating a donor-acceptor structure within the molecule. This level of synthetic control is crucial for tuning the band gap and charge transport properties of organic semiconducting materials.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its key advantage lies in the differential reactivity of the C-I and C-Br bonds, which enables regioselective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of its synthesis, the principles of its reactivity, and generalized protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The ability to construct complex, multi-substituted pyridines with a high degree of control makes this compound a valuable tool for researchers in drug discovery and materials science, empowering the development of novel therapeutics and advanced functional materials.
References
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(4), 1335-1339.
- General principles of Buchwald-Hartwig amination have been widely reviewed. For a comprehensive overview, see: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- General principles of Suzuki-Miyaura coupling have been extensively reviewed. For a comprehensive overview, see: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- General principles of Sonogashira coupling are well-established. For a review, see: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Synthesis of 2-bromo-4-iodo-3-methylpyridine via a halogen dance reaction of this compound is described in: CN103755628B. The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- A practical guide to Buchwald-Hartwig amination of 2-bromopyridines is available: Urgaonkar, S., & Verkade, J. G. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- The use of related dihalothiophenes in organic electronics is discussed by: NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potential: Applications of 3-Bromo-2-iodothiophene in Advanced Materials.
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Methodological & Application
Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 2-Bromo-3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-3-alkynylpyridines
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Its application in the pharmaceutical and materials science sectors is extensive, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[2] Pyridine scaffolds are ubiquitous in medicinal chemistry, and the introduction of an alkynyl moiety at the 3-position opens a gateway to a diverse range of valuable heterocyclic compounds, including azaindoles and other fused systems of significant biological interest.[2][3]
The substrate at the heart of this guide, 2-bromo-3-iodopyridine, is a particularly valuable building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a chemoselective Sonogashira coupling, preferentially functionalizing the more reactive C-I bond.[4][5] This leaves the C-Br bond intact for subsequent orthogonal transformations, enabling a stepwise and controlled elaboration of the pyridine core. This application note provides a comprehensive technical guide to performing a selective Sonogashira coupling on this compound, complete with a detailed protocol, mechanistic insights, and troubleshooting strategies.
Mechanistic Rationale: Achieving Chemoselectivity
The success of the selective Sonogashira coupling hinges on the well-established difference in reactivity among aryl halides in palladium-catalyzed cross-coupling reactions. The general reactivity trend is I > Br > Cl > F.[4] This differential reactivity stems from the bond dissociation energies of the carbon-halogen bonds and the kinetics of the rate-determining oxidative addition step in the catalytic cycle.
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, preferentially cleaving the weaker C-I bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired 2-bromo-3-alkynylpyridine product is formed, regenerating the Pd(0) catalyst.
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) iodide (CuI) coordinates to the terminal alkyne.
-
Deprotonation: An amine base deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.
-
The significantly lower activation energy for the oxidative addition of Pd(0) into the C-I bond compared to the C-Br bond is the key to achieving high chemoselectivity. By carefully controlling the reaction conditions, particularly temperature, the reaction can be directed to occur exclusively at the 3-position.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification |
| This compound | >97% purity |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% purity, freshly distilled if necessary |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% purity, stored under inert atmosphere |
| Copper(I) Iodide (CuI) | >98% purity, stored away from light and moisture |
| Triethylamine (Et₃N) | Anhydrous, >99.5%, freshly distilled over CaH₂ |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free |
| Schlenk Flask | Flame-dried prior to use |
| Magnetic Stirrer with Hotplate | |
| Inert Gas System (Argon or Nitrogen) | High purity |
| Syringes and Needles | Oven-dried |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |
| Column Chromatography Supplies | Silica gel, appropriate solvents |
Detailed Experimental Protocol
This protocol is a robust starting point for the selective Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for particularly challenging or sensitive substrates.
1. Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 283.9 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
2. Addition of Solvents and Reagents:
-
Through the septum, add anhydrous, degassed tetrahydrofuran (THF, 5 mL) followed by anhydrous, degassed triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes. The solution should be a pale yellow suspension.
-
Slowly add the terminal alkyne (1.1 mmol) dropwise via syringe over 2-3 minutes.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The consumption of the starting material (this compound) and the formation of a new, less polar spot corresponding to the product should be observed.
-
If the reaction is sluggish at room temperature after 2-4 hours, gentle heating to 40-50°C can be applied. However, higher temperatures may compromise selectivity and lead to coupling at the C-Br position.
4. Work-up and Purification:
-
Upon completion (typically 2-6 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-bromo-3-(alkynyl)pyridine.
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd black formation).[6] 2. Poor quality reagents/solvents. 3. Insufficient degassing (presence of oxygen). | 1. Use fresh, high-quality catalyst. Ensure rigorous inert atmosphere. 2. Use anhydrous and freshly distilled solvents and base. 3. Degas solvents thoroughly (e.g., by sparging with argon for 20-30 min). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[6] 2. High concentration of CuI. | 1. Improve degassing procedures; maintain a positive pressure of inert gas. 2. Reduce CuI loading to 1-2 mol%. Consider a "copper-free" protocol if the problem persists. |
| Lack of Selectivity (Coupling at C-Br position) | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Maintain the reaction at room temperature or slightly below. Avoid excessive heating. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the slower reaction at the C-Br bond. |
| Di-alkynylation Product Formation | 1. Excess of terminal alkyne. 2. Harsher reaction conditions. | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkyne. 2. Employ milder conditions (lower temperature, shorter reaction time). |
Conclusion
The chemoselective Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of 2-bromo-3-alkynylpyridines. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, this protocol offers a strategic entry point for the synthesis of complex, highly functionalized pyridine derivatives. The key to success lies in the careful control of reaction parameters, particularly temperature and the exclusion of atmospheric oxygen, to ensure high selectivity and yield. This guide provides a solid foundation for researchers to confidently employ this valuable transformation in their synthetic endeavors.
References
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Sigman, M. S., & Werner, E. W. (2012). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 3(5), 1449-1455. [Link]
- Shilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 18(34), 10693-10703. [Link]
- Espinet, P., & Pérez-Temprano, M. H. (2019). The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes. Dalton Transactions, 48(42), 15816-15825. [Link]
- Semba, K., & Nakao, Y. (2017). Computational and experimental studies of oxidative addition and intermolecular transmetallation. Nature Chemistry, 9(11), 1121-1127. [Link]
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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-Iodopyridine
Introduction: The Strategic Importance of Aminopyridines and the Challenge of Regioselectivity
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The precise introduction of an amino group onto the pyridine ring is a critical transformation, yet one that is often fraught with challenges, particularly when multiple reactive sites are present. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-bromo-3-iodopyridine, a substrate that presents an interesting case of regioselectivity. The presence of two different halogen atoms on the pyridine ring necessitates a carefully designed protocol to ensure selective amination at the desired position. We will delve into the mechanistic rationale behind the selective functionalization of the C-I bond over the C-Br bond, provide a detailed, field-proven experimental protocol, and offer insights into the critical parameters that govern the success of this transformation.
The Principle of Regioselectivity: A Mechanistic Deep Dive
The cornerstone of a successful regioselective Buchwald-Hartwig amination of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][3] The first and often rate-determining step of this cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.
The bond dissociation energy of the C-X bond plays a pivotal role in the kinetics of this oxidative addition step. The C-I bond is inherently weaker than the C-Br bond, leading to a lower activation energy for its cleavage and subsequent insertion of the palladium catalyst.[4] This fundamental difference in reactivity forms the basis for the high regioselectivity observed in the amination of dihalopyridines where different halogens are present. Consequently, under carefully controlled conditions, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the 3-position, yielding the corresponding 3-amino-2-bromopyridine derivative.
Visualizing the Catalytic Cycle and Regioselectivity
To illustrate the mechanistic underpinnings of this selective transformation, the following diagrams outline the Buchwald-Hartwig catalytic cycle and the principle of regioselective oxidative addition.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (1-2 mol%) and sodium tert-butoxide (1.4-2.0 equiv) under a counterflow of argon.
-
Reagent Addition: Add this compound (1.0 equiv) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration. Finally, add the amine (1.2-1.5 equiv) to the reaction mixture.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and dilute with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-amino-2-bromopyridine derivative.
Troubleshooting and Key Considerations
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Impure reagents | - Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and the solvent is properly degassed.- Purify the amine if necessary. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water or oxygen- Suboptimal ligand-to-metal ratio | - Improve inert atmosphere techniques.- Consider using a slightly higher loading of the precatalyst. |
| Lack of Regioselectivity (Amination at C-2) | - High reaction temperature or prolonged reaction time | - Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and regioselective route to valuable 3-amino-2-bromopyridine building blocks. The key to this selectivity lies in the inherent difference in reactivity between the C-I and C-Br bonds, with the former undergoing preferential oxidative addition to the palladium catalyst. By employing modern, bulky phosphine ligands and palladacycle precatalysts, such as XPhos Pd G3, this transformation can be achieved in high yields under relatively mild conditions. The protocol and insights provided in this application note serve as a robust starting point for researchers in their endeavor to synthesize complex aminopyridine derivatives for applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391.
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Gupta, A., Kamble, B., & Nanjan, C. M. J. (2013). Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Letters in Organic Chemistry, 10(2), 139-146.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Heravi, M. M., Zadsirjan, V., & Malmir, M. (2018).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- BenchChem. (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine.
- Kinzel, T., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3536.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3.
- Zhang, H., et al. (2013). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Tetrahedron Letters, 54(17), 2209-2212.
- Zhang, Y., et al. (2017). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. The Journal of Organic Chemistry, 82(11), 5893-5902.
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
- Al-Zoubi, R. M., et al. (2015). Regioselective C(sp2)-H Dual Functionalization of Indoles Using Hypervalent iodine(III): Bromo-Amination via 1,3-migration of Imides on Indolyl(phenyl)iodonium Imides.
- Cernak, T., et al. (2011). Palladium-Catalyzed Direct Amination of 2,3-Dihydrofuran (I) by Morpholine (II). Organic Letters, 13(8), 1972-1975.
- Seregin, I. V., & Gevorgyan, V. (2006). Pyrrole Versus Quinoline Formation in the Palladium Catalyzed Reaction of 2-alkynyl-3-bromothiophenes and 2-alkynyl-3-bromofurans With Anilines. A Combined Experimental and Computational Study. The Journal of Organic Chemistry, 71(23), 8751-8758.
- García-García, P., et al. (2022). Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. Molecules, 27(3), 670.
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The Strategic Synthesis of Substituted Pyridines: A Guide to the Versatile Building Block 2-Bromo-3-iodopyridine
Introduction: The Ubiquity of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved pharmaceuticals and promising drug candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in the design of molecules that interact with biological targets. The synthesis of highly substituted and functionally diverse pyridines is therefore a critical endeavor in the pursuit of novel therapeutics.[3][4] This guide focuses on the strategic utilization of 2-bromo-3-iodopyridine, a versatile building block that offers chemists precise control over the introduction of molecular complexity. The differential reactivity of its two halogen atoms provides a powerful tool for the sequential and regioselective synthesis of complex pyridine derivatives.[5]
The Principle of Chemoselectivity: Harnessing Differential Halogen Reactivity
The synthetic utility of this compound is rooted in the difference in bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling reactions.[2][6] This inherent reactivity difference allows for the selective functionalization of the 3-position of the pyridine ring while leaving the 2-bromo position intact for subsequent transformations.[7][8] This principle is the foundation for the protocols detailed in this guide.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] The following sections provide detailed protocols for the application of Suzuki-Miyaura, Sonogashira, and Stille couplings to this compound, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and hetero-biaryl structures.[10][11] In the context of this compound, it allows for the selective introduction of an aryl or heteroaryl group at the 3-position.
Objective: To synthesize 2-bromo-3-arylpyridine from this compound and an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or reaction vial with stir bar
Experimental Workflow:
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[12]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon consumption of the starting material (typically 12-24 hours), proceed to the next step.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-arylpyridine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for facilitating the oxidative addition of the C-I bond and promoting efficient catalytic turnover.[12]
-
Base: A base like K₃PO₄ is required to activate the boronic acid, forming a boronate species that is more competent for transmetalation to the palladium center.[13]
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its decomposition and ensure catalytic activity.[14]
Data Summary for Suzuki-Miyaura Coupling:
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 80-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| This compound | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 8-16 | 75-90 |
Yields are estimates based on analogous systems and may require optimization.[6][8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15][16] This reaction is particularly useful for introducing linear structural elements into the pyridine core.
Objective: To synthesize 2-bromo-3-alkynylpyridine from this compound and a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or reaction vial with stir bar
Experimental Workflow:
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).[17]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (5 mL) and Et₃N (2 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalyst System: This reaction employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst. The copper acetylide intermediate is more reactive towards transmetalation to the palladium center.[15][18]
-
Base and Solvent: Triethylamine acts as both the base and a solvent, neutralizing the hydrogen halide formed during the reaction and facilitating the formation of the copper acetylide.[18]
-
Anaerobic Conditions: Oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling), so strictly anaerobic conditions are crucial for high yields of the desired product.[17]
Stille Coupling: Versatility with Organostannanes
The Stille reaction couples an organohalide with an organostannane reagent.[19] Organostannanes are often stable and tolerate a wide variety of functional groups, although their toxicity necessitates careful handling.[20]
Objective: To synthesize a 2-bromo-3-substituted pyridine from this compound and an organostannane.
Materials and Reagents:
-
This compound
-
Organostannane reagent (e.g., vinyltributyltin) (1.1-1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or reaction vial with stir bar
Experimental Workflow:
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and AsPh₃ (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Add the organostannane reagent (1.1-1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-90 °C.[21]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This helps to precipitate the tin byproducts.[22]
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Ligands like triphenylarsine (AsPh₃) or triphenylphosphine (PPh₃) are often used to stabilize the palladium catalyst and facilitate the reaction.[23]
-
Temperature Control: Maintaining a moderate temperature (80-100°C) is crucial for selectivity. Higher temperatures can lead to the reaction of the C-Br bond.[21]
-
Work-up: The use of aqueous KF is a standard method for removing the toxic and often difficult-to-separate tin byproducts from the reaction mixture.[20]
Alternative Synthetic Strategies: Beyond Cross-Coupling
While palladium-catalyzed reactions are dominant, other methods can be employed to functionalize dihalopyridines, sometimes offering complementary regioselectivity.
Directed Ortho-Lithiation and the "Halogen Dance"
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[24][25] In the case of halopyridines, the halogen itself can act as a directing group.[26][27] However, this can be complicated by a phenomenon known as the "halogen dance," where the initial organolithium intermediate isomerizes to a more thermodynamically stable species, leading to halogen migration.[28][29][30][31]
Conclusion: A Versatile Tool for the Modern Chemist
This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. The predictable chemoselectivity of its C-I bond in palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to the construction of diverse molecular architectures. By understanding the principles of these reactions and employing the detailed protocols provided, researchers in drug discovery and other fields can effectively leverage this reagent to accelerate their synthetic endeavors. The potential for further functionalization at the remaining C-Br bond opens up a vast chemical space for exploration, solidifying the role of this compound as a key intermediate in modern organic synthesis.
References
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- Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286.
- Recent progress of halogen-dance reactions in heterocycles. (2025). ResearchGate.
- 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
- Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry, 28(71), e202202286.
- What is 2-Bromo-3-hydroxy-6-iodopyridine used for in organic synthesis? (n.d.). Guidechem.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 9(18), 3503–3505.
- Halogen dance rearrangement. (n.d.). In Wikipedia.
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (2012). Organic & Biomolecular Chemistry, 10(38), 7731-7740.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2025). ResearchGate.
- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(1), 151-160.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). Green Chemistry, 13(12), 3403-3409.
- The Stille Reaction. (n.d.). Myers Research Group, Harvard University.
- Synthesis of multisubstituted pyridines. (2013). Organic Letters, 15(2), 334-337.
- This compound: A Catalyst for Research and Development in Fine Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Stille Coupling. (n.d.). NROChemistry.
- Stille reaction. (n.d.). In Wikipedia.
- Sonogashira coupling. (n.d.). In Wikipedia.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Accounts of Chemical Research, 55(15), 2110-2125.
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
- First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. (2007). The Journal of Organic Chemistry, 72(23), 8943-8946.
- Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University.
- Suzuki reaction. (n.d.). In Wikipedia.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2011). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. (2019). ResearchGate.
- Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 20(49), 4137-4140.
- Directed ortho metalation. (n.d.). In Wikipedia.
- Directed (ortho) Metallation. (2003). Lithium Link.
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The Strategic Application of 2-Bromo-3-iodopyridine in Modern Medicinal Chemistry
Introduction: The Unique Value Proposition of a Dihalogenated Heterocycle
In the intricate landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-3-iodopyridine has emerged as a particularly valuable synthon. Its utility is rooted in the differential reactivity of the two halogen atoms, which allows for a programmed, regioselective introduction of diverse functionalities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of bioactive molecules.
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs. The ability to precisely substitute this core at various positions is crucial for modulating pharmacological properties. This compound offers two distinct reaction handles: a carbon-iodine (C-I) bond at the 3-position and a carbon-bromine (C-Br) bond at the 2-position. The fundamental principle governing its application is the significant difference in bond dissociation energies (C-I < C-Br), which dictates the chemoselectivity of cross-coupling reactions. This allows for sequential, site-selective modifications, a powerful strategy in the multi-step synthesis of drug candidates.
The Principle of Regioselective Cross-Coupling
The cornerstone of this compound's utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F. This hierarchy is primarily governed by the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
The C-I bond at the 3-position of this compound is substantially more reactive than the C-Br bond at the 2-position. This allows for selective functionalization at the 3-position under milder reaction conditions, leaving the 2-bromo position intact for subsequent transformations. This regioselectivity is a key advantage, enabling a modular and convergent approach to the synthesis of polysubstituted pyridines.
Application in the Synthesis of Kinase Inhibitors: A Case Study Approach
While direct utilization of this compound in marketed drugs is not extensively documented in publicly available literature, its structural motif is central to the synthesis of key intermediates for potent kinase inhibitors. For instance, the pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in numerous kinase inhibitors, including the PERK inhibitor GSK2606414[1][2][3][4][5]. The synthesis of such bicyclic heterocycles often relies on appropriately substituted aminopyridines, which can be accessed from precursors like this compound.
The general strategy involves an initial cross-coupling reaction at the more reactive 3-iodo position, followed by a subsequent reaction at the 2-bromo position to construct the fused ring system. This highlights the importance of this compound as a versatile starting material for accessing complex heterocyclic systems of medicinal importance.
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the two most common and powerful cross-coupling reactions utilizing this compound: the Sonogashira coupling and the Suzuki-Miyaura coupling. These protocols are designed to be robust starting points for reaction optimization.
Sonogashira Coupling: Introduction of Alkynyl Scaffolds
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is invaluable for introducing linear alkynyl moieties, which can serve as handles for further transformations or as integral parts of a pharmacophore.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to protect the air-sensitive palladium(0) catalyst from oxidation.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-2-bromopyridine.
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | >90 |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄/CuI | Et₃N/THF | RT | 16 | 85-95 |
Note: The data presented is for analogous compounds and serves as a guide for expected outcomes with this compound.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly important for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
-
Catalyst and Ligand: A palladium(0) source, often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂ or PdCl₂(dppf)), is used. The choice of phosphine ligand is critical and can significantly impact reaction efficiency. Bulky, electron-rich ligands like SPhos or XPhos are often effective for challenging substrates.
-
Base: A base, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), is required for the transmetalation step. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid or its pinacol ester (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand, or Pd(PPh₃)₄).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-2-bromopyridine.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Ligand | K₂CO₃/aq. isopropanol | 80 | 0.5-1 | 80-95 |
| 2-Iodopyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃/Dioxane-H₂O | 90 | 12 | 85-95 |
Note: The data presented is for analogous compounds and serves as a guide for expected outcomes with this compound.
Visualizing the Synthetic Strategy
The sequential functionalization of this compound is a powerful strategy in multi-step synthesis. The following diagram illustrates this workflow.
Caption: Sequential functionalization workflow of this compound.
Mechanistic Insight: The Basis of Regioselectivity
The catalytic cycles for both Sonogashira and Suzuki-Miyaura couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The high regioselectivity observed with this compound is determined at the initial oxidative addition step.
Caption: Simplified catalytic cycle highlighting the rate-determining oxidative addition.
The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition of the C-I bond to the Pd(0) center. Consequently, this step proceeds much faster at the 3-position, leading to the observed high regioselectivity for functionalization at this site.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry, enabling the efficient and regioselective synthesis of complex polysubstituted pyridines. The differential reactivity of its two halogen atoms allows for a programmed synthetic approach, which is highly advantageous in drug discovery and development. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this valuable intermediate in their synthetic endeavors. As the demand for novel and complex kinase inhibitors and other therapeutic agents continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.
References
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Stastical Computing, 8(3), 55-59. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(56), 15024-15028. [Link]
- Axten, J. M., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
- Moreno, J. A., et al. (2013). Oral treatment targeting the unfolded protein response prevents neurodegeneration and clinical disease in prion-infected mice. Science Translational Medicine, 5(206), 206ra138. [Link]
- Buchwald, S. L., & Mauger, C. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(23), 4397–4400. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (2023). GSK2606414. [Link]
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Application Notes and Protocols for Selective Reactions at the C-I Bond
Introduction: The Strategic Importance of the Carbon-Iodine Bond in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively functionalize molecules is paramount. Among the various reactive handles available to chemists, the carbon-iodine (C-I) bond on an aromatic or heteroaromatic ring stands out for its unique reactivity profile. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving selective chemical transformations at the iodine position, especially in the presence of other halogens or reactive sites.
The preference for reacting at an aryl iodide stems from the fundamental principles of bond dissociation energies (BDEs). The C-I bond is the weakest among the common carbon-halogen bonds, following the trend C-I < C-Br < C-Cl < C-F.[1] This inherent weakness makes the C-I bond more susceptible to cleavage, particularly in the oxidative addition step of many transition metal-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] This reactivity difference forms the basis for the chemoselective functionalization of polyhalogenated arenes, a powerful strategy for the modular construction of complex molecules.[1]
This guide will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for a suite of essential transformations that exploit the unique reactivity of the C-I bond.
Pillar 1: The Principle of Chemoselectivity - Why Iodine Reacts First
The selective functionalization of a C-I bond in a molecule containing multiple halogen atoms (e.g., bromoiodobenzene) is a classic example of chemoselectivity. This selectivity is primarily dictated by the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions. The palladium(0) catalyst preferentially inserts into the weaker C-I bond over the stronger C-Br or C-Cl bonds.
Caption: Relative reactivity of carbon-halogen bonds.
This principle allows for a stepwise and controlled approach to the synthesis of polysubstituted aromatic compounds, where each halogen can be addressed sequentially.
Pillar 2: Field-Proven Protocols for Selective C-I Bond Functionalization
This section provides detailed experimental protocols for several key transformations that demonstrate high selectivity for the iodine position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following protocols are optimized for selectivity at the C-I bond.
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. The following protocol is adapted for the chemoselective mono-arylation of 2-bromo-1-iodo-4-nitrobenzene.[2]
Protocol 1: Chemoselective Mono-Suzuki-Miyaura Coupling
-
Materials:
-
2-Bromo-1-iodo-4-nitrobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions.
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-1-iodo-4-nitrobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Reaction Conditions for Chemoselective Mono-Suzuki-Miyaura Coupling [2]
| Parameter | Condition | Rationale |
| Substrate | 2-Bromo-1-iodo-4-nitrobenzene | Differential reactivity of C-I vs. C-Br bond. |
| Boronic Acid | Arylboronic acid (1.2 equiv.) | Coupling partner. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, effective catalyst for this transformation. |
| Base | K₂CO₃ (2.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient energy for the reaction while maintaining selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is highly selective for aryl iodides.[3][4]
Protocol 2: Selective Sonogashira Coupling of an Aryl Iodide
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL, degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions.
-
-
Procedure:
-
To a Schlenk flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the degassed amine solvent, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Caption: Workflow for Sonogashira Coupling.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. While aryl iodides can be challenging substrates due to the formation of unreactive iodide-bridged palladium dimers, the use of specific ligands and reaction conditions can overcome this issue.[5][6]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Iodide
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01-0.02 mmol)
-
BrettPhos or RuPhos ligand (0.02-0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene or Dioxane (5 mL, anhydrous and degassed)
-
Glovebox or Schlenk line.
-
-
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃, the ligand, and NaOtBu.
-
Add the solvent, aryl iodide, and amine.
-
Seal the vial and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify by column chromatography.
-
Iodine-Magnesium Exchange: A Gateway to Grignard Reagents
The iodine-magnesium exchange reaction is a highly efficient method for the preparation of functionalized Grignard reagents, which are versatile intermediates in organic synthesis. This reaction is significantly faster for aryl iodides than for aryl bromides.[7][8]
Protocol 4: Selective Iodine-Magnesium Exchange
-
Materials:
-
Aryl iodide (1.0 mmol)
-
i-PrMgCl·LiCl (1.1 mmol in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and syringe techniques.
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add a solution of the aryl iodide in anhydrous THF.
-
Cool the solution to the desired temperature (typically -20 °C to 0 °C).
-
Slowly add the solution of i-PrMgCl·LiCl via syringe.
-
Stir the mixture for the specified time (e.g., 30 minutes to 2 hours).
-
The resulting Grignard reagent can then be quenched with an electrophile.
-
Table 2: Comparison of Halogen-Magnesium Exchange Rates
| Halogen | Relative Rate of Exchange | Typical Conditions |
| Iodine | Very Fast | -20 °C to 0 °C |
| Bromine | Moderate | 0 °C to 25 °C |
| Chlorine | Very Slow | Requires elevated temperatures |
Directed ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[9][10][11] This method can be used in conjunction with the inherent reactivity of the C-I bond for highly selective transformations.
Protocol 5: Directed ortho-Lithiation and Iodination
-
Materials:
-
Aromatic substrate with a directing group (e.g., Anisole) (1.0 mmol)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) (1.1 mmol in hexanes)
-
Anhydrous THF or Diethyl ether
-
Iodine (I₂) (1.2 mmol)
-
Schlenk flask and syringe techniques.
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add the aromatic substrate and anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent and stir for 1-2 hours.
-
Add a solution of iodine in THF at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench with aqueous sodium thiosulfate solution.
-
Extract with an organic solvent, wash, dry, and purify.
-
Pillar 3: Trustworthiness Through Self-Validating Systems
The protocols described herein are designed to be robust and reproducible. The success of these selective reactions relies on a few key principles that serve as a self-validating system:
-
Inert Atmosphere: The palladium catalysts used in cross-coupling reactions are sensitive to oxygen. The absence of a reaction or the formation of palladium black is a strong indicator of a compromised inert atmosphere.
-
Anhydrous Conditions: Many of the organometallic reagents, such as Grignard and organolithium reagents, are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical.
-
Purity of Reagents: The purity of starting materials, catalysts, and solvents can significantly impact the outcome of the reaction. Impurities can poison the catalyst or lead to undesired side reactions.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by TLC, GC-MS, or LC-MS is crucial to determine the optimal reaction time and to observe the selective consumption of the starting material.
By adhering to these principles, researchers can ensure the reliability and success of their selective functionalization reactions at the iodine position.
Conclusion
The carbon-iodine bond offers a unique and powerful handle for the selective functionalization of aromatic and heteroaromatic compounds. By understanding the principles of chemoselectivity and employing the robust protocols outlined in this application note, researchers can unlock new avenues for the synthesis of complex molecules with a high degree of control and efficiency. The methods described herein are foundational for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Yang, X., Rotter, T., Piazza, C., & Knochel, P. (2003). Successive iodine-magnesium or -copper exchange reactions for the selective functionalization of polyhalogenated aromatics. Organic letters, 5(8), 1229–1231. [Link]
- Yang, X., Rotter, T., Piazza, C., & Knochel, P. (2003). Successive Iodine−Magnesium or −Copper Exchange Reactions for the Selective Functionalization of Polyhalogenated Aromatics. Organic Letters, 5(8), 1229-1231. [Link]
- An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (2025).
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.).
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017).
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. (n.d.).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).
- Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001). Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex. The Journal of Organic Chemistry, 66(12), 4333–4339. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. (n.d.).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024).
- Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001). Selective halogen-magnesium exchange reaction via organomagnesium ate complex. The Journal of organic chemistry, 66(12), 4333–4339. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. [Link]
- Negishi coupling. (n.d.). Wikipedia. [Link]
- Ullmann coupling of aryl iodides catalyzed by gold nanoparticles stabilized on nanocrystalline magnesium oxide. (n.d.). Royal Society of Chemistry. [Link]
- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). Royal Society of Chemistry. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C–H bonds. (n.d.).
- Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. (n.d.).
- Directed ortho metal
- Buchwald–Hartwig amin
- Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
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- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Directed Ortho Metalation [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-3-Iodopyridine
Introduction: The Strategic Value of 2-Bromo-3-Iodopyridine
For researchers and professionals in drug development and fine chemical synthesis, this compound (CAS No. 265981-13-3) represents a highly versatile and strategic building block.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within a synthetically valuable pyridine core. This inherent disparity allows for precise, site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex, highly substituted pyridine derivatives.[3][4] Such scaffolds are pivotal in the development of novel active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.
The fundamental principle governing this selectivity lies in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker (~213 kJ/mol) than the C-Br bond (~285 kJ/mol).[5] This difference dictates that the rate-determining step in most palladium-catalyzed coupling cycles—the oxidative addition of the C-X bond to the Pd(0) catalyst—will occur preferentially at the more labile C-I bond at the C3 position.[5] By carefully selecting catalysts and controlling reaction conditions, chemists can exploit this reactivity gap to achieve high yields of mono-functionalized products, leaving the C-Br bond at the C2 position intact for subsequent, orthogonal transformations.
This guide provides an in-depth exploration of key palladium-catalyzed reactions on this compound, offering not just step-by-step protocols but also the mechanistic rationale behind the selection of reagents and conditions to empower researchers to optimize these powerful transformations.
Core Mechanistic Principle: Selective Oxidative Addition
The success of selective cross-coupling on this compound hinges on controlling the initial oxidative addition step of the palladium catalytic cycle. The general reactivity trend for aryl halides is firmly established as I > Br > Cl.[5] For dihalogenated pyridines, this principle allows for a predictable and sequential approach to synthesis.
The mechanism of oxidative addition for halopyridines, particularly at the C2 position adjacent to the nitrogen, is noteworthy. While a three-centered concerted mechanism is common for many aryl halides, studies suggest that oxidative addition at C-X bonds alpha to the pyridine nitrogen can proceed through a more polar, "nucleophilic displacement" or SNAr-like pathway.[6] In this mechanism, the palladium center interacts with the ipso-carbon and the nitrogen atom, which helps to stabilize the transition state, facilitating the cleavage of the C-X bond. This electronic feature further accentuates the inherent reactivity differences between the C-I and C-Br bonds, reinforcing the selectivity for the C3 position under kinetically controlled conditions.
Section 1: Selective Suzuki-Miyaura Coupling at the C3 Position
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. For this compound, it enables the selective introduction of aryl, heteroaryl, or vinyl groups at the C3 position.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher turnover numbers and broader substrate scope, especially for challenging couplings.[7] These ligands promote the formation of a monoligated, highly reactive "L-Pd(0)" species, which readily undergoes oxidative addition.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid partner, forming a more nucleophilic borate species that facilitates the transmetalation step.[8] The choice of base can influence reaction rates and yields, with stronger bases like K₃PO₄ often being more effective for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base.[9] Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2-Bromo-3-arylpyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable Pd-catalyst system
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-3-arylpyridine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | ~90-98 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | ~88-96 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~85-95 |
Note: Yields are representative and can vary based on the specific arylboronic acid used.
Section 2: Selective Sonogashira Coupling at the C3 Position
The Sonogashira reaction provides a powerful route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl halide.[10] This reaction is highly selective for the C-I bond of this compound.
Causality Behind Experimental Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[11] The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the arylpalladium(II) intermediate.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves a dual purpose: to deprotonate the terminal alkyne and to act as a solvent. It also scavenges the HX byproduct generated during the reaction.
-
Copper-Free Conditions: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[12] To mitigate this, copper-free Sonogashira protocols have been developed, often requiring a stronger base and specific palladium/ligand combinations (e.g., Pd/P(t-Bu)₃).[12] Rigorous exclusion of oxygen is critical to suppress Glaser coupling.
Experimental Protocol: Synthesis of 2-Bromo-3-alkynylpyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product by flash column chromatography to afford the 2-bromo-3-alkynylpyridine.
Section 3: Selective Buchwald-Hartwig Amination at the C3 Position
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13] This reaction can be performed with high selectivity at the C3 position of this compound.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or Josiphos are commonly employed.[14] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step in C-N bond formation.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[14][15] The base deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Experimental Protocol: Synthesis of 2-Bromo-3-aminopyridine Derivatives
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with vigorous stirring in a preheated oil bath to the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction by LC-MS. Be aware that common side reactions include hydrodehalogenation.[15]
-
After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Selective Heck Reaction at the C3 Position
The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[16] While less commonly reported for this specific substrate, the principles of reactivity dictate that the reaction should proceed selectively at the C3-iodo position.
Causality Behind Experimental Choices
-
Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) is a common precursor. Phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are often used. For more challenging substrates, phosphine-free conditions using palladium on charcoal or palladacycle catalysts have been developed.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the H-X generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or NMP are typically required, and reactions are often run at elevated temperatures (100-140 °C) to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 2-Bromo-3-vinylpyridine Derivatives
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene or Butyl Acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed reaction tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and Et₃N.
-
Evacuate and backfill the tube with Argon.
-
Add the degassed DMF and the alkene via syringe.
-
Seal the tube tightly and heat in a preheated oil bath to 120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 5: Sequential and One-Pot Functionalization
The true synthetic power of this compound is realized in sequential or one-pot, two-step procedures. After selective functionalization at the C3 position, the remaining C2-bromo bond can be subjected to a second, distinct cross-coupling reaction. This typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the more robust C-Br bond.
One-pot procedures, where the second set of reagents is added directly to the reaction mixture after the first coupling is complete, can be highly efficient but may require careful optimization to avoid side reactions.[14]
Conclusion
This compound is a powerful synthetic intermediate whose value is unlocked through a deep understanding of palladium catalysis. The predictable, chemoselective functionalization at the C3-iodo position provides a reliable entry point for molecular elaboration. By mastering the principles of catalyst selection, reaction conditions, and the underlying mechanisms, researchers can efficiently construct diverse libraries of di- and tri-substituted pyridines, accelerating innovation in pharmaceutical and materials science.
References
- Powers, I. G., & Leitch, D. C. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Heck, R. F. (1972). Palladium-catalyzed reactions of aryl, methyl, and benzyl halides with ethyl acrylate. The Journal of Organic Chemistry, 37(14), 2320-2324.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Catalyst for Research and Development in Fine Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Specialty Chemicals.
- Powers, I. G., & Leitch, D. C. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022). National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Catalyst for Research and Development in Fine Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Specialty Chemicals.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). National Institutes of Health.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). National Institutes of Health.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health.
- Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012). National Institutes of Health.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2011). ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). (2005). ResearchGate.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Heck reaction.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2012). ResearchGate.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Leveraging the Regioselective Reactivity of 2-Bromo-3-Iodopyridine for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of 2-bromo-3-iodopyridine in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique bifunctional nature of this heterocyclic building block, featuring both a bromine and an iodine atom, allows for exceptional control over synthetic pathways.[1] This note details the foundational principles of its regioselective functionalization, focusing on palladium-catalyzed cross-coupling reactions. We provide field-tested, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings, complete with expert insights and troubleshooting advice. Furthermore, we illustrate how this building block enables sequential and iterative cross-coupling strategies, facilitating the efficient construction of complex, polysubstituted pyridine scaffolds common in modern pharmaceuticals.
Introduction: The Strategic Value of Dihalogenated Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in hydrogen bonding.[2][3] Consequently, methods for its precise functionalization are of paramount importance in medicinal chemistry.[4] Among the various building blocks available, dihalogenated pyridines offer a powerful platform for constructing molecular complexity through selective cross-coupling reactions.[5]
This compound has emerged as a particularly valuable intermediate.[1][6] Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent disparity allows chemists to perform sequential reactions, functionalizing one position while leaving the other intact for a subsequent transformation. This application note serves as a practical guide to harnessing this regioselectivity for the efficient synthesis of advanced API intermediates.
The Principle of Regioselective Cross-Coupling
The cornerstone of this compound chemistry is the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The established reactivity order for carbon-halogen bonds is C–I > C–Br > C–Cl.[7] This selectivity is governed by the initial, rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-I bond, being weaker and more polarizable than the C-Br bond, undergoes oxidative addition at a much faster rate.
This allows for highly selective functionalization at the 3-position (iodine) under carefully controlled, mild conditions, while the 2-position (bromine) remains available for a second, often more forcing, coupling reaction.[7][8] This stepwise approach is instrumental in preventing the formation of isomeric mixtures and simplifying purification processes.
Caption: Regioselective functionalization of this compound.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[9][10] It is particularly effective for the selective arylation of this compound at the 3-position.
Step-by-Step Experimental Protocol
Objective: To synthesize 2-bromo-3-(phenyl)pyridine by selectively coupling phenylboronic acid at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Triphenylphosphine (PPh₃; 0.08 equiv) or a suitable phosphine ligand like XPhos.
-
Potassium carbonate (K₂CO₃; 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, triphenylphosphine, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-3-arylpyridine.
Data Summary and Expert Insights
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Catalyst System | Pd(OAc)₂ / PPh₃ or other advanced ligands | While various palladium sources work, using a pre-catalyst with a bulky, electron-rich phosphine ligand can improve yields and tolerate a wider range of functional groups.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous base is required to activate the boronic acid for the transmetalation step.[12] K₃PO₄ is often used for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.[9] Thorough degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80-90 °C | This temperature is generally sufficient to drive the reaction at the C-I bond without initiating significant coupling at the more robust C-Br bond, thus ensuring high regioselectivity. |
| Typical Yield | 85-95% | Yields are dependent on the specific boronic acid used. Electron-rich and sterically unhindered partners tend to give higher yields. |
Application Protocol 2: Regioselective Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for forming C(sp²)–C(sp) bonds, introducing alkyne moieties that are common in API synthesis.[13][14]
Step-by-Step Experimental Protocol
Objective: To synthesize 2-bromo-3-(phenylethynyl)pyridine by selectively coupling phenylacetylene at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.03 equiv)
-
Copper(I) iodide (CuI; 0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Catalyst System | Pd(PPh₃)₄ and CuI (co-catalyst) | The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[15] |
| Base | Et₃N, DIPEA | The amine base serves both as a solvent and to neutralize the HI generated during the reaction. It must be anhydrous and degassed. |
| Stoichiometry | Alkyne (1.1-1.2 equiv) | Using a large excess of the alkyne can increase the rate of the undesired di-alkynylation at the C-Br bond. Careful control of stoichiometry is key for selectivity.[8] |
| Atmosphere | Strictly Anaerobic (Argon/N₂) | Critical: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is the most common side reaction. Rigorous degassing is mandatory to minimize this byproduct.[8] |
| Typical Yield | 80-95% | Yields are generally high. If Glaser coupling is a significant issue, reducing the CuI loading or using a copper-free protocol may be necessary. |
Application in Sequential API Synthesis
The true synthetic power of this compound is realized in sequential or iterative coupling strategies. The mono-functionalized intermediate, such as the 2-bromo-3-arylpyridine generated from the Suzuki protocol, is a valuable substrate for a second, distinct transformation at the 2-position. This allows for the rapid and controlled assembly of complex, tri-substituted pyridine cores that are central to many drug candidates.
This second step can involve another Suzuki or Sonogashira reaction, or other cross-coupling reactions like Buchwald-Hartwig amination, Heck coupling, or cyanation, by adjusting the reaction conditions (e.g., using a stronger ligand and higher temperature) to activate the C-Br bond.
Caption: Sequential synthesis workflow using this compound.
Conclusion
This compound is a high-value, versatile building block for API synthesis. Its well-defined regioselectivity, driven by the differential reactivity of the C-I and C-Br bonds, provides a reliable and efficient platform for constructing complex molecular architectures. By following the detailed protocols and expert insights presented in this guide, researchers can leverage this intermediate to streamline synthetic routes, minimize byproduct formation, and accelerate the discovery and development of novel pharmaceutical agents.
References
- McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
- McNally, A. et al. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Catalyst for Research and Development in Fine Chemical Synthesis.
- McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Morressier.
- Li, X. et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing.
- Benchchem. (n.d.). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine.
- McNally, A. et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- McNally, A. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. University of Michigan Library.
- Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Benchchem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
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- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Sonogashira Coupling [organic-chemistry.org]
Application Note: Regioselective Stille Coupling of 2-Bromo-3-Iodopyridine
Introduction: Strategic C-C Bond Formation on Dihalogenated Pyridines
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides, catalyzed by a palladium complex.[1][2] Its significance is underscored by its broad functional group tolerance, mild reaction conditions, and the stability of organotin reagents to air and moisture.[2][3][4] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[5]
This application note provides a detailed experimental procedure for the regioselective Stille coupling of 2-bromo-3-iodopyridine. Dihalogenated pyridines are versatile building blocks, but their selective functionalization presents a unique challenge. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) towards oxidative addition to the palladium(0) catalyst is the linchpin for achieving regioselectivity. Generally, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective coupling at the 3-position of the pyridine ring.[1] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 3-substituted-2-bromopyridines, which are important intermediates for further chemical elaboration.
Reaction Principle and Mechanism
The catalytic cycle of the Stille coupling is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most reactive carbon-halogen bond of the electrophile (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[1][3]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step of the cycle.[6]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
The selective reaction at the C-I bond over the C-Br bond is a key feature of this protocol and is primarily governed by the bond dissociation energies (C-I < C-Br).
Visualizing the Catalytic Cycle
Caption: Figure 1: Catalytic Cycle of the Stille Coupling.
Experimental Protocol
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane. Optimization of reaction conditions (temperature, solvent, catalyst, and ligand) may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere, away from light. |
| Organostannane (e.g., Tributyl(vinyl)stannane) | ≥97% | Commercially Available | Handle with care due to high toxicity.[1] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive catalyst. Store under inert gas. |
| Anhydrous, Degassed Toluene | ≥99.8% | Commercially Available | Degas by sparging with argon or nitrogen for 30 min. |
| Saturated Aqueous Potassium Fluoride (KF) solution | Reagent Grade | Prepare in-house | Used for workup to remove tin byproducts.[7][8] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Celite® | --- | Commercially Available | For filtration. |
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Magnetic stirrer with a hot plate
-
Syringes and needles for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene (to make a ~0.1 M solution of the pyridine) via syringe. Stir the mixture for 5 minutes at room temperature.
-
Add the organostannane reagent (1.1-1.2 eq.) via syringe to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) using an oil bath.
Reaction Monitoring and Workup
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Shake vigorously for 1-2 minutes during each wash. A precipitate of tributyltin fluoride may form.[8]
-
If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite®.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
To mitigate issues with co-elution of residual tin byproducts, the silica gel can be pre-treated with 2-5% triethylamine in the eluent.[8]
Visualizing the Experimental Workflow
Caption: Figure 2: Experimental Workflow.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, impure reagents. | Use a fresh batch of catalyst. Gradually increase the reaction temperature. Ensure all reagents and solvents are anhydrous and pure.[9] |
| Low Selectivity (Di-substituted Product) | High reaction temperature, highly reactive catalyst system. | Decrease the reaction temperature to 80-90°C. Consider a less electron-rich phosphine ligand.[9] |
| Significant Homocoupling of Organostannane | Presence of oxygen, sub-stoichiometric amount of organostannane. | Ensure a strictly inert atmosphere. Use a slight excess (1.1-1.2 eq.) of the organostannane.[9] |
| Difficulty Removing Tin Byproducts | Inefficient KF wash, co-elution during chromatography. | Increase the number of KF washes or the duration of shaking. Use triethylamine-treated silica gel for chromatography.[8] Consider alternative methods like treatment with DBU and iodine.[7] |
Safety Considerations
-
Organotin compounds are highly toxic. [1][7] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The regioselective Stille coupling of this compound is a robust and reliable method for the synthesis of 3-substituted-2-bromopyridines. The key to achieving high selectivity lies in leveraging the differential reactivity of the C-I and C-Br bonds. Careful execution of the experimental protocol, particularly with respect to maintaining an inert atmosphere and thorough removal of toxic tin byproducts, is crucial for obtaining high yields of the desired product in pure form. This protocol serves as a valuable starting point for researchers engaged in the synthesis of functionalized pyridine derivatives for various applications in chemistry and drug discovery.
References
- Stille reaction - Wikipedia. (n.d.).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Stille Coupling. (n.d.). OpenOChem Learn.
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- The Mechanisms of the Stille Reaction. (2004). University of Windsor.
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
- Calò, V., et al. (2004). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 69(18), 6040–6046.
- Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry.
- Stille Coupling. (n.d.). NROChemistry.
- Tang, H., et al. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- Workup for removing tin byproducts? (2017, June 20). ResearchGate.
- Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie (International ed. in English), 42(41), 5079–5082.
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- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Regioselective Heck Reaction of 2-Bromo-3-iodopyridine
Introduction: Strategic Functionalization of Dihalopyridines in Drug Discovery
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively functionalize the pyridine ring at specific positions is therefore of paramount importance for the construction of novel molecular entities in drug discovery and development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for the regioselective functionalization of 2-bromo-3-iodopyridine, a versatile building block for complex molecular architectures.
The primary challenge and opportunity in the Heck coupling of di-halo-heterocycles lies in achieving site-selectivity. In the case of this compound, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis is the key to a controlled and selective reaction. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step of the Heck catalytic cycle.[3] This inherent reactivity difference allows for the selective olefination at the 3-position of the pyridine ring, leaving the C-Br bond at the 2-position intact for subsequent orthogonal transformations.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, this occurs selectively at the more reactive C-I bond to form a Pd(II)-pyridyl intermediate.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by a migratory insertion into the Pd-pyridyl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylpyridine product.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.
Caption: The catalytic cycle of the Heck reaction.
Recommended Reaction Conditions and Protocol
The following protocol is a general guideline for the regioselective Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be required for different alkene coupling partners.
Reagents and Materials
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe, followed by the alkene (1.2 mmol, 1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkenyl-2-bromopyridine.
Key Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For the specific case of this compound, the following considerations are crucial:
| Parameter | Recommended Conditions | Rationale and Optimization Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst. Pd(0) species like Pd(PPh₃)₄ can also be used directly. Catalyst loading can typically range from 1-5 mol%. |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a standard ligand for Heck reactions. For challenging substrates, more electron-rich and bulky phosphine ligands such as tri(o-tolyl)phosphine or Buchwald-type ligands may improve catalytic activity. A ligand-to-palladium ratio of 2:1 to 4:1 is common. |
| Base | K₂CO₃, Et₃N, NaOAc | An inorganic base like K₂CO₃ is often effective and easy to handle.[4] An organic base such as triethylamine can also be used. The choice of base can influence the reaction rate and should be screened for optimal performance. |
| Solvent | DMF, Toluene, Dioxane | DMF is a common polar aprotic solvent for Heck reactions.[5] Toluene or dioxane can also be used. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 100-140 °C | The reaction generally requires elevated temperatures to proceed at a reasonable rate.[6] The optimal temperature will depend on the reactivity of the specific alkene and should be determined empirically. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Consider a different palladium precatalyst or ligand. |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of Side Products | Alkene isomerization | This can sometimes occur at high temperatures. Addition of halide salts like tetrabutylammonium chloride (TBAC) can sometimes suppress isomerization. |
| Homocoupling of the alkene | Reduce the reaction temperature or catalyst loading. | |
| Reaction Stalls | Catalyst decomposition | High temperatures over prolonged periods can lead to catalyst decomposition. Consider a lower temperature for a longer reaction time or the use of more robust ligands. |
Concluding Remarks
The regioselective Heck reaction of this compound offers a reliable and efficient method for the synthesis of 3-alkenyl-2-bromopyridines. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, a selective olefination at the 3-position can be achieved with high fidelity. The protocols and guidelines presented in this application note provide a solid foundation for researchers in drug discovery and organic synthesis to successfully employ this valuable transformation in their synthetic endeavors. Careful optimization of the reaction parameters will be key to achieving high yields and purity for a diverse range of alkene coupling partners.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions.
- Wikipedia. (n.d.). Heck reaction.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ACS Publications. (n.d.). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry.
- ResearchGate. (2025). Ligand and base-free Heck reaction with heteroaryl halides.
- ResearchGate. (2013). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Frontiers. (2024).
- MDPI. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ChemRxiv. (n.d.).
- Chemistry LibreTexts. (2023). Heck reaction.
- ResearchGate. (2025). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl)
- National Center for Biotechnology Information. (2015).
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (n.d.).
- JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- Figshare. (n.d.). Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins.
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Application Note: Regioselective Synthesis of 2,3'-Bipyridines via Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-Iodopyridine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized 2,3'-bipyridines, a critical scaffold in pharmaceutical and materials science.[1][2] We focus on the strategic use of 2-bromo-3-iodopyridine as a starting material, leveraging the differential reactivity of its carbon-halogen bonds to achieve highly regioselective C-C bond formation. This document explores the underlying mechanistic principles and offers field-proven protocols for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, designed for researchers and professionals in drug development and chemical synthesis.
Introduction: The Strategic Value of 2,3'-Bipyridines
Bipyridine derivatives are foundational components in a multitude of applications, serving as essential ligands in transition-metal catalysis, key structural motifs in supramolecular chemistry, and privileged scaffolds in medicinal chemistry.[3][4][5] The asymmetrical 2,3'-bipyridine isomer, in particular, offers unique coordination geometries and electronic properties that are highly sought after in the development of novel drug candidates and advanced materials.[6]
The synthesis of unsymmetrical bipyridines, however, presents a significant challenge: controlling the regioselectivity to avoid the formation of undesired isomers. A powerful strategy to overcome this hurdle is the use of dihalogenated precursors with distinct electronic and steric properties. This compound is an exemplary building block for this purpose. Its two different halogen atoms provide a handle for sequential, site-selective functionalization, enabling a modular and efficient approach to complex molecular architectures.
Mechanistic Principles: Achieving Site-Selectivity
The success of this synthetic strategy hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The rate-determining step in these catalytic cycles is typically the oxidative addition of the organohalide to the palladium(0) center.[7][8]
The selectivity for the C-I bond at the 3-position over the C-Br bond at the 2-position is governed by their respective bond dissociation energies (BDE):
The significantly weaker C-I bond undergoes oxidative addition to the palladium catalyst much more readily and under milder conditions than the more robust C-Br bond.[7][9] This substantial difference in reactivity allows for the selective formation of a C-C bond at the C-3 position while leaving the C-Br bond at the C-2 position intact for subsequent transformations. This established reactivity trend for halopyridines is I > Br > Cl > F.[7]
Core Synthetic Methodologies
Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound. The choice of method often depends on the desired substrate scope, functional group tolerance, and reagent availability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method due to its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-based byproducts.[10][11] The reaction requires a palladium catalyst, a base to activate the organoboron species, and a suitable solvent system.[12]
Stille Coupling
The Stille coupling utilizes organostannane reagents and is renowned for its excellent functional group tolerance and insensitivity to the presence of water or air.[13][14] This method is particularly useful when the required organoboron compound for a Suzuki coupling is unstable or difficult to prepare.[15] However, the primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[14][16]
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling chemistry.[17][18] This high reactivity allows for the coupling of a broad range of substrates, often under very mild conditions. The main challenge is the moisture and air sensitivity of organozinc compounds, which requires the strict use of anhydrous and inert reaction conditions.[17]
Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for the preferred method, the Suzuki-Miyaura coupling, due to its practicality and environmental advantages.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-Bromo-3-(pyridin-2-yl)pyridine by selectively coupling at the C-I bond.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Pyridine-2-boronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, pyridine-2-boronic acid, potassium carbonate, and the palladium catalyst.[19]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[20]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.[19]
-
Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash with water and then with brine.[21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-3-(pyridin-2-yl)pyridine.[20]
Data Presentation: Representative Suzuki-Miyaura Conditions
The following table summarizes typical conditions that can be adapted for the selective coupling at the C-3 position of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 80-90 |
| 2 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 4-8 | 85-95 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O | 85 | 12-16 | 75-85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-12 | 82-92 |
| Yields are estimates based on analogous reactions and may vary. Data compiled from sources[19][20][22]. |
Catalytic Cycle and Scientist's Insights
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Field-Proven Insights & Troubleshooting
-
Issue: Loss of Selectivity (Formation of Di-substituted Product)
-
Cause: The reaction temperature may be too high, or the reaction time too long, allowing for the slower oxidative addition at the C-Br bond to occur.
-
Solution: Reduce the reaction temperature to 70-80 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed. Using a slightly sub-stoichiometric amount of the boronic acid (e.g., 1.05 equiv) can also help.[23]
-
-
Issue: Low or No Conversion
-
Cause: Inactive catalyst, impure reagents, or insufficient degassing. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solution: Use fresh, high-quality palladium catalyst. Ensure all reagents are pure and solvents are rigorously degassed by sparging with an inert gas or using freeze-pump-thaw cycles.
-
-
Issue: Homocoupling of Boronic Acid
-
Cause: This side reaction can be promoted by oxygen or high temperatures.
-
Solution: Maintain strict inert conditions. Ensure the base is of good quality and not excessively hydrated.
-
-
Causality Behind Reagent Choices:
-
Catalyst/Ligand: For challenging substrates, using bulky, electron-rich phosphine ligands (like SPhos or XPhos) with a Pd₂(dba)₃ precursor often accelerates the reductive elimination step and stabilizes the active Pd(0) species, leading to higher yields and faster reactions.[19][20]
-
Base: The choice of base is critical. K₃PO₄ is a stronger base than K₂CO₃ and is often effective in more challenging couplings. Cs₂CO₃ is highly soluble in organic solvents and can be very effective but is more expensive. The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[12]
-
Conclusion
The regioselective synthesis of 2,3'-bipyridines from this compound is a robust and highly effective strategy for accessing this valuable chemical scaffold. By exploiting the inherent differences in carbon-halogen bond strengths, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a reliable and versatile toolkit for researchers. The protocols and insights provided in this guide serve as a strong foundation for the successful synthesis and further functionalization of these important molecules in drug discovery and materials science.
References
- Exploring the Synthesis Landscape of 2,3'-Bipyridine for Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An In-depth Technical Guide to the Coordination Chemistry of 2,3'-Bipyridine Deriv
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (n.d.).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Application Notes and Protocols for the Synthesis of Bipyridine Ligands from 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions. (n.d.). Benchchem.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Negishi coupling. (n.d.). Wikipedia.
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2024).
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (n.d.). Benchchem.
- Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Understanding Bipyridine Derivatives: Synthesis and Applic
- Stille Coupling. (n.d.). OpenOChem Learn.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Recent Progress on the Synthesis of Bipyridine Deriv
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. (2024). PMC - NIH.
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Stille reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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One-Pot Synthesis of Disubstituted Pyridines: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[3][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyridines is a cornerstone of modern organic chemistry. This guide provides an in-depth exploration of one-pot synthesis strategies for preparing disubstituted pyridines, offering researchers and drug development professionals a comprehensive resource, from mechanistic principles to detailed experimental protocols. The focus is on multicomponent reactions (MCRs) that offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity.[5]
Strategic Approaches to One-Pot Pyridine Synthesis
Several classic and contemporary named reactions have been adapted and optimized for the one-pot synthesis of pyridines. Understanding the underlying mechanisms of these transformations is crucial for selecting the appropriate method for a given target molecule and for troubleshooting experimental challenges.
The Hantzsch Pyridine Synthesis: A Classic Workhorse
First reported in 1881, the Hantzsch synthesis is a multi-component reaction that remains a popular and reliable method for constructing dihydropyridines, which can then be oxidized to the corresponding pyridines in a subsequent step or in the same pot.[6] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7]
Mechanism of the Hantzsch Synthesis
The reaction proceeds through the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the dihydropyridine ring.[8]
Workflow for the Hantzsch Pyridine Synthesis
Caption: A generalized experimental workflow for the one-pot Hantzsch pyridine synthesis.
Protocol: One-Pot Synthesis of a 2,6-Dimethyl-3,5-dicarbethoxy-4-phenylpyridine
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Ferric chloride (for in-situ oxidation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the formation of the dihydropyridine intermediate is complete, add a solution of ferric chloride (2.2 equivalents) in ethanol dropwise.
-
Continue to reflux until the oxidation is complete (as indicated by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure disubstituted pyridine.
| Reactant | Molar Ratio |
| Benzaldehyde | 1 |
| Ethyl Acetoacetate | 2 |
| Ammonium Acetate | 1.1 |
| Ferric Chloride | 2.2 |
Table 1: Stoichiometry for the one-pot Hantzsch synthesis of a 2,6-dimethyl-3,5-dicarbethoxy-4-phenylpyridine.
The Bohlmann-Rahtz Pyridine Synthesis: Access to Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[9][10] While traditionally a two-step process, one-pot modifications have significantly enhanced its utility.[11][12] These modifications often involve the in-situ generation of the enamine from a 1,3-dicarbonyl compound and an ammonia source.[10]
Mechanism of the Bohlmann-Rahtz Synthesis
The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a thermal or acid-catalyzed E/Z isomerization followed by a cyclodehydration to yield the pyridine ring.[9][10] The use of an alkynone instead of an enone circumvents the need for a separate oxidation step to achieve aromatization.[9]
Reaction Scheme for the One-Pot Bohlmann-Rahtz Synthesis
Caption: Simplified reaction pathway of the one-pot Bohlmann-Rahtz synthesis.
Protocol: One-Pot Three-Component Bohlmann-Rahtz Synthesis
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Alkynone
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1 equivalent) and the alkynone (1 equivalent) in ethanol, add a large excess of ammonium acetate (e.g., 10 equivalents).
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC. The large excess of ammonium acetate facilitates the spontaneous cyclodehydration.[12]
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio |
| 1,3-Dicarbonyl Compound | 1 |
| Alkynone | 1 |
| Ammonium Acetate | 10 |
Table 2: Representative stoichiometry for the one-pot Bohlmann-Rahtz synthesis.
The Kröhnke Pyridine Synthesis: Versatility in Substitution Patterns
The Kröhnke synthesis is a powerful method for preparing highly functionalized, particularly poly-aryl, pyridines.[13][14] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[13][15]
Mechanism of the Kröhnke Synthesis
The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to form the pyridine ring.[14]
Conceptual Workflow for the Kröhnke Pyridine Synthesis
Caption: Logical flow of the one-pot Kröhnke pyridine synthesis.
Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine
Materials:
-
N-Phenacylpyridinium bromide (can be pre-formed from 2-bromoacetophenone and pyridine)[14]
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask, combine N-phenacylpyridinium bromide (1 equivalent), chalcone (1 equivalent), and ammonium acetate (a large excess, e.g., 6-10 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield pure 2,4,6-triphenylpyridine.
| Reactant | Molar Ratio |
| N-Phenacylpyridinium Bromide | 1 |
| Chalcone | 1 |
| Ammonium Acetate | 6-10 |
Table 3: Typical reactant ratios for the Kröhnke synthesis of 2,4,6-triphenylpyridine.
The Guareschi-Thorpe Pyridine Synthesis: A Green Chemistry Approach
The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones, which can be valuable intermediates for further functionalization. Recent advancements have led to the development of environmentally friendly one-pot protocols in aqueous media.[16][17][18] This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base.
Mechanism of the Guareschi-Thorpe Synthesis
The reaction proceeds through a series of condensation and cyclization steps. The use of ammonium carbonate in water is particularly advantageous as it serves as both a nitrogen source and a mild base to promote the reaction.[16][17]
Protocol: Green One-Pot Guareschi-Thorpe Synthesis of a Dihydroxy-cyanopyridine
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Ammonium carbonate
-
Water
Procedure:
-
In a flask, suspend ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium carbonate (2 equivalents) in water.
-
Heat the mixture at 80-100 °C with vigorous stirring.
-
The product will often precipitate from the reaction mixture upon cooling.
-
Collect the solid product by filtration, wash with cold water, and dry. This method often provides high purity products without the need for column chromatography.[17]
| Reactant | Molar Ratio |
| Ethyl Acetoacetate | 1 |
| Ethyl Cyanoacetate | 1 |
| Ammonium Carbonate | 2 |
Table 4: Stoichiometry for the aqueous Guareschi-Thorpe synthesis.
Modern Catalytic and Alternative Approaches
Beyond the classic named reactions, modern synthetic chemistry has introduced a variety of innovative one-pot methods for disubstituted pyridine synthesis.
-
Nanocatalyst-Mediated Multicomponent Reactions: The use of nanoparticle catalysts, such as ZnO or CuFe₂O₄, has been shown to efficiently promote multicomponent reactions for the synthesis of polysubstituted pyridines under mild and often solvent-free conditions.[19][20]
-
Lewis Acid Catalysis: Scandium triflate (Sc(OTf)₃) has been employed as a Lewis acid catalyst for the one-pot synthesis of 3,5-disubstituted pyridines from epoxides and ammonia.[21][22]
-
Ciamician-Dennstedt Rearrangement: While historically limited by harsh conditions, recent modifications of the Ciamician-Dennstedt rearrangement allow for the conversion of pyrroles into pyridines under milder conditions, offering a unique skeletal editing approach.[23][24][25]
Applications in Drug Discovery and Development
The pyridine scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][3][4] Disubstituted pyridines are found in drugs with a wide range of therapeutic applications, including:
-
Anti-inflammatory agents: Piroxicam and Ampiroxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that feature a pyridine core.[1]
-
Anticancer agents: The pyridine motif is present in various compounds investigated for their antitumor activity.[1][26]
-
Vasodilators: Milrinone and amrinone, used to treat heart failure, contain pyridine and dihydropyridine rings.[1][3]
-
Antiviral and Antimicrobial agents: The pyridine ring is a common feature in drugs developed to combat viral and microbial infections.[3]
The one-pot synthetic methods described in this guide provide efficient pathways to generate libraries of diverse disubstituted pyridines for high-throughput screening in drug discovery campaigns.
Conclusion
The one-pot synthesis of disubstituted pyridines is a dynamic field of research, with both classic and modern methods offering powerful tools for chemists. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact. By understanding the mechanistic underpinnings of these reactions and leveraging the detailed protocols provided, researchers and drug development professionals can effectively access a wide range of pyridine-containing molecules to advance their scientific endeavors.
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- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. (2022). PubMed.
- Molecular Editing through Ring Expansion of Pyrroles and Indoles. Synfacts.
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- Kröhnke Pyridine Synthesis.
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts.
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry (RSC Publishing).
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Kröhnke pyridine synthesis.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER.
- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. (2022).
- Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. PMC.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
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- Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. (2024).
- Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. (2021). PMC.
- Mechanism of the Kröhnke pyridine synthesis.
- A mini-review on the multicomponent synthesis of pyridine derivatives. (2022). Ask this paper | Bohrium.
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- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Benchmarking synthesis routes for substituted pyridines. Benchchem.
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- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condens
- A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal.
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- Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Guareschi–Thorpe reaction in water using ammonium carbonate.
- Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. (2021). Chemical Science (RSC Publishing).
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
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- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
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functionalization of the pyridine ring of 2-bromo-3-iodopyridine
An In-Depth Technical Guide to the Regioselective Functionalization of the Pyridine Ring of 2-Bromo-3-Iodopyridine
For researchers, scientists, and drug development professionals, the strategic construction of complex heterocyclic scaffolds is a cornerstone of modern synthesis. The 2,3-disubstituted pyridine motif, in particular, is a privileged structure found in numerous pharmaceuticals and functional materials. This compound has emerged as an exceptionally versatile and powerful building block for accessing these targets, owing to the distinct reactivity of its two halogen atoms.
This guide provides a comprehensive overview of the principles and protocols for the selective functionalization of this compound. We will move beyond simple procedural lists to explain the underlying causality of reaction selectivity, offering field-proven insights to enable robust and reproducible synthetic outcomes.
The Core Principle: Differential Halogen Reactivity
The synthetic utility of this compound is rooted in the significant difference in bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.
The C-I bond is substantially weaker, making it more susceptible to cleavage. This inherent difference is the primary determinant of regioselectivity in two major classes of reactions: palladium-catalyzed cross-coupling and metal-halogen exchange. Under kinetically controlled conditions, reactions will overwhelmingly occur at the more labile C3-iodide position, leaving the C2-bromide intact for subsequent transformations.[2][3]
PART 1: Palladium-Catalyzed Cross-Coupling at the C3-Position
Palladium-catalyzed cross-coupling reactions are the most widely employed methods for functionalizing this compound. The selectivity is governed by the initial, rate-determining oxidative addition step, where the C-X bond adds to the palladium(0) catalyst. The lower bond energy of the C-I bond results in a lower activation energy for this step, leading to preferential reaction at the C3 position under mild conditions.[1][4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between this compound and a wide array of organoboron reagents.[5][6] High selectivity for the C3-position is readily achieved.
Table 1: Representative Catalyst Systems for Selective Suzuki-Miyaura Coupling at C3
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 85-95 | Standard, reliable conditions for aryl iodides.[7][8] |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[4] |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[4][8] |
Protocol 1.1: Selective Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point; optimization may be required for specific boronic acids.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v). The total concentration is typically 0.1-0.2 M.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 2-bromo-3-arylpyridine product.
-
Application Note 1.2: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the synthesis of 3-alkynylpyridines by reacting this compound with a terminal alkyne.[9][10] The reaction is co-catalyzed by palladium and copper(I), and selectivity for the iodide position is exceptionally high.[11]
A critical consideration in this reaction is the prevention of alkyne homocoupling (Glaser coupling), an oxidative side reaction promoted by oxygen. [11] Therefore, rigorous exclusion of air by using degassed solvents and maintaining a positive inert gas pressure is paramount for a clean reaction.
Table 2: Common Catalyst Systems for Selective Sonogashira Coupling at C3
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5%) | CuI (2-5%) | Et₃N | THF or DMF | RT - 60 | 85-95 | The most common and highly effective system.[7][8] |
| Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N | THF | RT | >90 | Standard conditions for highly reactive iodides.[11] |
| Pd(P(t-Bu)₃)₂ (2%) | None | K₂CO₃ | Toluene | 100 | 85-94 | Example of a copper-free system, which avoids Glaser coupling.[8] |
Protocol 1.2: Selective Sonogashira Coupling of this compound
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-2-bromopyridine.[3]
-
Application Note 1.3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction essential for introducing diverse amine functionalities.[12][13] The choice of phosphine ligand is critical for achieving high efficiency, as it modulates the reactivity of the palladium center. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Table 3: Recommended Catalyst Systems for Selective Buchwald-Hartwig Amination at C3
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2%) | BINAP (4%) | NaOtBu | Toluene | 80-100 | 80-95 | A common system for a variety of amines.[8] |
| Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ | Dioxane | 80-110 | 85-98 | Highly active ligand, effective for a broad scope of amines.[8] |
| Pd(OAc)₂ (2%) | Xantphos (4%) | Cs₂CO₃ | Toluene | 110 | 85-95 | Useful for preventing catalyst deactivation.[4] |
Protocol 1.3: Selective Buchwald-Hartwig Amination of this compound
-
Reaction Setup (performed in a glovebox or under a strict inert atmosphere):
-
To a Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the degassed solvent (e.g., Toluene or Dioxane).
-
-
Reaction Execution:
-
Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
PART 2: Functionalization via Metal-Halogen Exchange
Metal-halogen exchange is a powerful, alternative strategy for creating a nucleophilic carbon center on the pyridine ring.[14][15] This reaction involves treating the substrate with a highly electropositive organometallic reagent. The exchange rate follows the trend I > Br > Cl, allowing for selective formation of a 2-bromo-3-lithiopyridine or its corresponding Grignard reagent.[15] This reactive intermediate can then be trapped with a suitable electrophile.
Application Note 2.1: Iodine-Lithium Exchange
This is a rapid, kinetically controlled reaction typically performed at very low temperatures (-78 °C) using an alkyllithium reagent like n-BuLi or t-BuLi.[16] The resulting organolithium species is highly reactive and must be generated and used in situ.
Protocol 2.1: Selective Iodine-Lithium Exchange and Electrophilic Quench
-
Reaction Setup:
-
To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction Execution:
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 15-30 minutes to ensure complete exchange.
-
Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, 1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
PART 3: The Power of Sequential Functionalization
The true synthetic power of this compound lies in its capacity for sequential, regioselective functionalization. By first targeting the C3-iodide under mild conditions and isolating the resulting 2-bromo-3-substituted pyridine, the C2-bromide is available for a second, distinct transformation, often under more forcing conditions.[2][17] This modular approach allows for the rapid and efficient construction of complex, highly decorated pyridine libraries.
Caption: Logical workflow for the sequential functionalization of this compound.
This two-step strategy provides a convergent and highly flexible route to 2,3-disubstituted pyridines, making this compound an invaluable tool for discovery chemistry and process development.
References
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions. Benchchem.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
- Unusual t-BuLi Induced Ortholithiation versus Halogen–Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. Synlett.
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.
- A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Metal–halogen exchange. Grokipedia.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
- Metal–halogen exchange. Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Suzuki reaction. Wikipedia.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
Sources
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
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- 17. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Agrochemicals
Abstract
The synthesis of agrochemicals is a cornerstone of modern agriculture, enabling the production of sufficient food for a growing global population. This guide provides an in-depth exploration of the synthetic methodologies that underpin the discovery and manufacturing of modern crop protection agents. Moving beyond simple procedural outlines, we delve into the chemical rationale behind key synthetic strategies, with a focus on catalytic processes, green chemistry principles, and the synthesis of complex, highly active molecules. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both high-level strategic insights and detailed, actionable laboratory protocols.
Introduction: The Evolving Landscape of Agrochemical Synthesis
Since the mid-20th century, synthetic organic chemistry has been pivotal in the development of agrochemicals, moving from early broad-spectrum compounds to today's highly specific and potent active ingredients[1]. The contemporary challenge lies in designing molecules and synthetic routes that are not only effective against target pests, diseases, and weeds but also exhibit favorable toxicological profiles and environmental sustainability[2][3].
Modern agrochemical research and development (R&D) is driven by several key factors:
-
Overcoming Resistance: The evolution of resistance in pests and weeds necessitates the discovery of compounds with novel modes of action[4].
-
Regulatory Scrutiny: Stringent environmental and safety regulations demand more benign and biodegradable molecules.
-
Efficiency and Cost: The need for cost-effective synthetic routes is paramount for commercial viability.
This has led to a paradigm shift in synthesis, emphasizing precision, efficiency, and sustainability. Key strategies now include leveraging natural products for inspiration, employing advanced catalytic systems for precision, and adhering to the principles of green chemistry to minimize environmental impact[5][6].
Core Synthetic Strategies: Building the Molecular Framework
The molecular architecture of most modern agrochemicals is built upon a foundation of robust and versatile chemical reactions. Heterocyclic chemistry is particularly prominent, with structures like pyrazoles, pyridines, and pyrimidines frequently forming the core of active ingredients due to their diverse biological activities[7][8].
A fundamental tool in the agrochemist's arsenal is the transition-metal-catalyzed cross-coupling reaction. These reactions excel at forming carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex scaffolds of modern pesticides.
// Define Nodes pd0 [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\nR-X", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R-Pd(II)-X Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\nR'-M", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex2 [label="R-Pd(II)-R' Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product\nR-R'", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges pd0 -> oxidative_addition [label="Step 1"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label="Step 2"]; transmetalation -> pd2_complex2; pd2_complex2 -> reductive_elimination [label="Step 3"]; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } ends_dot Caption: Generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction.
This catalytic cycle illustrates how a small amount of a palladium catalyst can generate large quantities of the desired product by repeatedly cycling between its Pd(0) and Pd(II) oxidation states. The choice of ligands on the palladium center is critical and is often optimized to improve reaction yield, speed, and selectivity.
The Role of Catalysis in Precision and Chirality
Catalysis is central to contemporary chemical synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions, which is crucial for environmental sustainability[9]. In agrochemical synthesis, this is particularly important for controlling stereochemistry.
Many modern agrochemicals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. Synthesizing and using a single enantiomer can lead to lower application rates and reduced environmental impact.
Asymmetric catalysis is the key technology to achieve this. It uses a chiral catalyst to steer a reaction towards the formation of one specific enantiomer[10][11]. A landmark industrial example is the synthesis of (S)-metolachlor, a widely used herbicide. Its production utilizes an iridium catalyst with a chiral ferrocenyl diphosphine ligand (Xyliphos) for the asymmetric hydrogenation of an imine, achieving high enantiomeric excess on a massive scale[10]. This process exemplifies how advanced catalysis can provide both economic and ecological benefits.
Green Chemistry: A Sustainable Approach to Synthesis
The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances[3]. This is especially relevant to agrochemicals due to their intentional release into the environment[5][12].
Key Green Chemistry Strategies in Agrochemical Synthesis:
| Principle | Application in Agrochemical Synthesis |
| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste. |
| Atom Economy | Utilizing reactions like additions and cycloadditions that incorporate most of the starting material atoms into the final product. |
| Safer Solvents | Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with water, supercritical CO₂, or bio-derived solvents. |
| Renewable Feedstocks | Using plant-derived materials (botanicals) or microbial fermentation products as starting points for synthesis[13]. |
| Catalysis | Employing highly selective catalysts (including biocatalysts like enzymes) to reduce energy consumption and by-product formation[14][15]. |
| Design for Degradation | Building molecular features that allow the final product to break down into harmless substances in the soil after its intended use. |
The use of nanotechnology also represents a green approach, where active ingredients are encapsulated in nanoparticles to facilitate controlled release and precise targeting, thereby improving efficacy and reducing the total amount of chemical applied[12][16].
Application Note: Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
Background: Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides used to control a wide range of broadleaf weeds. They act by blocking a key enzyme in the chlorophyll biosynthesis pathway, leading to the rapid accumulation of a phototoxic intermediate that destroys the cell membrane[7]. Many PPO inhibitors feature a uracil or related heterocyclic core[17].
Synthetic Rationale: The synthesis of PPO inhibitors often involves the construction of a central heterocyclic ring followed by the installation of various substituted phenyl groups. The nature and position of these substituents are crucial for tuning the herbicide's activity and crop selectivity. A common synthetic strategy involves the condensation of a substituted aniline with a derivative of a dicarboxylic acid to form the core heterocycle, followed by N-alkylation or N-arylation.
// Nodes A [label="Substituted Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dicarbonyl Compound\n(e.g., Maleic Anhydride derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Heterocyclic Core\n(e.g., Pyrrolidine-dione)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Alkylation / Arylation\n(R-X)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Final PPO Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D [label="Ring Formation"]; D -> E [label="Functionalization"]; E -> F; } ends_dot Caption: General synthetic workflow for a class of PPO-inhibiting herbicides.
Detailed Protocol: Synthesis of a Novel Diamide Insecticide
This protocol is adapted from methodologies reported for the synthesis of modern diamide insecticides, which act as potent activators of insect ryanodine receptors[18]. This example involves an amide coupling reaction, a fundamental transformation in the synthesis of many biologically active molecules.
Objective: To synthesize N-(1-((2-methyl-4-(perfluoropropan-2-yl)phenyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide.
Reaction Scheme: 1-methyl-1H-pyrazole-4-carboxylic acid + 2-amino-N-(2-methyl-4-(perfluoropropan-2-yl)phenyl)propanamide -> Target Diamide
Part A: Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Supplier |
| 1-methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 1.26 g (10 mmol) | Commercial |
| 2-amino-N-(2-methyl-4-(perfluoropropan-2-yl)phenyl)propanamide | C₁₃H₁₄F₆N₂O | 344.25 | 3.44 g (10 mmol) | Synthesized |
| HATU (Coupling Agent) | C₁₀H₁₅F₆N₆OP | 380.23 | 4.18 g (11 mmol) | Commercial |
| DIPEA (Base) | C₈H₁₉N | 129.24 | 3.5 mL (20 mmol) | Commercial |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | Commercial |
| Saturated NaHCO₃ solution | - | - | 50 mL | Lab Prepared |
| Brine | - | - | 50 mL | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Commercial |
Part B: Experimental Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazole-4-carboxylic acid (1.26 g, 10 mmol) and 2-amino-N-(2-methyl-4-(perfluoropropan-2-yl)phenyl)propanamide (3.44 g, 10 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved.
-
Rationale: DCM is used as a solvent because it is relatively inert and effectively dissolves the starting materials and reagents. Anhydrous conditions are important to prevent hydrolysis of the active coupling agent.
-
-
Addition of Reagents:
-
To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol).
-
In a single portion, add the coupling agent HATU (4.18 g, 11 mmol).
-
Rationale: DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction. HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, facilitating its reaction with the amine to form the amide bond with minimal side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The disappearance of the starting amine is a key indicator of reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and then 50 mL of brine.
-
Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water and water-soluble impurities.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Part C: Purification and Characterization
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a white solid.
-
-
Characterization Data (Expected):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic, pyrazole, and aliphatic protons. |
| ¹³C NMR | Signals for carbonyl carbons (~160-170 ppm), aromatic carbons, and aliphatic carbons. |
| HRMS (High-Res Mass Spec) | Calculated mass for C₂₁H₂₄F₆N₄O₃ [M+H]⁺: 495.1831. The experimental value should be within ±5 ppm. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion and Future Directions
The synthesis of agrochemicals has evolved into a highly sophisticated science. Modern synthetic chemistry, driven by catalysis and green principles, allows for the creation of increasingly complex and effective molecules with improved safety profiles. The future of crop protection will likely involve an even greater integration of disciplines. The development of RNA-based pesticides, the engineering of intelligent formulations with controlled release mechanisms, and the continued exploration of natural products will require innovative synthetic solutions[19][20]. The protocols and strategies outlined in this guide provide a foundation upon which researchers can build to address the ongoing challenges of global food security.
References
- Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). Vertex AI Search.
- Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. (n.d.).
- Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. (n.d.).
- The Potential and Green Chemistry Attributes of Biopesticides for Sustainable Agriculture. (n.d.). MDPI.
- Synthesis of New Agrochemicals. (2019).
- Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. (2024).
- Biocatalysis Applied to the Synthesis of Agrochemicals. (n.d.).
- Catalysis for Chemical Synthesis. (2026).
- The Role of Green Chemistry in Agriculture. (n.d.). Prime Scholars.
- Biocatalysis Applied to the Synthesis of Agrochemicals. (2006). Bentham Science Publishers.
- Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025).
- Synthetic Approaches to the 2019–2020 New Agrochemicals. (2023). Thieme.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. (n.d.). MDPI.
- New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (n.d.). Wiley Online Library.
- Role of Green Chemistry Pesticides in IPM. (n.d.). Just Agriculture.
- Synthesis and Chemistry of Agrochemicals. (n.d.). American Chemical Society.
- Chemical case studies from natural products of recent interest in the crop protection industry. (2025). Vertex AI Search.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). NIH.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- IS THERE A NATURAL ROUTE TO THE NEXT GENER
- Agrochemical innovation for crop health: moving forward through dynamic disorder. (2026). Frontiers.
- Agrochemical industry development, trends in R&D and the impact of regul
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-iodopyridine
Welcome to the technical support center for the synthesis of 2-bromo-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications.[1][2] Its unique substitution pattern allows for selective functionalization at the 2- and 3-positions of the pyridine ring. However, its synthesis can present several challenges, leading to suboptimal yields and purification difficulties. This guide provides practical, experience-driven solutions to common issues encountered during its preparation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Issue ID: TSG-001 - Low or No Product Yield
Question: I am attempting the synthesis of this compound via lithiation of 2-bromopyridine followed by iodination, but I am getting a very low yield or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in this reaction is a common issue and can often be traced back to a few critical experimental parameters. The most prevalent method for this synthesis is the directed ortho-metalation of 2-bromopyridine using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the resulting lithiated species with an iodine source.[3][4]
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Presence of Moisture or Air | Organolithium reagents like LDA and the lithiated intermediates are extremely sensitive to moisture and oxygen. Water will protonate and quench the lithiated species, preventing the subsequent iodination. | Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use. The reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[4] |
| Inefficient LDA Formation or Inactive LDA | LDA is typically prepared in situ from diisopropylamine and n-butyllithium (n-BuLi). Incomplete reaction or use of old/degraded n-BuLi will result in insufficient active base to deprotonate the 2-bromopyridine. | Use freshly titrated n-BuLi. During LDA preparation, add the n-BuLi dropwise to the diisopropylamine solution at a low temperature (e.g., -78 °C) and allow sufficient time for the reaction to complete (typically 30 minutes) before adding the 2-bromopyridine.[3][4] |
| Reaction Temperature Too High | The lithiation of 2-bromopyridine is highly temperature-sensitive. If the temperature rises significantly above -70 °C, side reactions, including decomposition of the lithiated intermediate, can occur. | Maintain a strict low-temperature profile throughout the lithiation and iodination steps. A dry ice/acetone bath (-78 °C) is commonly used.[3][4] For larger scale reactions, a cryostat is recommended for better temperature control. |
| Insufficient Reaction Time | Both the deprotonation and iodination steps require adequate time to proceed to completion. | For the deprotonation step, allow the reaction to stir for at least 1-2 hours at -78 °C after the addition of 2-bromopyridine. After adding the iodine solution, allow the reaction to stir for another 1-2 hours at the same temperature.[4] |
| Loss of Product During Work-up | This compound can have some solubility in the aqueous phase, especially under acidic conditions where the pyridine nitrogen can be protonated. | During the aqueous work-up, ensure the pH is neutral or slightly basic. Use a saturated brine solution for the final wash to minimize the solubility of the product in the aqueous layer.[5] |
Issue ID: TSG-002 - Formation of Multiple Products/Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, and after purification, I have a low yield of the desired this compound. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple products is indicative of side reactions or the presence of unreacted starting material. Understanding the potential impurities is key to optimizing the reaction conditions.
Common Impurities and Their Prevention:
| Impurity | Formation Mechanism | Prevention Strategy |
| Unreacted 2-Bromopyridine | Incomplete lithiation due to insufficient LDA or reaction time. | Ensure the use of a slight excess of LDA (e.g., 1.1 equivalents).[3] Increase the reaction time for the deprotonation step. Monitor the reaction by TLC to ensure the consumption of the starting material. |
| Isomeric Byproducts (e.g., 2-Bromo-6-iodopyridine) | While the bromine at the 2-position directs lithiation to the 3-position, lithiation at other positions can occur under certain conditions, leading to isomeric products. | Strict adherence to low temperatures (-78 °C) favors the kinetically controlled deprotonation at the 3-position. |
| Di-iodinated Pyridine | If excess iodinating agent is used or if there are issues with regioselectivity, di-iodination can occur. | Carefully control the stoichiometry of the iodine, using a slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.[3][4] Add the iodine solution dropwise to avoid localized high concentrations. |
| "Halogen Dance" Rearrangement Product (2-Bromo-4-iodopyridine) | In the presence of excess strong base (LDA), the initially formed this compound can undergo a rearrangement to the more thermodynamically stable 2-bromo-4-iodopyridine.[3] | Avoid using a large excess of LDA. Quench the reaction after the iodination is complete to neutralize any remaining base. |
Issue ID: TSG-003 - Purification Challenges
Question: I am having difficulty separating this compound from the impurities using column chromatography. Do you have any suggestions?
Answer:
Purification of this compound can indeed be challenging due to the similar polarities of the desired product and potential impurities.
Purification Tips:
-
Solvent System Optimization: For column chromatography, a gradient of ethyl acetate in hexanes is a good starting point. If co-elution is an issue, try a less polar solvent system like dichloromethane in hexanes.[5]
-
Deactivation of Silica Gel: Pyridine-containing compounds can sometimes interact strongly with the acidic sites on silica gel, leading to tailing and poor separation. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, using neutral alumina as the stationary phase can be beneficial.[5]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective purification method. Hexanes or a mixture of hexanes and a more polar solvent like ethyl acetate are good starting points for solvent screening.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The most commonly cited and reliable method is the directed ortho-metalation of 2-bromopyridine. This involves using a strong base like LDA at low temperatures to selectively deprotonate the 3-position, followed by quenching with an electrophilic iodine source such as molecular iodine (I₂).[3][4]
Q2: Are there alternative synthetic routes that avoid the use of pyrophoric reagents like n-BuLi?
A2: While the lithiation route is very common, other methods could be explored, although they may be less direct or lower yielding. For instance, a multi-step sequence starting from a suitably substituted aminopyridine, followed by a Sandmeyer reaction to introduce the bromo and iodo groups, is theoretically possible.[6][7] However, this would require significant route development.
Q3: What are the key safety precautions I should take during this synthesis?
A3: The synthesis of this compound involves several hazards that must be managed with appropriate safety measures.
-
n-Butyllithium: is a pyrophoric liquid and should be handled under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Diisopropylamine and Pyridine Derivatives: These can be toxic and should be handled in a well-ventilated fume hood.[8][9][10]
-
Low Temperatures: Handling cryogenic baths like dry ice/acetone requires thermal gloves to prevent cold burns.
-
Quenching: The quenching of organolithium reagents is exothermic. The quenching solution should be added slowly to control the reaction rate.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern for one bromine and one iodine atom should be observable.
-
Melting Point: The melting point of pure this compound is reported to be in the range of 95-100 °C. A broad or depressed melting point can indicate the presence of impurities.
Experimental Protocols & Visualizations
Detailed Protocol: Synthesis of this compound via Lithiation
This protocol is a representative procedure based on literature methods.[3][4]
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Bromopyridine
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine (1.1 eq.). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate. Allow the reaction to stir at -78 °C for another 1-2 hours.
-
Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.
Visual Workflow for the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(7), 2017. [Link]
- Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]
- ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452, 2021. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Common Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Catalyst for Research and Development in Fine Chemical Synthesis. [Link]
- Organic Syntheses. 2-bromopyridine. [Link]
- Chempanda.
- Pipzine Chemicals. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. [Link]
- ACS Publications.
- Common Organic Chemistry.
- Oakwood Chemical. This compound, min 98%. [Link]
- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of this compound in Specialty Chemicals. [Link]
- PubChem. This compound. [Link]
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- 2. nbinno.com [nbinno.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. heteroletters.org [heteroletters.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-Bromo-3-iodopyridine
Welcome to the Technical Support Center for the synthesis of 2-bromo-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
TSG-001: Low or No Yield of this compound
Question: My reaction to synthesize this compound from 2-bromopyridine resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis are a common issue and can often be traced back to a few critical parameters, primarily related to the generation and stability of the lithiated intermediate. The most prevalent method for this synthesis involves the deprotonation of 2-bromopyridine at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an iodine source.[1]
Potential Causes and Solutions:
-
Inactive Base: The strength of your LDA is paramount. Commercially available n-butyllithium (n-BuLi), used to prepare LDA, can degrade over time.
-
Solution: Always titrate your n-BuLi solution before preparing LDA to ensure accurate stoichiometry.[2] A common method involves using diphenylacetic acid as a standard.
-
-
Insufficiently Low Temperature: The lithiation of 2-bromopyridine is highly temperature-sensitive. Temperatures above -78 °C can lead to side reactions, including reaction with the THF solvent.[2]
-
Solution: Maintain a strict reaction temperature of -78 °C or slightly lower (e.g., -95 °C using a liquid nitrogen/ethanol bath) throughout the addition of 2-bromopyridine and the iodine solution.[1]
-
-
Presence of Moisture or Air: Organolithium reagents are extremely sensitive to moisture and oxygen.
-
Inefficient Quenching: The addition of the iodine solution must be done carefully to ensure it reacts with the lithiated intermediate before it can participate in other reactions.
TSG-002: Formation of Multiple Products and Isomeric Impurities
Question: My crude reaction mixture shows multiple spots on TLC, and I suspect the formation of isomeric byproducts. What are these impurities and how can I minimize their formation?
Answer:
The formation of multiple products often points towards side reactions involving the lithiated intermediate or the starting material. Understanding the potential pathways for these side reactions is key to suppressing them.
Common Side Reactions and Impurities:
-
Di-lithiation: If an excess of LDA is used, or if the temperature is not kept sufficiently low, di-lithiation of 2-bromopyridine can occur, leading to the formation of di-iodinated or other polysubstituted products after quenching.[2]
-
Mitigation: Use a precise amount of freshly titrated n-BuLi to generate LDA (typically 1.0 to 1.1 equivalents).[2] Add the LDA solution slowly to the cooled 2-bromopyridine solution.
-
-
"Halogen Dance" Rearrangement: A significant side reaction to be aware of is the "halogen dance," where the iodine atom migrates to a more thermodynamically stable position.[1][4][5] In the synthesis of this compound, a subsequent deprotonation can lead to the formation of 2-bromo-4-iodopyridine.[1] This rearrangement is base-catalyzed and more likely to occur if the reaction temperature is allowed to rise.[1][5]
-
Unreacted Starting Material: Incomplete reaction will lead to the presence of 2-bromopyridine in the final mixture.
-
Mitigation: Ensure the use of active LDA and allow for sufficient reaction time at low temperature.[3]
-
Purification Strategy:
Isomeric impurities can be challenging to separate. High-performance column chromatography on silica gel using a shallow gradient of a non-polar eluent system (e.g., ethyl acetate in hexanes) is often effective.[1][7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
FAQ-001: What are the most common synthetic routes to this compound?
The most widely employed method is the directed ortho-metalation of 2-bromopyridine.[1] This involves deprotonation at the C-3 position using a strong base, typically LDA, at very low temperatures (-78 °C to -95 °C), followed by trapping the resulting lithiated species with an electrophilic iodine source, such as molecular iodine (I₂).[1][8]
An alternative, though less direct, approach could involve a multi-step sequence starting from a different pyridine derivative, such as 2-aminopyridine. This might involve bromination, followed by a Sandmeyer-type reaction to introduce the iodine.[9][10] However, the directed metalation route is generally more efficient.
FAQ-002: Why is LDA the preferred base for this reaction?
LDA is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the pyridine ring, which can be a problem with smaller, more nucleophilic bases like n-BuLi. The primary role of LDA in this synthesis is to selectively deprotonate the C-3 position of 2-bromopyridine, which is the most acidic proton due to the inductive effects of the adjacent bromine and nitrogen atoms.[11]
FAQ-003: What are the key safety precautions for this synthesis?
This synthesis involves several hazardous materials and conditions that require strict safety protocols:
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere using proper syringe techniques.
-
Cryogenic Temperatures: The use of liquid nitrogen or dry ice/acetone baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Halogenated Compounds: 2-bromopyridine and this compound are toxic and should be handled in a well-ventilated fume hood.[12]
-
Quenching: The reaction should be quenched carefully at low temperature by the slow addition of a proton source, such as saturated aqueous ammonium chloride, to control the exothermic reaction.[3]
FAQ-004: How can I effectively purify the final product?
Purification of this compound is typically achieved by column chromatography on silica gel.
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.[1] The polarity of the solvent system should be optimized based on TLC analysis of the crude product.
-
Decomposition on Silica Gel: Some pyridine derivatives can be sensitive to acidic silica gel. If you observe streaking or decomposition on the column, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%).[7]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.[7] A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature. A mixture of hexanes and ethyl acetate is a good starting point for screening.[7]
Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low or No Yield | Inactive base (LDA/n-BuLi)Reaction temperature too highPresence of moisture/airInefficient quenching | Titrate n-BuLi before useMaintain temperature at or below -78 °CUse anhydrous solvents and inert atmosphereAdd iodine solution dropwise at low temperature |
| TSG-002 | Multiple Products | Di-lithiation"Halogen Dance" rearrangementUnreacted starting material | Use 1.0-1.1 equivalents of LDAMaintain strict low-temperature controlEnsure complete reaction |
Protocol 1: Synthesis of this compound via Directed Ortho-metalation
Materials:
-
2-Bromopyridine
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq.) followed by the dropwise addition of a freshly titrated solution of n-BuLi (1.1 eq.). Stir the solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature at or below -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Iodination: Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir the reaction at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.[3] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry, 28(71), e202202286.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2005). (PDF) Recent progress of halogen-dance reactions in heterocycles.
- Wikipedia. (n.d.). Halogen dance rearrangement.
- BenchChem. (2025). Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- Organic Syntheses. (1946). 2-bromopyridine.
- PubChem. (n.d.). This compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. ijssst.info [ijssst.info]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-3-iodopyridine
Welcome to the technical support center for the purification of 2-bromo-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the purification of this critical building block. Our goal is to equip you with the knowledge to navigate potential pitfalls and ensure the high purity of your final compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from reaction mixtures.
Question: My TLC analysis of the crude reaction mixture shows multiple spots. How do I identify the product and major impurities?
Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation post-synthesis. To effectively identify your desired product, this compound, and differentiate it from impurities, a systematic approach is necessary.
-
Co-spotting: The most reliable method is to spot your crude reaction mixture alongside a pure standard of this compound on the same TLC plate. The spot from the crude mixture that aligns with the standard is your product.
-
UV Visualization: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm).
-
Potential Impurities: Common impurities can include unreacted starting materials like 2-bromopyridine, or isomeric byproducts.[1] For instance, in related syntheses, the formation of di-substituted pyridines or positional isomers is a known issue.[2][3] These impurities will likely have different polarities and thus different Rf values. Unreacted 2-bromopyridine, being less polar than the di-halogenated product, will typically have a higher Rf value (run further up the plate).
-
Staining: If impurities are not UV-active, using a general stain like potassium permanganate can help visualize them.
Question: I'm experiencing low yield after column chromatography. What are the likely causes and how can I improve recovery?
Answer: Low recovery of this compound after column chromatography can be frustrating. Several factors could be contributing to this issue.
-
Decomposition on Silica Gel: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[3][4] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[3][4] Alternatively, using a different stationary phase such as neutral alumina can be a viable option.[3][4]
-
Product Loss During Work-up: During aqueous extraction, ensure the pH is neutral to slightly basic. Protonation of the pyridine nitrogen under acidic conditions can increase its solubility in the aqueous layer, leading to significant product loss.[3] Using a saturated brine wash can also help to minimize the solubility of the product in the aqueous phase.[3]
-
Improper Eluent System: If the eluent is too polar, the product may elute too quickly with impurities, leading to mixed fractions and lower isolated yield of pure compound. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. Careful optimization of the solvent system using TLC is crucial.[5]
Question: The purified this compound appears to be unstable and discolors over time. What are the recommended storage conditions?
Answer: The stability of halogenated pyridines is a critical consideration. Discoloration is often a sign of decomposition.
-
Light and Air Sensitivity: Similar compounds are known to be sensitive to light and air, which can lead to degradation.[6][7] It is highly recommended to store this compound in a dark place, such as in an amber vial.[7]
-
Inert Atmosphere: To prevent oxidation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.[7]
-
Temperature: For long-term stability, storage at a cool temperature (2-8°C) is recommended.[6][8]
-
Handling: Due to its toxic nature, always handle this compound with appropriate personal protective equipment (PPE), including gloves, and in a well-ventilated area.[6][9]
Frequently Asked Questions (FAQs)
What is a suitable solvent system for the column chromatography of this compound?
A common and effective eluent system for purifying this compound on silica gel is a gradient of ethyl acetate in hexanes.[3][10] The optimal gradient should be determined by preliminary TLC analysis of your crude mixture. A good starting point is a low percentage of ethyl acetate (e.g., 2-5%) in hexanes, gradually increasing the polarity to elute the product. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on TLC for good separation on the column.[4]
Can I use recrystallization to purify this compound?
Yes, recrystallization can be a very effective method for purifying this compound, particularly if the crude material is already of reasonable purity. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for solvent screening include hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate.[3]
What are the expected physical properties of this compound?
This compound is typically a white to off-white or brown crystalline powder.[6][11] Its melting point is reported to be in the range of 95-100 °C.[11][12] It is generally soluble in organic solvents such as DMSO and DMF, with slight solubility in ethanol.[6]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate this compound from unreacted starting materials and reaction byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
Chromatography column and accessories
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10) to find a system that gives the product an Rf value between 0.2 and 0.4.[4]
-
Visualize the spots under a UV lamp (254 nm).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-boiling point solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the least polar solvent system and gradually increase the polarity as determined by your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR and GC-MS.[1]
-
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound via column chromatography.
Data Summary
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (optional: deactivated with triethylamine) or Neutral Alumina | Standard choice for many organic compounds. Deactivation or using alumina prevents degradation of acid-sensitive pyridines.[3][4] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Provides good separation of compounds with varying polarities.[3][10] |
| TLC Rf Target | 0.2 - 0.4 | Ensures good separation and a reasonable elution time on the column.[4] |
| Storage | 2-8 °C, under inert gas, protected from light | Minimizes degradation from heat, oxidation, and photolysis.[6][7][8] |
References
- 2 Bromo Iodopyridine - symax laboratories private limited. (n.d.).
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.).
- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine - Benchchem. (n.d.).
- 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.).
- Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine - Benchchem. (n.d.).
- A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized 2-Bromo-6-iodopyridine - Benchchem. (n.d.).
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. (n.d.).
- This compound 265981-13-3 - Sigma-Aldrich. (n.d.).
- 3-Bromo-2-iodopyridine SDS, 408502-43-2 Safety Data Sheets - ECHEMI. (n.d.).
- This compound Use and Manufacturing. (n.d.).
- This compound | C5H3BrIN | CID 11358068 - PubChem. (n.d.).
- Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
- Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijssst.info [ijssst.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. 2-溴-3-碘吡啶 | Sigma-Aldrich [sigmaaldrich.com]
challenges in the scale-up synthesis of 2-bromo-3-iodopyridine
Welcome to the technical support guide for the synthesis of 2-bromo-3-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important chemical intermediate. This guide is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Here we address some of the broader questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the directed ortho-metalation of 2-bromopyridine, followed by iodination.[1] This is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures, which selectively deprotonates the 3-position of the pyridine ring. The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the desired product.[1][2] An alternative, though less direct, approach involves multi-step sequences starting from 2-aminopyridine derivatives, which undergo bromination and then iodination.[3][4][5]
Q2: What is the "halogen dance" reaction, and is it a concern in this synthesis?
A2: The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom on an aromatic or heteroaromatic ring migrates to a more thermodynamically stable position.[1][6][7][8] In the context of synthesizing this compound from 2-bromopyridine, the initial product is the kinetically favored one. However, if excess base is used or the temperature is not strictly controlled, a subsequent deprotonation can lead to the rearrangement of the iodine atom, potentially to the 4-position, to form 2-bromo-4-iodopyridine.[1][7] Therefore, while the initial synthesis aims to avoid this rearrangement, the principles of the halogen dance are crucial to understanding potential side reactions.[1][7][8][9][10][11]
Q3: What are the primary safety considerations for the scale-up synthesis of this compound?
A3: Scaling up this synthesis introduces several significant safety challenges:
-
Pyrophoric Reagents: The use of n-butyllithium (n-BuLi) to generate LDA requires stringent handling protocols. n-BuLi is highly pyrophoric and reacts violently with water and air. All reactions must be conducted under a strictly inert atmosphere (argon or nitrogen) in thoroughly dried glassware.[2][12]
-
Exothermic Reactions: The generation of LDA and the subsequent lithiation of 2-bromopyridine are highly exothermic.[2] Inadequate temperature control on a larger scale can lead to a runaway reaction. A robust cooling system and controlled, slow addition of reagents are critical.
-
Halogenated Waste: The synthesis generates halogenated organic and inorganic waste, which must be handled and disposed of according to environmental regulations.[2]
-
Product Stability: this compound itself is light and air-sensitive and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[13][14][15]
Q4: How stable is this compound and what are the recommended storage conditions?
A4: this compound is sensitive to light, air, and potentially basic conditions.[13][14] Discoloration upon exposure to light is a common observation.[14] For long-term stability, it should be stored in a tightly sealed, amber container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[13][14]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
dot
Caption: Troubleshooting decision tree for this compound synthesis.
TSG-001: Low or No Product Yield
Q: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes?
A: A drop in yield during scale-up is a common issue.[16] Several factors, often interconnected, can be responsible:
-
Inactive Reagents: The most common culprit is the concentration of n-butyllithium (n-BuLi). Commercially available n-BuLi solutions degrade over time, and their stated molarity can be inaccurate.[12] It is absolutely critical to titrate your n-BuLi solution before each use to determine its exact concentration.[12]
-
Insufficient Temperature Control: The lithiation of 2-bromopyridine is highly temperature-sensitive. The reaction must be maintained at or below -78°C (a dry ice/acetone bath is standard).[2][12] If the internal temperature rises, side reactions can occur, including reaction with the THF solvent, which consumes the organolithium species.[12] On a larger scale, efficient heat dissipation is more challenging, so slower addition rates and a robust cooling system are essential.
-
Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and incomplete conversion of the starting material.[2] Ensure that the stirring is vigorous enough to maintain a homogeneous mixture.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture.[12] Any trace of water in the glassware, solvent, or inert gas will quench the n-BuLi and the lithiated pyridine intermediate, drastically reducing the yield. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used under a positive pressure of an inert gas like argon or nitrogen.[12]
| Parameter | Recommendation for Scale-Up | Rationale |
| n-BuLi | Titrate before each use. | Ensures accurate stoichiometry, preventing under- or over-addition.[12] |
| Temperature | Maintain internal temp ≤ -75°C. | Minimizes side reactions and decomposition of the lithiated intermediate.[1][12] |
| Atmosphere | Strictly inert (Ar or N₂). | Prevents quenching of organolithium species by moisture or oxygen.[12] |
| Reagent Addition | Add dropwise via syringe pump. | Allows for better temperature control of the exothermic reaction.[2] |
TSG-002: Formation of Significant Impurities
Q: I'm observing significant byproducts in my crude reaction mixture. What are they, and how can I prevent them?
A: The formation of impurities often points to issues with reaction selectivity and control. Common byproducts include:
-
2-Bromo-4-iodopyridine: This isomer can form via a "halogen dance" rearrangement if the reaction temperature is allowed to rise or if excess LDA is present.[1] The 4-iodo isomer is thermodynamically more stable. To minimize its formation, use precise stoichiometry (1.0-1.1 equivalents of LDA) and maintain a very low temperature throughout the reaction and quench.
-
Di-iodinated or Poly-halogenated Species: Formation of these can occur if there are issues with the stoichiometry or if the lithiated intermediate is not efficiently trapped by the iodine.
-
Unreacted 2-Bromopyridine: This indicates an incomplete reaction. Refer to the causes outlined in TSG-001 .
-
Products from Reaction with Solvent: At temperatures above -78°C, n-BuLi can react with THF, leading to impurities.[12]
To mitigate impurity formation, rigorous control over the reaction conditions is key. Analyzing the crude product by GC-MS or LC-MS can help identify the specific byproducts, which will provide clues to the underlying problem.
TSG-003: Difficulties in Product Isolation and Purification
Q: The work-up of my reaction is problematic, with emulsions forming, and purification by column chromatography is inefficient. What can I do?
A: Large-scale purification requires a shift in strategy from lab-scale methods.
-
Emulsion during Work-up: Emulsions are common during the aqueous quench and extraction of pyridine-containing compounds. To break emulsions, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.
-
Purification Strategy: While column chromatography is effective on a small scale, it is often impractical and costly for large quantities.[2] Developing a robust crystallization or vacuum distillation method is highly recommended for scale-up.
-
Crystallization: Experiment with various solvent systems (e.g., hexanes, ethyl acetate/hexanes, ethanol/water) to find conditions that allow for selective crystallization of the desired product, leaving impurities in the mother liquor.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective method for purification on a larger scale.
-
Detailed Experimental Protocols
The following protocol is a general guideline for the synthesis of this compound and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound via Directed Ortho-Metalation
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
Diisopropylamine (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, titrated solution, 1.1 eq.)
-
2-Bromopyridine (1.0 eq.)
-
Iodine (I₂, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting solution at -78°C for 30 minutes to generate LDA.[1][2]
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -70°C. After the addition is complete, stir the reaction mixture at -78°C for 1 hour.[1]
-
Iodination: In a separate flask, prepare a solution of iodine (1.1 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78°C. Stir the mixture for an additional 30 minutes at -78°C.[1][17]
-
Quenching: Slowly warm the reaction mixture to 0°C and then quench by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.[2]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by developing a suitable crystallization method to obtain this compound.[1]
References
- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine
- Troubleshooting low yields in the lithi
- Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine Chemicals.
- challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine. Benchchem.
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
- Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi
- Preparation process of 2-iodo-3-bromo-5-chloropyridine.
- 2 Bromo Iodopyridine.
- How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. FAQ - Guidechem.
- Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles.
- Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- Halogen dance rearrangement. Wikipedia.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Base-catalyzed halogen dance, and other reactions of aryl halides.
- 2-bromopyridine. Organic Syntheses Procedure.
- A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
- An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine. Benchchem.
- Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.
- Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?.
- Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
- This compound, min 98%, 100 grams.
- addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
- Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping.
- Preparation method of 2-amino-3-bromopyridine.
- Process for making 2-bromopyridine.
- This compound. PubChem.
- Lithiation / Iodin
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- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
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Technical Support Center: Strategic Control of 2-Aminopyridine Bromination
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth, practical solutions for a common challenge in heterocyclic chemistry: the selective monobromination of 2-aminopyridine and the avoidance of the prevalent over-bromination side reaction. Here, we dissect the reaction mechanism, offer strategic protocols, and provide robust troubleshooting advice to enhance the yield and purity of your desired product, 2-amino-5-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the bromination of 2-aminopyridine?
During the electrophilic bromination of 2-aminopyridine, the primary product is typically the desired 2-amino-5-bromopyridine. However, due to the activating nature of the amino group, a common and often significant byproduct is 2-amino-3,5-dibromopyridine, which results from over-bromination.[1][2] Under certain conditions, other minor isomers can be formed, but the main challenge lies in maximizing the yield of the monobrominated product while minimizing the formation of the dibrominated species.[3]
Q2: Why does bromination occur preferentially at the 5-position?
The regioselectivity of the bromination of 2-aminopyridine is governed by the powerful electron-donating effect of the amino group at the 2-position. This group activates the pyridine ring towards electrophilic aromatic substitution, primarily at the positions ortho and para to itself. The 5-position is electronically favored as it is para to the amino group, leading to a more stable Wheland intermediate during the electrophilic attack.[4]
Q3: What causes the formation of the 2-amino-3,5-dibromopyridine byproduct?
Once the first bromine atom is introduced at the 5-position, the resulting 2-amino-5-bromopyridine is still an activated system. The amino group continues to direct electrophilic attack to the remaining open ortho position, which is the 3-position. This leads to a second bromination event, yielding the 2-amino-3,5-dibromopyridine byproduct.[1][2] Controlling the stoichiometry of the brominating agent and other reaction parameters is therefore critical to prevent this second addition.[5]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of 2-amino-3,5-dibromopyridine in the crude product. | 1. Excess of brominating agent. 2. Reaction temperature is too high, leading to increased reactivity. 3. Prolonged reaction time. 4. Inefficient mixing, leading to localized high concentrations of the brominating agent. | 1. Carefully control the stoichiometry of the brominating agent (NBS or Br2) to 1.0-1.1 equivalents. 2. Maintain a low reaction temperature (e.g., 0-10 °C).[1] 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 4. Ensure vigorous stirring throughout the addition of the brominating agent. |
| Low conversion of 2-aminopyridine. | 1. Insufficient amount of brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the brominating agent due to moisture. | 1. Use at least one full equivalent of the brominating agent. 2. Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature) after the initial low-temperature addition, while monitoring for byproduct formation. 3. Use anhydrous solvents and reagents. |
| Formation of a complex mixture of unidentified byproducts. | 1. Reaction temperature is excessively high, leading to decomposition or alternative reaction pathways. 2. Use of a non-selective brominating agent or inappropriate solvent. | 1. Strictly control the reaction temperature. For gas-phase reactions at very high temperatures (500°C), a complex mixture of isomers is known to form.[3] 2. N-Bromosuccinimide (NBS) in a suitable solvent like acetone or dichloromethane is generally more selective than elemental bromine.[1] |
| Difficulty in separating 2-amino-5-bromopyridine from the dibrominated byproduct. | The two compounds can have similar polarities, making separation challenging. | 1. Recrystallization: This is often effective. Ethanol can be a suitable solvent.[1] 2. Solvent Wash: Washing the crude solid with hot petroleum ether can selectively remove the more soluble dibromo impurity.[5] 3. Column Chromatography: This is the most reliable method for achieving high purity, typically using a silica gel column with a gradient of ethyl acetate in petroleum ether or hexane.[1][5] |
The Mechanism of Over-Bromination
The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 2-aminopyridine, including the pathway to the over-brominated byproduct.
Caption: Mechanism of 2-aminopyridine bromination.
Strategic Protocols for Selective Monobromination
Choosing the right brominating agent and conditions is paramount for success. Below is a comparison of two common methods.
| Parameter | Method A: N-Bromosuccinimide (NBS) | Method B: Elemental Bromine (Br2) |
| Selectivity | Generally higher selectivity for monobromination.[1][4] | Can lead to higher levels of over-bromination if not carefully controlled. |
| Handling | Solid, easier and safer to handle.[6] | Fuming, corrosive liquid; requires more stringent safety precautions. |
| Reaction Conditions | Milder conditions, often performed in solvents like acetone or dichloromethane at 0-10 °C.[1] | Can be used in various solvents, including acetic acid or chloroform.[7] |
| Byproducts | Succinimide, which is generally easy to remove. | HBr, which may require a base for quenching. |
Detailed Experimental Protocol: Selective Monobromination using NBS
This protocol is optimized to favor the formation of 2-amino-5-bromopyridine while minimizing the dibrominated byproduct.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether (or hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) in anhydrous acetone (approximately 10 mL per gram of 2-aminopyridine). Cool the solution to 0-5 °C in an ice bath.
-
Addition of NBS: Dissolve N-bromosuccinimide (1.05 eq) in acetone and add it dropwise to the cooled 2-aminopyridine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of petroleum ether:ethyl acetate). The reaction is typically complete within 1-2 hours after the addition of NBS is finished.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Remove the acetone under reduced pressure.
-
To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Characterization Data
-
2-Amino-5-bromopyridine: 1H NMR (DMSO-d6, 500 MHz), δ: 8.10 (d, 1H), 7.49 (dd, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH2).[1][8]
-
2-Amino-3,5-dibromopyridine: 1H NMR (DMSO-d6), δ: 8.03 (d, 1H), 7.97 (d, 1H), 6.49 (s, 2H, -NH2).[9]
Advanced Strategy: The Role of Protecting Groups
For reactions where achieving high selectivity is particularly challenging, or when other functional groups are present, protection of the amino group can be an effective strategy.
Caption: Workflow using a protecting group strategy.
By converting the highly activating amino group into a less activating amide (e.g., an acetamide), the propensity for over-bromination can be significantly reduced.[7][10] The protection-bromination-deprotection sequence adds steps to the synthesis but can provide a more controlled and ultimately higher-yielding route to the pure monobrominated product.
References
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4. [Link]
- ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. [Link]
- ResearchGate. (1950).
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. [Link]
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- Beilstein Journals. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]
- Patsnap. (2012). Preparation method of 2-amino-5-bromopyridine. CN102584742A. [Link]
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Bromo-3-Iodopyridine
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 2-bromo-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing scientifically sound, field-proven insights to help you navigate the nuances of this specific transformation.
Introduction: The Challenge of Regioselectivity
The Suzuki-Miyaura coupling of this compound presents a unique and valuable synthetic challenge: regioselectivity. With two distinct halogen atoms on the pyridine ring, the key to a successful transformation lies in controlling which position reacts. The fundamental principle governing this selectivity is the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[1][2] This inherent reactivity difference provides a strong basis for achieving selective coupling at the 3-position (C-I) while leaving the 2-position (C-Br) intact for subsequent functionalization.
This guide will delve into the practical aspects of optimizing this selectivity, focusing on catalyst loading and other critical reaction parameters.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is showing low conversion of the this compound starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Suzuki coupling of this compound, when targeting the more reactive C-I bond, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Insufficient Catalyst Activity: The active catalyst in a Suzuki coupling is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure that the in situ reduction to Pd(0) is efficient.[3] Inefficient reduction can lead to lower catalytic activity.
-
Recommendation: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction. If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a suitable phosphine ligand) are conducive to its reduction.
-
-
Suboptimal Catalyst Loading: While the goal is to use as little catalyst as possible, an insufficient amount will naturally lead to low conversion.
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Inadequate Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] The choice and strength of the base can significantly impact the reaction rate.
-
Recommendation: Screen a panel of bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Poor Reagent Quality: The purity of your reagents is paramount.
-
Recommendation: Ensure your this compound is pure. Verify the quality of your boronic acid, as they can be prone to protodeboronation (cleavage of the C-B bond) upon storage.[4] Use freshly opened or properly stored solvents and ensure they are adequately degassed to remove oxygen, which can deactivate the catalyst.
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Question 2: I am observing significant amounts of the diarylated product, where both the iodo and bromo groups have reacted. How can I improve the selectivity for mono-coupling at the 3-position?
Answer:
While the inherent reactivity difference between the C-I and C-Br bonds favors mono-coupling at the 3-position, diarylation can occur under forcing conditions. To enhance selectivity:
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times provide the necessary energy to overcome the higher activation barrier for the oxidative addition of the C-Br bond.
-
Recommendation: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-arylated product is formed, stop the reaction. Avoid prolonged heating. If possible, try running the reaction at a lower temperature for a longer period.
-
-
Optimize Catalyst Loading: While a sufficient catalyst loading is needed for the initial coupling, an excessively high loading can drive the reaction towards diarylation.
-
Recommendation: Use the lowest effective catalyst loading that provides a good yield of the mono-coupled product in a reasonable timeframe. A loading of 1-3 mol% is often a good starting point for optimization.
-
-
Ligand Choice: While the halide reactivity is the primary driver of selectivity in this case, the ligand can have a subtle influence.
-
Recommendation: For selective coupling at the more reactive site, standard phosphine ligands like PPh₃ or dppf are often sufficient. Highly active, bulky electron-rich ligands (e.g., SPhos, XPhos) that are designed to activate less reactive C-Br or C-Cl bonds might inadvertently promote the second coupling. Sticking to less activating ligands can sometimes improve selectivity for the C-I coupling.
-
Question 3: My main side product is the deiodinated starting material (2-bromopyridine). What is causing this and how can I prevent it?
Answer:
The formation of a dehalogenated (specifically, deiodinated) byproduct is a common side reaction in Suzuki couplings, particularly with iodoarenes.[4] This occurs through a competing reaction pathway involving a palladium-hydride (Pd-H) species.
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (if it can act as a hydride donor), or trace amounts of water.
-
Minimizing Dehalogenation:
-
Base Selection: Avoid using bases that can readily provide a hydride, such as alkoxides, if dehalogenation is a significant issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.
-
Solvent Choice: While often used, alcoholic solvents can be a source of hydrides. If dehalogenation is problematic, consider using anhydrous, aprotic solvents like dioxane or toluene.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the dehalogenation pathway relative to the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading when coupling at the 3-iodo position of this compound?
A typical and effective starting range for catalyst loading is 1-3 mol% of the palladium catalyst.[5] Given the high reactivity of the C-I bond, a lower loading is often sufficient and can help minimize side reactions and cost.
Q2: Can I achieve selective Suzuki coupling at the 2-bromo position?
Yes, this is a common synthetic strategy. After the initial selective coupling at the more reactive 3-iodo position, the resulting 3-aryl-2-bromopyridine can be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, a more active catalyst system with a bulky, electron-rich ligand like SPhos or XPhos) to functionalize the 2-bromo position.
Q3: How does the choice of boronic acid affect the reaction?
The electronic nature of the boronic acid can influence the rate of transmetalation. Electron-rich boronic acids generally react faster than electron-deficient ones. Additionally, some heteroaryl boronic acids can be unstable and prone to protodeboronation.[4] If you suspect your boronic acid is unstable, consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.[4]
Q4: Is it necessary to use a glovebox for setting up these reactions?
While a glovebox provides the ideal inert atmosphere, it is not strictly necessary. You can successfully set up the reaction on the benchtop using standard Schlenk line techniques.[4][7] This involves using oven-dried glassware, purging the reaction vessel with an inert gas (argon or nitrogen), and using degassed solvents.[4]
Experimental Protocols & Data
Table 1: Catalyst Loading Optimization for Selective C-I Coupling
The following table provides representative data on how catalyst loading can affect the outcome of the Suzuki coupling of this compound with phenylboronic acid.
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 3-phenyl-2-bromopyridine (%) |
| 1 | Pd(PPh₃)₄ | 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 2 | Pd(PPh₃)₄ | 3 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 92 |
| 3 | Pd(PPh₃)₄ | 5 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 90 (with trace diarylation) |
| 4 | PdCl₂(dppf) | 2 | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 5 | 95 |
Note: This data is illustrative and actual results may vary depending on the specific boronic acid and other reaction conditions.
General Experimental Protocol for Selective Suzuki Coupling at the 3-Iodo Position
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling Byproducts in Cross-Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the persistent challenge of homocoupling byproducts in cross-coupling reactions. Our focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these experimental recommendations, empowering you to design more robust and efficient reactions.
Introduction: The Pervasive Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2][3] However, the formation of undesired homocoupling byproducts, where two molecules of the same coupling partner react, remains a significant hurdle. This side reaction reduces the yield of the desired product, consumes valuable starting materials, and complicates purification.[4][5] This guide will equip you with the knowledge to diagnose and mitigate homocoupling in your experiments.
Core Principles: Understanding the Enemy
Homocoupling predominantly arises from two interconnected pathways: the presence of oxygen and the involvement of palladium(II) species.[5][6][7] A clear understanding of the catalytic cycle is paramount to grasping how these factors lead to byproduct formation.
The desired cross-coupling reaction proceeds through a catalytic cycle involving a Pd(0) active species.[1][8] However, if Pd(II) species are present, or if Pd(0) is oxidized to Pd(II) by residual oxygen, an alternative pathway leading to homocoupling can become dominant.[5][7][9]
Caption: Competing pathways: Desired cross-coupling vs. homocoupling.
Troubleshooting Guide: A Systematic Approach
When faced with significant homocoupling, a systematic evaluation of your reaction parameters is crucial. This section provides a logical workflow to diagnose and resolve the issue.
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling)
This is the most common form of homocoupling and is often directly linked to the presence of oxygen and Pd(II) species.
Q1: How can I rigorously exclude oxygen from my reaction?
A1: Oxygen is a primary culprit as it can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[6][7][9] Therefore, meticulous degassing is non-negotiable.
Protocol 1: Rigorous Degassing of the Reaction Mixture
-
Setup: Combine all solid reagents (aryl halide, organometallic reagent, base, and ligand) in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Purge Cycles: Evacuate the flask under high vacuum for 5-10 minutes to remove air from the headspace and solids. Subsequently, backfill the flask with a high-purity inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three to five times.[6]
-
Solvent Addition: Add your previously degassed solvent via cannula or a gas-tight syringe under a positive pressure of the inert gas.
-
Final Degassing: Bubble the inert gas through the solvent for 15-20 minutes to ensure thorough deoxygenation. For highly sensitive reactions, a freeze-pump-thaw method (three cycles) is recommended for the solvent before addition.[4]
Q2: Does my choice of palladium precursor matter?
A2: Absolutely. Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, requires an in-situ reduction to the active Pd(0) species. This reduction can be mediated by the organometallic reagent (e.g., boronic acid), leading to homocoupling as a byproduct of catalyst activation.[5][7]
Solutions:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate homocoupling that occurs during the catalyst activation step.[10]
-
Employ Modern Precatalysts: Well-defined palladium(II) precatalysts, such as those developed by Buchwald, are designed for clean and efficient activation to Pd(0), which can suppress side reactions.[11]
-
Use a Mild Reducing Agent: If a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate has been shown to facilitate a cleaner reduction to Pd(0) and can nearly eliminate homocoupling by minimizing the concentration of free Pd(II).[6][12][13]
Q3: How do ligands influence homocoupling?
A3: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, thereby outcompeting the homocoupling side reaction.[5] The steric bulk of these ligands can also hinder the formation of intermediates that lead to the homocoupled product.
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Triphenylphosphine (PPh₃) | Less bulky, moderately electron-donating | May be less effective at preventing homocoupling in challenging reactions. |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Sterically demanding, electron-rich | Generally excellent at suppressing homocoupling by accelerating the desired catalytic cycle.[14] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Highly effective in promoting cross-coupling and minimizing side reactions. |
Q4: Can the base or solvent choice affect the extent of homocoupling?
A4: Yes, both can have a significant impact.
-
Base: The choice of base is often substrate-dependent. While a base is necessary for transmetalation in reactions like the Suzuki coupling, an overly strong or poorly soluble base can lead to decomposition of the organometallic reagent, which may contribute to side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points as they provide a balance of basicity without promoting significant reagent decomposition.[5][6]
-
Solvent: Aprotic solvents such as dioxane, toluene, and THF are commonly used and are generally effective.[4] The key is to ensure the solvent is thoroughly degassed.
Issue 2: Homocoupling in Specific Cross-Coupling Reactions
While the general principles above apply broadly, some named reactions have unique considerations.
FAQs for Sonogashira Coupling
Q: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling) in a Sonogashira reaction. What are the primary causes and solutions?
A: The homocoupling of terminal alkynes in Sonogashira reactions, often referred to as Glaser or Hay coupling, is a very common side reaction.[15]
-
Primary Causes: The two main culprits are the copper(I) co-catalyst and the presence of oxygen.[15] The copper acetylide intermediate, which is key for the reaction, can undergo oxidative dimerization, a process greatly accelerated by oxygen.[15]
-
Most Effective Solution: Copper-Free Conditions: The most robust strategy to eliminate Glaser coupling is to employ a copper-free Sonogashira protocol.[15][16] By removing the copper co-catalyst, the primary pathway for this homocoupling is shut down.[15]
-
If Copper is Necessary:
-
Rigorous Oxygen Exclusion: This is absolutely critical. Follow the degassing protocol outlined above.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[15]
-
Reducing Atmosphere: In some cases, using a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to dramatically reduce homocoupling to as low as 2%.[16][17][18][19]
-
Caption: Sonogashira cross-coupling vs. Glaser homocoupling pathways.
FAQs for Heck Coupling
Q: My Heck reaction is producing homocoupled biaryls from the aryl halide. What could be the cause?
A: While less common than in Suzuki or Sonogashira couplings, homocoupling of the aryl halide can occur in Heck reactions.
-
Mechanism: The proposed mechanism involves the oxidative addition of the aryl halide to Pd(0) to form an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a process, sometimes involving a reducing agent, to form the Ar-Ar homocoupled product and regenerate Pd(0).[20]
-
Troubleshooting:
-
Base Selection: The choice of base in a Heck reaction is critical and can influence the reaction pathway.[21][22][23] Screening different bases (e.g., organic amines vs. inorganic carbonates) may be necessary.
-
Temperature Control: Elevated temperatures can sometimes lead to catalyst decomposition and favor side reactions.[24][25] Optimizing the temperature is key.
-
Ligand Choice: As with other cross-couplings, the ligand can influence the relative rates of the desired Heck reaction versus undesired side pathways.
-
Summary of Key Troubleshooting Strategies
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously degas all reagents and solvents; maintain a positive pressure of inert gas (Ar or N₂).[6] | Oxygen oxidizes active Pd(0) to Pd(II), a key species in many homocoupling pathways.[5][7][9] |
| Palladium Source | Prefer Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or modern, well-defined Pd(II) precatalysts.[11] | Avoids homocoupling that occurs as a byproduct of the in-situ reduction of simple Pd(II) salts by the organometallic reagent.[5][7] |
| Ligands | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHCs.[5] | Accelerates the desired reductive elimination step, outcompeting the homocoupling pathway. |
| Base | Screen weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) for Suzuki-type reactions.[6] | Minimizes decomposition of sensitive organometallic reagents. |
| Temperature | Optimize the reaction temperature; avoid excessively high temperatures.[24] | High temperatures can lead to catalyst decomposition and an increase in side reactions. |
| Reagent Addition | For highly reactive species (e.g., terminal alkynes in Sonogashira), consider slow addition.[15] | Keeps the instantaneous concentration low, disfavoring bimolecular homocoupling. |
| Additives | Consider a mild reducing agent (e.g., potassium formate) when using Pd(II) sources.[6][12][13] | Promotes clean reduction of Pd(II) to Pd(0) without consuming the coupling partners. |
Conclusion
Minimizing homocoupling byproducts is a matter of controlling the reaction environment to favor the desired catalytic cycle. By understanding the mechanistic origins of these side reactions and systematically addressing key parameters such as oxygen exclusion, catalyst choice, and ligand effects, researchers can significantly improve the efficiency and outcome of their cross-coupling experiments. This guide serves as a foundational resource to aid in that endeavor.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal. [Link]
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 4(23), 4065-4068. [Link]
- Miller, S. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Cross-Coupling Reactions Guide. [Link]
- Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(8), 844–855. [Link]
- Chen, C.-A., & Chen, C.-Y. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(16), 5642–5645. [Link]
- Singh, V., & Sharma, M. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(11), 3020–3037. [Link]
- Smith, A. B., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(21), 10834–10845. [Link]
- Wikipedia. Cross-coupling reaction. [Link]
- Ranu, B. C., & Saha, A. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Johnson, M. T., et al. (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 41(24), 3848–3859. [Link]
- OpenStax. 10.7 Organometallic Coupling Reactions. Organic Chemistry. [Link]
- Smith, C. (2016). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
- ResearchGate. Effect of bases and solvents on the Heck coupling. [Link]
- ResearchGate. Temperature effect on coupling reaction. [Link]
- Pérez-Lorenzo, M., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2165–2174. [Link]
- O'Brien, A. G., & Campos, K. R. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246–5265. [Link]
- Smith, C. (2016). Flow Heck Reactions and Photocatalysed C-O Coupling Reactions. Nottingham ePrints. [Link]
- Ranu, B. C., & Saha, A. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Wikipedia. Heck reaction. [Link]
- Fiveable. Organometallic Coupling Reactions | Organic Chemistry Class Notes. [Link]
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
- George, M. W., et al. (2024). The importance of understanding (pre)catalyst activation in versatile C–H bond functionalisations catalysed by [Mn2(CO)10]. Chemical Science. [Link]
- Solubility of Things. Organometallic Reagents in Organic Synthesis. [Link]
- Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- Weix, D. J. (2020). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 85(23), 15076–15091. [Link]
- Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions. [Link]
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- ResearchGate. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]
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dealing with the light sensitivity of 2-bromo-3-iodopyridine
Technical Support Center: 2-Bromo-3-iodopyridine
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this light-sensitive building block. Our goal is to provide you with field-proven insights and actionable protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What makes this compound sensitive to light?
A1: The light sensitivity of this compound is primarily attributed to the carbon-iodine (C-I) bond. The C-I bond is significantly weaker than the carbon-bromine (C-Br) and other bonds within the molecule. When exposed to light, particularly in the UV spectrum, the molecule can absorb energy, leading to the homolytic cleavage of this weak C-I bond. This process generates a pyridyl radical and an iodine radical, which can then initiate a cascade of unintended side reactions, leading to sample degradation and the formation of impurities. This photochemical reactivity can compromise the purity of the material and affect the outcomes of subsequent reactions[1].
Q2: What are the definitive storage conditions to maintain the stability of this compound?
A2: To ensure the long-term stability and purity of this compound, it is imperative to store it under controlled conditions. The recommended storage is at 2-8°C in a cool, dry environment[1][2]. Crucially, the compound must be protected from light by storing it in an amber glass vial or a container wrapped securely in aluminum foil[3][4]. The container must be tightly sealed to prevent exposure to moisture and air, as the compound is also moisture-sensitive[2].
Q3: Are there any visible signs of degradation I should look for?
A3: Yes. Pure this compound is typically a white to off-white or very pale yellow crystalline powder[2][5]. A noticeable discoloration, such as turning yellow or brown, is a strong indicator of degradation due to light exposure or other improper storage conditions[4]. If you observe significant discoloration, it is highly recommended to verify the purity of the material using an analytical technique like NMR or LC-MS before proceeding with your experiment.
Q4: Is it safe to weigh and handle this compound on an open lab bench?
A4: While short-term exposure to ambient laboratory light is less damaging than direct sunlight or prolonged exposure, it is best practice to minimize light exposure at all times. When weighing or preparing reactions, work in a dimly lit area or use yellow "safelights" if available. Perform the transfer from the storage container to your reaction vessel swiftly. For highly sensitive reactions, handling the compound inside a glovebox with the lights turned down is an effective control measure.
Q5: In sequential cross-coupling reactions, which halogen is more reactive and how does light sensitivity play a role?
A5: The carbon-iodine bond is substantially more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[4]. This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the 3-position (iodine) first, while leaving the 2-position (bromine) available for a subsequent transformation[4]. However, the C-I bond's higher reactivity also corresponds to its lower bond energy, making it the primary site of photochemical degradation. Improper handling that leads to the cleavage of the C-I bond will not only degrade the starting material but also prevent the planned selective reaction from occurring.
Troubleshooting Guide for Experimental Applications
This guide provides a problem-and-solution framework for specific issues that may arise during reactions involving this compound.
| Problem | Potential Cause & Explanation | Troubleshooting & Solution |
| Low or No Yield in Suzuki Coupling | Degradation of Starting Material: The most likely cause is that the this compound has degraded due to light exposure during storage or handling. The active compound is no longer present at the required concentration. | 1. Verify Purity: Before starting, run a quick purity check (e.g., ¹H NMR) on your starting material. Compare it to a reference spectrum to ensure no significant degradation has occurred.2. Use a Fresh Batch: If degradation is suspected, use a new, unopened bottle of the reagent.3. Implement Light Protection: Ensure the reaction flask is wrapped in aluminum foil and shielded from direct light throughout the entire setup, reaction, and workup process. |
| Formation of 2-Bromopyridine Byproduct | Photolytic De-iodination: Light exposure can cleave the C-I bond, forming a pyridyl radical. This radical can then abstract a hydrogen atom from the solvent or other reagents, resulting in the formation of 2-bromopyridine. This is a common dehalogenation pathway[6][7]. | 1. Rigorous Light Exclusion: This is the most critical step. Run the reaction in complete darkness.2. Use Degassed Solvents: Oxygen can promote radical reactions. Using properly degassed solvents can help minimize this side reaction pathway[6].3. Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can also contribute to dehalogenation[6]. |
| Inconsistent Results Between Experiments | Variable Reagent Quality: If storage and handling protocols are not standardized, the degree of degradation of this compound can vary each time it is used, leading to poor reproducibility. | 1. Standardize Protocols: Implement a strict, lab-wide Standard Operating Procedure (SOP) for handling this reagent.2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use amber vials under an inert atmosphere and in dim light. This prevents the entire stock from being repeatedly exposed to light and atmosphere each time it is used[8]. |
| Complex Mixture of Unidentified Byproducts | Radical-Induced Side Reactions: The pyridyl radical formed from photolysis is highly reactive and can engage in various undesired reactions, such as dimerization or reaction with the solvent or coupling partner, leading to a complex and difficult-to-purify mixture. | 1. Confirm Starting Material Integrity: First, rule out the use of already-degraded starting material.2. Add a Radical Scavenger (Use with Caution): In some specific cases, a small amount of a radical scavenger like BHT could be added. However, this may interfere with the desired reaction and should be investigated carefully on a small scale first.3. Re-evaluate Reaction Setup: Ensure all connections are secure and the inert atmosphere is maintained, as the combination of light and oxygen can accelerate degradation pathways. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol outlines the best practices from receiving the compound to its use in an experiment.
-
Receiving: Upon receipt, immediately inspect the container. Log the arrival date and store it in a designated 2-8°C refrigerator that is dark.
-
Preparation for Weighing: Bring the sealed container to room temperature in a desiccator before opening to prevent moisture condensation. Prepare the balance area by dimming ambient lights.
-
Weighing: Open the container only when you are ready to weigh. Quickly transfer the required amount of the solid to a tared, amber vial or a vial that will be immediately wrapped in foil.
-
Sealing and Storage: Tightly reseal the main container, purge with an inert gas (e.g., Argon or Nitrogen) if possible, and promptly return it to its 2-8°C dark storage location.
-
Reaction Setup: Add the weighed compound to the reaction vessel away from direct light. If the vessel is not made of amber glass, wrap it completely in aluminum foil before adding solvents and other reagents.
Sources
- 1. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-3-iodopyridine
Welcome to the technical support center for 2-bromo-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and provide actionable solutions to ensure the success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable bifunctional intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 3-position.[2] This inherent reactivity difference is the cornerstone of sequential cross-coupling strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling at the 3-position (C-I) of this compound, but I'm observing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion in Suzuki-Miyaura coupling of this compound can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Causality and Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3] Additionally, palladium(0) catalysts are sensitive to air and moisture. If your reaction mixture turns black, it's an indication of palladium black precipitation due to catalyst decomposition.[4]
-
Solution: Employ a more robust catalyst system. Instead of traditional catalysts like Pd(PPh₃)₄, consider using modern, sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][5] These ligands are known to promote efficient cross-coupling with heteroaryl halides. Also, ensure you are using fresh, high-quality catalysts and maintaining strictly anaerobic conditions.
-
-
Inappropriate Base: The choice and quality of the base are critical. An unsuitable base can lead to poor reaction kinetics or promote side reactions.
-
Solvent System: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.
-
Solution: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water or toluene/water. Ensure your organic solvents are anhydrous and have been thoroughly degassed to remove oxygen.
-
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Issue 2: Significant Homocoupling (Glaser Coupling) in Sonogashira Reactions
Question: My Sonogashira coupling with a terminal alkyne is yielding a significant amount of the alkyne dimer as a byproduct. How can I minimize this side reaction?
Answer:
Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[4][7][8]
Causality and Solutions:
-
Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.[4][7]
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them. Maintain a positive pressure of inert gas throughout the reaction.
-
-
High Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[4]
-
Solution: Use the minimum effective amount of CuI. In some cases, a copper-free Sonogashira protocol can be employed to completely avoid this issue.[9]
-
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus favoring the cross-coupling pathway over homocoupling.[4]
-
Solution: Use a syringe pump to add the terminal alkyne to the reaction mixture over a prolonged period.
-
Recommended Sonogashira Reaction Conditions to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly anaerobic (Argon or Nitrogen) | Oxygen promotes Glaser coupling.[4][7] |
| Copper(I) Source | Low loading of CuI (e.g., 1-5 mol%) | High copper concentrations accelerate homocoupling.[4] |
| Alkyne Addition | Slow addition via syringe pump | Maintains a low concentration of the reactive copper acetylide.[4] |
| Base | Amine base (e.g., Et₃N, DIPEA) | Acts as both a base and a solvent in many cases. |
| Solvent | Anhydrous and degassed (e.g., THF, DMF) | Prevents catalyst deactivation and side reactions. |
Issue 3: Lack of Selectivity and Debromination in Cross-Coupling Reactions
Question: I'm observing the formation of byproducts resulting from reaction at the 2-position (C-Br) and/or the replacement of the bromine atom with hydrogen (debromination). How can I improve the selectivity for the C-I bond?
Answer:
While the C-I bond is inherently more reactive, certain conditions can lead to a loss of selectivity and the undesired debromination side reaction.[6]
Causality and Solutions:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to activate the less reactive C-Br bond, leading to di-substituted products.[4]
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the mono-substituted product is predominantly formed. Lowering the reaction temperature can also enhance selectivity.[4]
-
-
Debromination (Hydrodebromination): This side reaction is often promoted by the formation of palladium-hydride species, which can arise from the base, solvent, or impurities.[6]
-
Solution:
-
Choice of Base: Strong bases, especially alkoxides, can promote the formation of hydride species. Switching to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective strategy.[6]
-
Lowering Temperature: Debromination may have a higher activation energy, so lowering the reaction temperature can disfavor this pathway.[6]
-
-
Logical Relationship for Selective Cross-Coupling
Caption: Controlling selectivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is a light and moisture-sensitive compound.[10] It should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place, preferably refrigerated at 2-8°C.[10][11] Handle under an inert atmosphere (argon or nitrogen) to prevent degradation.[11]
Q2: What is the expected order of reactivity for the halogens in cross-coupling reactions?
A2: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2][4] This is due to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.
Q3: Can I perform a Buchwald-Hartwig amination on this compound?
A3: Yes, the Buchwald-Hartwig amination is a powerful method for C-N bond formation with this compound.[12][13] Similar to other cross-coupling reactions, it is expected to occur selectively at the more reactive C-I bond under controlled conditions.[5] Common catalyst systems for this transformation include a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky phosphine ligand (e.g., BINAP, XPhos).[2][5]
Q4: My purified product is unstable. How can I improve its stability?
A4: If your purified product, a substituted 2-bromopyridine derivative, is unstable, consider the following:
-
Storage: Store the compound under an inert atmosphere, protected from light, and at low temperatures.
-
Protonation: The pyridine nitrogen is basic and can be protonated by acidic impurities or silica gel during chromatography. This can sometimes lead to decomposition.
-
Purification Tip: When performing column chromatography, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[14]
-
Q5: What should I do if my reaction fails to proceed even after troubleshooting?
A5: If you have systematically addressed the common issues of catalyst, base, solvent, temperature, and reagent quality without success, consider the following:
-
Re-evaluate the Coupling Partner: Some coupling partners, particularly sterically hindered or electronically deactivated ones, can be challenging.
-
Alternative Cross-Coupling Reactions: If a Suzuki coupling is failing, consider if a Stille, Negishi, or other cross-coupling reaction might be more suitable for your specific substrates.
-
Consult the Literature: Search for precedents with similar substrates to your coupling partner to find optimized conditions that others have successfully employed.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL: )
- 2 Bromo Iodopyridine - symax laboratories priv
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: )
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: )
- Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem. (URL: )
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine - Benchchem. (URL: )
- 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China - Pipzine Chemicals. (URL: )
- Buchwald–Hartwig amin
- How can I solve my problem with Suzuki coupling?
- preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem. (URL: )
- Problems with Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem. (URL: )
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. (URL: [Link])
- This compound: A Catalyst for Research and Development in Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine - Benchchem. (URL: )
- Why can't I achieve good yields for this Suzuki reaction?
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- This compound, min 98%, 100 grams. (URL: [Link])
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (URL: )
- Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine - Benchchem. (URL: )
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
- Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
- 2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
column chromatography conditions for purifying 2-bromo-3-iodopyridine
Introduction: Navigating the Purification of Dihalogenated Pyridines
Welcome to the technical support guide for the column chromatography purification of 2-bromo-3-iodopyridine. This intermediate is a critical building block in medicinal chemistry and materials science, valued for the differential reactivity of its carbon-halogen bonds in cross-coupling reactions.[1] However, its purification is often non-trivial. The presence of the basic pyridine nitrogen, combined with two different halogen substituents, introduces specific challenges such as potential decomposition on standard silica gel and difficult separation from structurally similar impurities.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just a protocol, but the underlying chemical principles to empower you to make informed, real-time decisions during your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the optimal mobile phase (eluent) for purifying this compound?
Answer: The selection of an appropriate eluent is the most critical factor for a successful separation. The goal is to find a solvent system where your target compound, this compound, has a retention factor (Rf) of approximately 0.25 to 0.35 on a Thin Layer Chromatography (TLC) plate.[2] This Rf value ensures the compound moves down the column efficiently without eluting too quickly, maximizing the separation from impurities.[2]
Halogenated pyridines are moderately polar compounds.[3] Therefore, the ideal mobile phase is typically a binary mixture of a non-polar solvent and a more polar solvent.[4]
-
Recommended Starting System: A mixture of Ethyl Acetate (EtOAc) in Hexanes is the most common and effective system for this class of compounds.[5]
-
Optimization Workflow:
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM).
-
Run Test TLCs: Spot the crude mixture on several TLC plates and develop them in chambers containing different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).[6]
-
Analyze Rf: Visualize the plates under UV light (254 nm). Identify the spot corresponding to your product and calculate its Rf. The system that gives an Rf of ~0.3 is your ideal starting point for the column.[7]
-
| Solvent System (Hexane:EtOAc) | Expected Rf for this compound | Interpretation & Next Steps |
| 95:5 | ~0.15 | Compound is moving too slowly. Increase eluent polarity. |
| 90:10 | ~0.30 | Optimal. Good starting point for the column. Provides good separation. |
| 80:20 | ~0.50 | Compound is moving too fast. Resolution will be poor. Decrease eluent polarity. |
| 70:30 | ~0.75 | Elution is far too rapid. Significant risk of co-elution with impurities. |
| Note: These Rf values are illustrative. Actual values will depend on the specific TLC plates, impurities present, and laboratory conditions. |
Q2: My compound seems to be decomposing or streaking on the TLC plate and column. What is causing this and how can I prevent it?
Answer: This is a very common issue with nitrogen-containing heterocycles like pyridines. The root cause is the acidic nature of standard silica gel. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing (streaking), and in some cases, acid-catalyzed decomposition.[5][8]
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) , to your eluent system (typically 0.1% to 1% by volume).[5][8] Before running the column, flush the packed silica with the TEA-containing eluent to ensure it is fully neutralized.
-
Use an Alternative Stationary Phase: If decomposition persists even with TEA, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[5] You will need to re-optimize your solvent system with TLC plates coated with alumina, as the elution order may change.
Q3: I'm seeing poor separation between my product and an impurity that runs very close to it on the TLC. How can I improve the resolution?
Answer: When dealing with closely eluting impurities, such as isomeric byproducts (e.g., 2-bromo-5-iodopyridine) or unreacted starting material, several strategies can enhance resolution.
-
Use a "Shallow" Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase than your optimized TLC system and gradually increase the polarity. For example, if your optimal TLC solvent is 10% EtOAc in hexanes, you could start the column with 2-3% EtOAc and slowly increase the concentration to 12-15%. This slow increase gives the compounds more time to equilibrate between the stationary and mobile phases, improving separation.[8]
-
Increase the Column Length/Surface Area: A longer and narrower column provides more surface area for the separation to occur. As a rule of thumb, the ratio of silica gel mass to crude product mass should be at least 50:1 for difficult separations.
-
Try a Different Solvent System: Sometimes, changing the nature of the polar modifier can alter the selectivity. If EtOAc/Hexane fails, consider trying a system like Dichloromethane/Hexane .[5] The different interactions of DCM with your compounds may improve the separation.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general, robust workflow for the purification of this compound.
1. TLC Optimization:
- As described in Q1, determine the optimal eluent system that provides an Rf of 0.25-0.35 for the product. For this example, we will assume the optimal eluent is 10% Ethyl Acetate in Hexanes containing 0.5% Triethylamine .
2. Column Packing (Wet Slurry Method):
- Select a column of appropriate size. Clamp it perfectly vertically in a fume hood.
- Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[7]
- In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% EtOAc/Hexane). Use enough solvent to create a pourable, homogenous mixture free of air bubbles.[7]
- With the column stopcock open, pour the slurry into the column. Use a funnel to guide the stream.
- Continuously tap the side of the column gently to ensure the silica packs down evenly, avoiding channels or cracks.[7]
- Once all the silica has settled, add a protective layer of sand (~1 cm) on top.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading (Dry Loading Method):
- Dry loading is highly recommended as it often leads to better resolution.
- Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
- Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
- Remove the solvent via rotary evaporation until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[6]
- Carefully add this powder as an even layer on top of the sand in your packed column.
4. Elution and Fraction Collection:
- Carefully add your starting eluent to the top of the column.
- Using gentle positive pressure (flash chromatography), begin to push the solvent through the column.
- Collect the eluting solvent in a series of labeled test tubes or flasks.
- As the elution progresses, gradually increase the polarity of your eluent if you are running a gradient.
- Monitor the collected fractions by TLC to identify which ones contain your pure product.[5]
5. Product Isolation:
- Combine the fractions that contain only the pure this compound.
- Remove the solvent from the combined fractions using a rotary evaporator.
- Place the resulting solid under high vacuum to remove any residual solvent.
- Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, and melting point.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the purification process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions in Synthesis
Welcome to the Technical Support Center for managing exothermic reactions. This resource is designed for researchers, scientists, and drug development professionals who handle potentially energetic chemical transformations. Our goal is to provide you with the technical knowledge and practical troubleshooting guidance to ensure the safe and reproducible execution of your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the fundamental concepts of exothermic reactions, providing the essential knowledge base for safe laboratory practice.
Q1: What defines a reaction as exothermic and why is it a critical safety parameter?
A1: An exothermic reaction is a chemical transformation that releases energy in the form of heat.[1] This occurs because the chemical bonds formed in the products are more stable (contain less energy) than the bonds broken in the reactants. If this released heat is not effectively removed, the reaction mixture's temperature will rise.[1] This is a critical safety parameter because the rate of most chemical reactions increases with temperature.[2] This can create a dangerous feedback loop: the reaction generates heat, which increases the reaction rate, leading to even faster heat generation. This escalating cycle is known as a thermal runaway and can result in violent boiling, over-pressurization of the reactor, and potentially an explosion.[2][3]
Q2: What are the initial warning signs of a potential thermal runaway, and what immediate actions should be taken?
A2: Early detection is key to preventing a thermal runaway. Key warning signs include:
-
An unexpected and rapid increase in temperature that does not respond to standard cooling.[3]
-
A noticeable increase in pressure within the reaction vessel.
-
Sudden changes in the appearance of the reaction mixture, such as vigorous gas evolution or a rapid color change.[3]
If any of these signs are observed, immediate and decisive action is required:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents to prevent fueling the reaction further.[4]
-
Maximize Cooling: Ensure the cooling system is operating at full capacity. For a simple cooling bath, this may mean adding more ice or dry ice.[4][5] For jacketed reactors, lower the setpoint of the thermal circulator.
-
Initiate Emergency Quenching: If the temperature continues to rise uncontrollably, execute a pre-planned quenching procedure to rapidly terminate the reaction.[6]
Q3: How can I assess the potential hazard of a new exothermic reaction before running it?
A3: A thorough hazard assessment is crucial before attempting any new exothermic reaction. A key technique for this is Reaction Calorimetry .[7][8][9] A reaction calorimeter measures the heat generated or consumed during a reaction under controlled conditions that mimic the intended process.[7][10] This data allows you to determine critical safety parameters such as:
-
Heat of Reaction: The total amount of heat released.
-
Heat Release Rate: How quickly the heat is generated.
-
Adiabatic Temperature Rise: The theoretical temperature increase if no heat were removed from the system.[7][8]
This information is vital for designing appropriate cooling protocols and for safe scale-up.[8][9][10]
Section 2: Troubleshooting Guide - Common Scenarios
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Q4: My reaction temperature is overshooting the set point, but it doesn't appear to be a runaway. What are the likely causes and solutions?
A4: Temperature overshooting the set point is a common issue that can often be resolved with careful adjustments. Here are some potential causes and their solutions:
| Potential Cause | Solutions |
| Inadequate Cooling Capacity | - Ensure your cooling bath is of sufficient size and the cooling medium is appropriate for the target temperature.[11] - For circulators, verify that the unit has the cooling power required for the scale of your reaction. |
| Poor Heat Transfer | - Improve Agitation: Increase the stirring speed to ensure homogenous temperature distribution. For viscous mixtures, consider a mechanical overhead stirrer.[4] - Check Probe Placement: Make sure the temperature probe is positioned to measure the bulk temperature of the reaction, not the temperature near the reactor wall. - Consider Dilution: Running the reaction at a lower concentration can improve heat transfer and moderate the rate of heat evolution.[3] |
| Delayed Reaction Onset | - If there is an induction period, reactants may accumulate before the reaction begins, leading to a sudden and large exotherm.[3] - Solution: Initiate the reaction on a small scale to understand its profile before adding all the reagents. |
A5: This is a classic challenge in process scale-up related to the change in the surface-area-to-volume ratio.[12] As the volume of the reactor increases, its surface area (which is responsible for heat dissipation) does not increase proportionally.[12] This means that larger-scale reactions are less efficient at removing heat.[12]
Before scaling up, it is imperative to:
-
Re-evaluate Cooling Capacity: The cooling system that was adequate for a 1g scale will likely be insufficient for a 100g scale.
-
Perform Calorimetry: Use reaction calorimetry data to calculate the expected heat output at the larger scale and design your cooling system accordingly.[8][12]
-
Never Scale by More Than a Factor of Three: A prudent approach is to increase the reaction scale iteratively, never by more than three times the previous run, and conduct a risk assessment at each stage.[2]
Q6: My exothermic reaction is not initiating, even after adding the reagents. What are the risks and what should I do?
A6: An uninitiated exothermic reaction is a significant safety hazard. The primary risk is the accumulation of unreacted starting materials.[13] If the reaction were to suddenly initiate, the combined energy release from the accumulated reagents could overwhelm the cooling system and lead to a thermal runaway.
Immediate Actions:
-
Do NOT Heat the Reaction: The temptation may be to warm the mixture to initiate the reaction. This is extremely dangerous and should be avoided.
-
Maintain Cooling: Keep the reaction mixture at the intended reaction temperature.
-
Safely Quench: If the reaction does not start after a reasonable amount of time, the safest course of action is to quench the reaction mixture by slowly adding a deactivating agent.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Quenching a Runaway Exothermic Reaction
Objective: To safely and rapidly terminate an uncontrolled exothermic reaction.
-
Disclaimer: This is a general guideline. The specific quenching agent and procedure should be determined based on the chemistry of the reaction.
Materials:
-
Pre-chilled quenching agent (e.g., isopropanol, acetic acid, or a suitable solvent). The choice of quencher must be chemically compatible with the reaction mixture.
-
Large vessel containing a cooling bath (e.g., ice/water or dry ice/acetone).
-
Appropriate Personal Protective Equipment (PPE), including a face shield, blast shield, and flame-retardant lab coat.
Procedure:
-
Stop Reagent Addition: Immediately stop the flow of any reactants.
-
Maximize Cooling: Ensure the external cooling is at its maximum capacity.
-
Prepare for Quenching: Place the reaction vessel in a secondary container within a fume hood.
-
Slow Addition of Quencher: Slowly and carefully add the pre-chilled quenching agent to the reaction mixture with vigorous stirring.[5][14] Monitor the temperature and any gas evolution closely.[5]
-
Observe and Control: If the quenching process is itself highly exothermic, the rate of addition must be carefully controlled to prevent a secondary runaway.[5]
-
Ensure Complete Quench: Continue adding the quenching agent until the temperature of the reaction mixture stabilizes and there are no further signs of reaction.
Decision Workflow for Managing a Temperature Excursion
The following diagram outlines a decision-making process for responding to an unexpected temperature increase during an exothermic reaction.
Caption: A decision tree for responding to a temperature excursion.
References
- Reaction Calorimetry - Prime Process Safety Center. (n.d.).
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021, December 17). FAI.
- Reaction Calorimetry Guide. (n.d.). Mettler Toledo.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.). TSI Journals.
- Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
- Information on the Reaction Calorimetry application. (n.d.). Syrris.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7).
- How to calculate heat transfer in continuous flow applications. (2021, September 24). Stoli Chem.
- Protocol for quenching reactive chemicals. (n.d.). EPFL.
- What are the most efficient heat removal methods in an exothermic reaction system? (2014, February 23). Quora.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety.
- Technical Support Center: Managing Exothermic Synthesis Reactions. (n.d.). Benchchem.
- What are the best tools for cooling chemical reactions? (2024, September 3). Asynt.
- Designing Emergency Relief Systems for Runaway Reactions. (n.d.). ioMosaic Corporation.
- Reactors. (2016, February 21). processdesign.
- Safe scale-up with exothermic reactions. (n.d.). ResearchGate.
- Emergency Runaway Reaction - What Precedes? What Follows? (n.d.). Aidic.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
- Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Health and Safety Executive.
- Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
- Cooling of Exothermic liquid reaction. (2003, March 28). Eng-Tips.
- 8.10: Fast Reactions in Solution. (2025, March 26). Chemistry LibreTexts.
- Quenching guide. (2024, April 9). Reddit.
- PRINCIPLES OF HEAT TRANSFER. (n.d.). canteach candu.
- Cooling during chemical reactions in chemical industry. (2017, March 28). Efficiency Finder.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Heat transfer. (n.d.). Wikipedia.
- How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog.
- Temperature changes in exo/endothermic reactions [duplicate]. (2021, March 14). Chemistry Stack Exchange.
- Controlling Runaway Heat in Exothermic Chemical Reactions. (n.d.). Innocentive.
- How to Resolve Temperature Overshooting. (2020, April 10). YouTube.
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Technical Support Center: Palladium Catalyst Removal from Final Products
Welcome to the Technical Support Center dedicated to the intricate yet critical process of removing palladium catalysts from your final products. This guide is designed for researchers, scientists, and drug development professionals who routinely employ palladium-catalyzed reactions and require robust, efficient, and reliable purification strategies. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of palladium removal and ensure the purity and integrity of your compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: High palladium content remains after filtration through Celite® or another filter aid.
-
Symptom: Your filtrate is still black or grey, or ICP-MS analysis indicates unacceptably high levels of palladium.
-
Possible Cause 1: Soluble Palladium Species. Filtration is primarily effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[1] If your palladium catalyst or its derivatives are soluble in the reaction mixture, they will pass through the filter.[2]
-
Solution:
-
Switch to an Adsorption-Based Method: Treat the filtrate with a palladium scavenger, such as activated carbon or a functionalized silica-based scavenger.[2] These materials have a high affinity for palladium and will bind the soluble species, which can then be removed by a second filtration.[3]
-
Induce Precipitation: Alter the solvent composition by adding an anti-solvent to decrease the solubility of the palladium species, causing it to precipitate. The precipitated palladium can then be removed by filtration.[1]
-
-
Possible Cause 2: Colloidal Palladium. Fine, suspended palladium particles may be too small to be trapped by the filter aid.[4]
-
Solution:
-
Use a Finer Filter Medium: Employ a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE) or increase the thickness of your Celite® pad to 1-2 cm.[1] Pre-wetting the Celite® pad with the solvent can also enhance its filtration efficiency.[4]
-
Flocculation: Add a flocculating agent to encourage the colloidal particles to aggregate, forming larger particles that are more easily filtered.[4]
-
Issue 2: Low efficiency observed with palladium scavengers.
-
Symptom: Residual palladium levels are still high after treating your reaction mixture with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[4] For instance, thiol-based scavengers are generally more effective for Pd(II).[4]
-
Solution:
-
Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine, triazine-based) to identify the most effective one for your specific system.[2]
-
-
Possible Cause 2: Insufficient Scavenger Amount or Contact Time. The scavenger may be saturated, or the kinetics of palladium binding may be slow.[2]
-
Solution:
-
Optimize Scavenging Conditions: Increase the amount of scavenger used, extend the treatment time, and consider gentle heating (if your product is thermally stable) to improve the kinetics of scavenging.[2]
-
-
Possible Cause 3: Strong Product-Palladium Chelation. If your product contains functional groups that can act as ligands (e.g., pyridines, quinolines, sulfur-containing moieties), it may form a stable complex with palladium, making it difficult for the scavenger to access and bind the metal.[2]
-
Solution:
-
Employ a Stronger Scavenger: Use a scavenger with a higher affinity for palladium.
-
Consider a Multi-Step Approach: A combination of methods, such as an initial aqueous wash with a chelating agent like EDTA followed by treatment with a scavenger, may be more effective.[5]
-
Issue 3: Significant product loss during purification.
-
Symptom: You observe a low yield of your final product after the palladium removal step.
-
Possible Cause: Non-Specific Adsorption. Adsorbents like activated carbon can lack selectivity and may adsorb your desired product along with the palladium.[6][7]
-
Solution:
-
Minimize Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.
-
Thorough Washing: After filtration, wash the adsorbent cake with fresh solvent to recover any adsorbed product.[2]
-
Switch to a More Selective Scavenger: Silica-based scavengers are often more selective for metals over organic products.[2]
-
Change the Purification Method: If product loss remains a significant issue, consider alternative purification techniques such as crystallization or liquid-liquid extraction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
The most prevalent methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]
-
Adsorption: Using solid-supported scavengers with a high affinity for palladium, such as activated carbon or functionalized silica gels.[3]
-
Precipitation: Inducing the palladium to precipitate out of solution, often by changing the solvent or adding a precipitating agent.[1]
-
Solvent Extraction: Partitioning the palladium catalyst into a phase separate from the product using liquid-liquid extraction, sometimes with the aid of a chelating agent.[1]
-
Crystallization: Purifying a solid product by crystallization, leaving the palladium impurities in the mother liquor.[5]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1]
Q2: How do I choose the best palladium removal method for my experiment?
The optimal method depends on several factors:
-
Nature of the Palladium Catalyst: Is it homogeneous (soluble) or heterogeneous (solid)?[1]
-
Properties of Your Final Product: Consider its solubility, stability, and potential to chelate with palladium.[1]
-
Desired Final Palladium Concentration: Regulatory limits for active pharmaceutical ingredients (APIs) are often very stringent (e.g., < 10 ppm).[7]
-
Scale of the Reaction: Some methods are more scalable and cost-effective than others.[1]
Below is a decision-making workflow to guide your selection:
Caption: Decision tree for selecting a palladium removal method.
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with groups having a high affinity for palladium, such as thiols, thioureas, amines, and triazines.[3][8] They work by selectively binding to the palladium in the reaction mixture.[3] The scavenger-palladium complex is then easily removed by simple filtration.[3]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[6] However, its primary limitation is a lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in yield loss.[6][7] The efficiency of palladium removal by activated carbon can also be lower compared to more specialized metal scavengers.[9]
Q5: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products (ICH Q3D).[7][10] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[7] This typically translates to a concentration limit of 10 ppm in the final active pharmaceutical ingredient (API).[7]
Comparative Data on Palladium Removal Methods
The following table summarizes the advantages and disadvantages of common palladium removal techniques to aid in your selection process.
| Method | Advantages | Disadvantages | Best Suited For |
| Filtration | Simple, fast, and inexpensive.[11] | Only effective for heterogeneous or precipitated palladium.[1] | Removing Pd/C and other solid-supported catalysts. |
| Scavenging (Functionalized Silica) | High efficiency and selectivity, leading to low residual palladium levels and minimal product loss.[9][12] | Higher cost compared to activated carbon.[9] | Reactions with soluble palladium and when high purity is required. |
| Scavenging (Activated Carbon) | Cost-effective and widely available.[6] | Can be non-selective, leading to product loss; may be less efficient than specialized scavengers.[6][7] | Initial purification steps and when cost is a primary concern. |
| Crystallization | Can be highly effective for purifying solid products and is scalable.[6] | Not applicable to oils or non-crystalline solids; can sometimes concentrate impurities.[10] | Final purification of solid, crystalline products. |
| Liquid-Liquid Extraction | Can be effective for removing soluble palladium species, especially with chelating agents.[11] | May require large volumes of solvents; emulsion formation can be an issue. | Work-up procedures where an aqueous wash is already employed. |
| Chromatography | Can remove a wide range of impurities simultaneously.[11] | Can be time-consuming, expensive, and difficult to scale up; may not completely remove palladium.[13] | Small-scale purification and when other impurities are also a concern. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
This protocol provides a general workflow for using a functionalized silica-based scavenger. The optimal scavenger, loading, temperature, and time should be determined experimentally.
-
Dissolution: Following the reaction and any initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[5]
-
Scavenger Addition: Add the selected silica-based scavenger to the solution. A typical starting point is 5-10 wt% relative to the crude product.[5]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The optimal scavenging time can range from 2 to 16 hours.[5]
-
Filtration: Remove the scavenger by filtering the mixture through a pad of Celite®.[5]
-
Washing: Wash the Celite® and scavenger cake with fresh solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using a sensitive analytical technique such as ICP-MS.[5]
Caption: Workflow for palladium removal using a silica-based scavenger.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
This protocol outlines the use of activated carbon for palladium removal. Screening different grades of activated carbon is recommended to minimize product loss.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.[5]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[2]
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature for 2-18 hours.[2][5]
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite®. Be aware that fine carbon particles can be challenging to filter completely.[5]
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover adsorbed product.[2]
-
Concentration: Combine the filtrate and washes, and concentrate to obtain the purified product.
-
Analysis: Determine the final palladium concentration in your product.
Safety Note: Palladium on carbon, especially when dry and in the presence of flammable solvents, can be pyrophoric.[14] Always handle with care in an inert atmosphere and keep the material wet.[14]
References
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- BenchChem Technical Support Team. (2025).
- Biotage. Metal scavengers for organic purification.
- Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
- BenchChem. (2025). Comparing efficiency of different palladium scavengers. BenchChem.
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 4-Chloro-6-iodoquinoline Reactions. BenchChem.
- BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers. BenchChem.
- Al-Amin, M., & Doyle, A. G. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1556–1585. [Link]
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Mouri, M., et al. (2005). Method of removing palladium. U.S.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- Kuznetsov, V. A., et al. (2023). Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant. Molecules, 28(18), 6529. [Link]
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2,6-Dichloro-4-pyridinamine Reactions. BenchChem.
- BenchChem. (2025).
- Zhang, L., et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Metals, 13(7), 1234. [Link]
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Damon, D. B., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1374–1378. [Link]
- Mouri, M., et al. (2006). Method of removing palladium. U.S.
- BenchChem. (2025).
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
- Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery.
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 4-Chloro-6-iodoquinazoline Reactions. BenchChem.
- Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277–286. [Link]
- Reddit. (2025, September 19). Your trick to remove residual palladium.
- ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Semantic Scholar.
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Technical Support Center: Identifying Impurities in 2-Bromo-3-Iodopyridine by NMR
An Application Scientist's Guide to NMR Analysis of 2-Bromo-3-Iodopyridine
Welcome to the technical support guide for the analysis of this compound. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the challenges of identifying impurities in your samples using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured to address common questions and troubleshooting scenarios encountered during synthesis and quality control.
Part 1: Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required for the NMR analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Understanding the reference spectrum of your pure compound is the first step in identifying impurities. The three aromatic protons of this compound present a characteristic pattern.
¹H NMR Spectrum: The spectrum typically shows three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The expected shifts can vary slightly based on the solvent used. In CDCl₃, the approximate chemical shifts (δ) and coupling constants (J) are as follows:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H6 | ~8.05 | dd | J = 5.2, 0.6 Hz |
| H4 | ~7.91 | dd | J = 7.5, 1.5 Hz |
| H5 | ~7.62 | dd | J = 5.2, 7.5 Hz |
| Data sourced from literature values.[1] |
¹³C NMR Spectrum: The ¹³C NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens (C2 and C3) will be significantly affected by their electronegativity and heavy atom effects.
Q2: Which solvent is best for acquiring the NMR spectrum of this compound?
The choice of solvent is critical for obtaining a high-quality spectrum.
-
Deuterochloroform (CDCl₃): This is the most common and recommended solvent due to the compound's good solubility and the solvent's relatively clean spectral window.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A good alternative for compounds with poor solubility in CDCl₃. However, its high boiling point can make sample recovery difficult.[2] Be aware that chemical shifts will differ from those in CDCl₃.
-
Benzene-d₆: Can be used to resolve overlapping peaks, as the aromatic solvent can induce different chemical shifts compared to CDCl₃.[2]
Always ensure your NMR solvent is of high purity to avoid introducing extraneous signals.[2]
Part 2: Troubleshooting Guide - Identifying Unknown Peaks
This section is designed to help you methodically identify the source of unexpected signals in your NMR spectrum.
Q3: I see unexpected signals in the aromatic region (7.0-9.0 ppm). What could they be?
Signals in this region typically correspond to other aromatic species. The most common culprits are residual starting materials or side-products from the synthesis.
Causality: The synthesis of this compound often involves the lithiation of 2-bromopyridine, followed by quenching with an iodine source.[1] Incomplete reactions or side reactions can lead to several common impurities.
Potential Impurities & Their ¹H NMR Signatures (in CDCl₃):
| Compound | Key ¹H NMR Signals (δ, ppm) | Rationale |
| 2-Bromopyridine | ~8.35 (ddd), ~7.53 (td), ~7.45 (d), ~7.24 (ddd)[3][4] | Unreacted starting material.[5] |
| 3-Iodopyridine | ~8.6 (d), ~8.5 (dd), ~7.8 (dt), ~7.1 (ddd) | Potential byproduct from metal-halogen exchange. |
| 2,6-Dibromopyridine | ~7.55 (t), ~7.35 (d, 2H) | A common byproduct in bromination reactions or from pyridine starting material.[6][7][8] |
| 3,5-Dibromopyridine | ~8.61 (d, 2H), ~8.15 (t)[9] | Isomeric byproduct. |
| 3,5-Diiodopyridine | Signals will be in the aromatic region, refer to spectral databases for exact shifts.[10] | Over-iodination or side reactions. |
Self-Validating Protocol:
-
Compare: Obtain reference ¹H NMR spectra for your starting materials (e.g., 2-bromopyridine) in the same solvent.
-
Spike: If a starting material is suspected, add a small amount of the pure starting material to your NMR tube and re-acquire the spectrum. An increase in the intensity of the impurity signals confirms its identity.
Q4: My integration values don't match the expected 1:1:1 ratio. Why?
Incorrect integration suggests the presence of overlapping signals or impurities.
-
Overlapping Signals: Your product peaks may be overlapping with impurity peaks. Try using a higher field strength NMR spectrometer for better resolution or a different solvent like benzene-d₆ to shift the peaks apart.[2]
-
Symmetrical Impurities: Symmetrical impurities like 2,6-dibromopyridine have fewer protons (3H) but may show signals that integrate to, for example, 2H and 1H.[6][7] This can skew the overall integration of your sample.
Q5: I see broad singlets in my spectrum. What are they?
Broad signals often indicate the presence of water, or protons on heteroatoms (O-H, N-H) that are undergoing chemical exchange.[11]
Causality: Water can be introduced from solvents or glassware that is not perfectly dry.[2] Amine impurities (e.g., residual 2-aminopyridine if that was the starting material) would show exchangeable N-H protons.[12]
Experimental Workflow & Protocols
Workflow for Impurity Identification
The following diagram outlines a logical workflow for troubleshooting an unknown peak in your NMR spectrum.
Caption: Logical workflow for NMR impurity identification.
Protocol: D₂O Shake for Identifying Exchangeable Protons
This protocol is a definitive method for confirming if a broad peak is due to water or an exchangeable proton (e.g., from an alcohol or amine impurity).
Objective: To replace labile protons (-OH, -NH) with deuterium, causing their corresponding signals to disappear from the ¹H NMR spectrum.
Methodology:
-
Acquire Initial Spectrum: Dissolve your sample of this compound in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of any broad peaks.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Vigorously: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may see an emulsion form.
-
Settle: Allow the sample to stand for a few minutes to let the D₂O phase separate (it will typically form a small layer at the bottom or top, depending on the solvent).
-
Re-acquire Spectrum: Carefully place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum.
-
Analyze: Compare the new spectrum to the original. If the broad peak has disappeared or significantly diminished in intensity, it confirms the presence of an exchangeable proton.[2]
References
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- SpectraBase. (n.d.). 2-Bromopyridine - Optional[1H NMR] - Spectrum. Wiley.
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- SpectraBase. (n.d.). 2,6-Dibromopyridine - Optional[13C NMR] - Spectrum. Wiley.
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- PrepChem.com. (n.d.). Preparation of 2-bromopyridine.
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- University College London. (n.d.). Chemical shifts.
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- Tables For Organic Structure Analysis. (n.d.).
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Technical Support Center: Strategies for Regioselective Functionalization
Welcome to the Technical Support Center for Regioselective Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of specific regioisomers. This resource combines established principles with field-proven insights to help you navigate the complexities of controlling reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity
Question: My reaction is producing a mixture of regioisomers, or the major product is the undesired isomer. What factors should I investigate to improve selectivity?
Answer: Achieving high regioselectivity is a common challenge, often stemming from a subtle interplay of electronic and steric factors.[1][2] Here is a systematic approach to troubleshooting:
1. Re-evaluate Your Directing Group Strategy:
-
Ineffective Coordination: The directing group (DG) may not be coordinating effectively with the metal catalyst.[1] This can be due to steric hindrance near the coordination site or unfavorable electronic interactions.
-
Steric Hindrance: Bulky substituents on the substrate or the DG itself can prevent the catalyst from accessing the target C-H bond, leading to functionalization at a more accessible, yet undesired, position.[4][5][6]
-
Solution: Modify the DG to be less sterically demanding or alter substituents on the substrate that are near the target site. Sometimes, a bulkier DG can intentionally block a more reactive site, directing the reaction to a less accessible one.[3]
-
2. Catalyst and Ligand Optimization:
-
Ligand Effects: The steric and electronic properties of the ligand are paramount in controlling regioselectivity.[1]
-
Solution: Screen a panel of ligands. For example, bulky phosphine ligands (e.g., XPhos, SPhos) can favor less sterically hindered positions, while electron-rich or electron-poor ligands can influence the electronic environment of the catalytic center.[7] In some palladium-catalyzed reactions, ligand modification can even switch selectivity between ortho and meta positions.[1]
-
-
Metal Catalyst: The choice of metal can fundamentally alter the reaction mechanism and, consequently, the regioselectivity.
-
Solution: If using a palladium catalyst for a cross-coupling reaction, consider if a nickel, gold, or rhodium catalyst might offer a different regiochemical outcome based on literature precedents for your substrate class.[8] For instance, in the heterocyclization of γ-allenols, AuCl₃, La[N(SiMe₃)₂]₃, and PdCl₂ all produce different ring sizes exclusively.[8]
-
3. Reaction Condition Tuning:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and stabilize or destabilize key intermediates, thereby altering regioselectivity.[1][9][10]
-
Solution: Conduct a solvent screen. Switching from a non-polar solvent like toluene to a polar aprotic solvent like DMF or DMSO can sometimes reverse regioselectivity.[1][11][12] For example, in radical functionalization of heterocycles, the solvent can modulate the influence of directing factors.[13]
-
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction.
-
Solution: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer.[14] Conversely, higher temperatures might be necessary to overcome the activation energy for a sterically hindered position.
-
-
Additives and Bases: Additives can act as ligands or alter the catalyst's active state, while the choice of base is critical in reactions involving a deprotonation step.[1][15]
-
Solution: The inclusion of additives like norbornene in some palladium-catalyzed reactions can switch selectivity from ortho to meta.[1] For reactions involving concerted metalation-deprotonation, screening different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) is crucial as the base is involved in the regioselectivity-determining step.[15][16]
-
Issue 2: Low or No Yield Despite Correct Regioselectivity
Question: I am observing the correct regioisomer, but the reaction yield is unacceptably low. How can I improve the conversion?
Answer: Low yield in a regioselective reaction can be due to catalyst deactivation, poor substrate reactivity, or product degradation.
1. Catalyst Activity and Loading:
-
Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions or being poisoned by impurities.
-
Solution: Ensure all reagents and solvents are pure and dry. Consider increasing the catalyst loading or using a more robust catalyst system (e.g., a pre-catalyst or a more stable ligand).
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
2. Reaction Kinetics:
-
Reaction Time and Temperature: The reaction may not have reached completion, or the temperature may be insufficient to overcome the activation energy.[1]
3. Substrate Issues:
-
Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst.
-
Solution: Screen for a solvent in which all components are fully soluble at the reaction temperature.
-
-
Decomposition: The starting material or the desired product might be unstable under the reaction conditions.
-
Solution: Run the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere if any components are sensitive to air or moisture.
-
Troubleshooting Flowchart
Here is a logical flowchart to guide your troubleshooting process for poor regioselectivity.
Caption: A logical flowchart for troubleshooting poor regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity?
A1: Regioselectivity is primarily governed by a combination of electronic effects, steric effects, and the mechanism of the reaction.[2][4]
-
Electronic Effects: These relate to the distribution of electron density in the substrate and reagents. Electron-donating groups (EDGs) activate ortho and para positions for electrophilic aromatic substitution, while electron-withdrawing groups (EWGs) are typically meta-directing.[17] The stability of intermediates, such as carbocations, also plays a crucial role. For example, in the addition of protic acids to alkenes, the reaction proceeds through the most stable carbocation intermediate (Markovnikov's rule).[18][19]
-
Steric Effects: This refers to the physical blocking of a reaction site by bulky groups. A reagent may preferentially attack a less sterically hindered position, even if it is electronically less favored.[4][5][6]
-
Reaction Mechanism: The specific pathway of the reaction (e.g., concerted vs. stepwise, ionic vs. radical) will dictate which factors are most influential. For instance, in reactions involving a concerted metalation-deprotonation (CMD) step, the acidity of the C-H bond and the geometry of the transition state are key determinants of regioselectivity.[16]
Q2: How do I choose an appropriate directing group for my reaction?
A2: The ideal directing group (DG) should:
-
Coordinate Reversibly: It must bind to the catalyst to direct it to a specific C-H bond but also be able to dissociate after the functionalization step.
-
Provide a Stable Cyclometalated Intermediate: The formation of a 5- or 6-membered ring intermediate is often most favorable.
-
Be Easy to Install and Remove: To be synthetically useful, the DG should be introduced and subsequently cleaved under mild conditions without affecting the rest of the molecule.
-
Be Compatible with Reaction Conditions: The DG must be stable and not react under the conditions required for the C-H functionalization. Common and effective directing groups include pyridines, amides, and carboxylic acids for directing ortho-C-H functionalization.[20] For more remote functionalizations, longer, more complex DGs are required.[21][22]
Q3: Can computational chemistry help predict regioselectivity?
A3: Yes, computational tools are becoming increasingly powerful for predicting the outcomes of regioselective reactions.[23] Quantum mechanics (QM) based methods can calculate the activation barriers for reactions at different sites, with the lowest barrier corresponding to the major product.[24] Machine learning models, trained on large datasets of reactions, can also predict regioselectivity with high accuracy, sometimes outperforming experienced chemists.[25][26] These tools can be particularly useful for screening potential substrates and catalysts before beginning experimental work.
Q4: When should I consider a catalyst-controlled vs. a substrate-controlled strategy?
A4:
-
Substrate-controlled strategies rely on the inherent electronic and steric properties of the starting material to direct the reaction to a specific site. This is often the simplest approach when the intrinsic reactivity of the molecule favors the desired product (e.g., Friedel-Crafts acylation of an activated aromatic ring).
-
Catalyst-controlled strategies are necessary when the desired position is not the most intrinsically reactive one. In these cases, the catalyst and its associated ligands are designed to override the natural reactivity of the substrate.[8][27] This is common in C-H functionalization, where multiple C-H bonds may have similar reactivity.[1][28] The use of directing groups is a form of catalyst control where the substrate is temporarily modified to steer the catalyst.
Comparative Table of Regioselective Strategies
| Strategy | Principle | Advantages | Common Challenges |
| Steric Control | Utilize bulky groups to block more reactive sites.[4][5][6] | Conceptually simple, can be highly effective. | Requires synthesis of sterically demanding substrates or reagents. |
| Electronic Control | Exploit inherent electron densities (EDG/EWG).[17] | No need for additional directing groups. | Limited to the intrinsic reactivity of the substrate. |
| Directing Groups | Covalently attached group orients the catalyst.[1][3][20] | Powerful for non-innate selectivity, can functionalize remote C-H bonds.[21][22] | Requires additional synthetic steps for installation and removal. |
| Catalyst/Ligand Control | Fine-tune the catalyst's steric and electronic properties.[1][8][27] | High degree of tunability, can achieve selectivity not possible by other means. | Requires screening of multiple catalysts and ligands, which can be costly. |
| Solvent/Additive Control | Alter the reaction environment to influence transition state geometry.[1][9][10] | Operationally simple to implement and screen. | Effects can be subtle and difficult to predict without screening. |
Section 3: Experimental Protocols
Generalized Protocol for Screening Ligands in a Palladium-Catalyzed C-H Functionalization
This protocol provides a general workflow for optimizing regioselectivity through ligand screening.
-
Preparation:
-
In an array of oven-dried reaction vials equipped with stir bars, add the substrate (1.0 equiv.), the coupling partner (1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Ligand Addition:
-
To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃; typically at a 1:1 or 2:1 ligand-to-metal ratio).
-
-
Reaction Setup:
-
Seal each vial with a septum cap.
-
Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
-
Execution and Monitoring:
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100-120 °C).
-
Allow the reactions to stir for a set time (e.g., 12-24 hours).
-
After cooling to room temperature, take an aliquot from each vial for analysis.
-
-
Analysis:
-
Dilute the aliquots and analyze by GC-MS or LC-MS to determine the conversion and the ratio of regioisomers for each ligand.
-
Workflow Diagram for Ligand Screening
Caption: A generalized experimental workflow for ligand screening.
References
- Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors. PMC - NIH.
- Solvent Effects Definition - Organic Chemistry Key Term. Fiveable.
- Technical Support Center: Strategies to Increase the Rate of C-H Functionaliz
- Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed Message Passing Neural Network. ChemRxiv.
- Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis.
- Catalyst-Controlled, Regioselective Reactions of Carbohydrate Deriv
- Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journals.
- Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation.
- Regioselectivity control in the metal-catalyzed O-C functionalization of gamma-allenols, part 1: Experimental study. PubMed.
- Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymeriz
- Computational tools for the prediction of site- and regioselectivity of organic reactions. RSC Publishing.
- Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
- Video: Regioselective Formation of Enol
- The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions. PubMed.
- Base-controlled regio-divergent C–H bond functionaliz
- Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygen
- Regiocontrol in transition-metal-catalyzed C–H functionalization.
- Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymeriz
- A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters. RTI.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- Carbene-Controlled Regioselective Functionalization of Linear Alkanes under Silver Catalysis. Journal of the American Chemical Society.
- Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society.
- What is Regioselective synthesis. LookChem.
- Regioselectivity of different directing groups.
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Photocatalytic regioselective C–H bond functionaliz
- Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxyl
- Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Xingwei Li.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
- Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. Unknown Source.
- Technical Support Center: Optimizing Regioselective Functionaliz
- Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Poor Regioselectivity in Quinoline Functionaliz
- Regioselective synthesis: Significance and symbolism. Unknown Source.
- Electrophilic arom
- Regioselectivity. Wikipedia.
- Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals.
- Illustrated Glossary of Organic Chemistry - Regioselective; Regiochemistry. UCLA.
- Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals.
- Total Synthesis of (+)
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry.
- Regioselectivity of E1 Reactions - Practice Problems. Chemistry Steps.
- Challenges and opportunities for alkane functionalisation using molecular c
- How to find regioselectivity. Reddit.
- Carbene-Controlled Regioselective Functionalization of Linear Alkanes under Silver C
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impact of solvent choice on reaction outcomes
Welcome to the Technical Support Center for solvent selection. As a Senior Application Scientist, I've designed this hub to provide practical, in-depth solutions to common challenges researchers face when the choice of solvent impacts reaction outcomes. This guide is structured to help you troubleshoot specific experimental issues and build a foundational understanding of solvent properties.
Troubleshooting Guide: Common Reaction Pitfalls & Solvent-Based Solutions
This section addresses specific problems in a Q&A format. Each answer explains the underlying chemical principles and provides actionable protocols.
Issue 1: Low Reaction Yield or Stalled Reaction
Q1: My nucleophilic substitution (SN2) reaction is extremely slow and the yield is poor. I've confirmed the quality of my reagents. Could the solvent be the problem?
A1: Absolutely. The solvent plays a critical role in SN2 reactions. If your nucleophile is charged (e.g., CN⁻, OH⁻, RO⁻), using a polar protic solvent (like water, methanol, or ethanol) can drastically slow down the reaction. These solvents have O-H or N-H bonds and can form hydrogen bonds with the nucleophile.[1][2][3] This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive and sterically hindered.[2][3][4]
Solution: Switch to a polar aprotic solvent. These solvents (e.g., DMSO, DMF, acetonitrile, acetone) are polar enough to dissolve the reactants but lack the ability to form strong hydrogen bonds with the nucleophile.[1][2][5] This leaves the nucleophile "naked" and highly reactive, which can increase the reaction rate by orders of magnitude.[2]
Experimental Protocol: Small-Scale Solvent Screening for an SN2 Reaction
-
Preparation: In an inert atmosphere, add your electrophile and any catalysts to three separate, dry 4 mL vials equipped with small magnetic stir bars.
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous polar aprotic solvent (e.g., Vial 1: DMF; Vial 2: DMSO; Vial 3: Acetonitrile).
-
Reactant Addition: Add the nucleophile to each vial, ensuring the stoichiometry is consistent.
-
Reaction: Stir all three reactions at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: After 1 hour, take a small aliquot from each vial and analyze by TLC or LC-MS to determine which solvent system shows the most significant product formation.
-
Optimization: Based on the results, the reaction can be scaled up using the optimal solvent.
Q2: My condensation reaction (e.g., esterification, imine formation) stops before completion, and I suspect it's an equilibrium issue. How can I use the solvent to drive the reaction forward?
A2: This is a classic problem for equilibrium-limited reactions that produce water as a byproduct. According to Le Châtelier's principle, removing a product will shift the equilibrium towards the product side. The right solvent choice allows for the physical removal of water.
Solution: Use a non-polar solvent that forms an azeotrope with water, in conjunction with a Dean-Stark apparatus.[6][7][8] Toluene is the most common choice, as it is immiscible with water and has a boiling point (111 °C) suitable for many reactions.[6][9]
Workflow for Driving Equilibrium Reactions
As the reaction is heated to reflux, the toluene-water azeotrope boils and condenses into the trap. The denser water phase settles at the bottom, while the lighter toluene phase overflows and returns to the reaction flask.[8][10] This continuous removal of water drives the reaction to completion.[6]
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Q3: My reaction is producing a mixture of regioisomers. Can the solvent influence which isomer is favored?
A3: Yes, the solvent can have a profound effect on regioselectivity, primarily by differentially stabilizing the transition states leading to the different products.[11][12] Solvent polarity is a key factor. For reactions that proceed through charged intermediates or transition states (like some electrophilic additions or aromatic substitutions), a more polar solvent will better stabilize the more charge-delocalized or more sterically accessible transition state, potentially favoring one regioisomer over another.[13][14]
Solution: Screen a range of solvents with varying polarities.
-
Non-polar solvents (e.g., Hexane, Toluene): These will minimally solvate charged species. The reaction outcome will be governed more by the intrinsic electronic and steric properties of the reactants.
-
Polar aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile): These offer intermediate polarity and can modulate selectivity.
-
Polar protic solvents (e.g., Ethanol, Water): These can strongly interact via hydrogen bonding, which may dramatically alter the energy of the transition states and favor a specific regioisomer.[15]
Q4: I am struggling to control the stereoselectivity of my reaction. How can solvent choice help?
A4: Solvent choice can be a powerful tool for controlling stereoselectivity.[16] The solvent can influence the conformational preferences of the substrate or catalyst and the organization of the transition state assembly through specific interactions like hydrogen bonding or dipole-dipole interactions.[17] In some cases, a change in solvent can even lead to an inversion of the major stereoisomer produced.[17]
Solution: There is no universal rule, and the effect is highly system-dependent. However, here are some guiding principles for experimentation:
-
Steric Hindrance: Bulky solvents can sterically influence the approach of a reagent to a substrate, favoring one stereochemical outcome.
-
Hydrogen Bonding: Protic solvents can coordinate to Lewis basic sites (e.g., carbonyls), altering the effective size of a substituent and blocking one face of the molecule.
-
Chelation Control: In reactions involving metal catalysts, coordinating solvents (like THF or DME) can compete for coordination sites on the metal, altering the geometry of the catalytic complex and thus influencing stereoselectivity. Non-coordinating solvents (like Dichloromethane or Toluene) are often used when substrate-catalyst chelation is desired to direct the stereochemical outcome.
Solvent Fundamentals & FAQs
Q1: What is the fundamental difference between polar protic and polar aprotic solvents, and how does this relate to reaction mechanisms?
A1: The key difference lies in their ability to act as hydrogen bond donors.[1]
-
Polar Protic Solvents: (e.g., Water, Methanol, Acetic Acid). These solvents contain O-H or N-H bonds. They are excellent at solvating both cations and anions.[12] They solvate cations via their lone pairs and anions via strong hydrogen bonds.[3] This property makes them ideal for SN1 reactions , as they can stabilize both the carbocation intermediate and the leaving group anion.[2][5][18]
-
Polar Aprotic Solvents: (e.g., Acetone, DMSO, DMF). These solvents have dipole moments but lack O-H or N-H bonds. They are good at solvating cations through their negative dipoles but are poor at solvating anions because they cannot act as hydrogen bond donors.[3][12] This leaves anions (nucleophiles) highly reactive, making these solvents ideal for SN2 reactions .[2][4][5]
Q2: How do I quantitatively choose a solvent? Are there data tables I can use?
A2: Yes, solvent properties are well-documented. When selecting a solvent, you should consider several quantitative parameters. The most important are:
-
Dielectric Constant (ε): A measure of a solvent's ability to separate charge. High values (>15) indicate a polar solvent.
-
Dipole Moment (μ): A measure of the overall polarity of a molecule.
-
Boiling Point (BP): Determines the accessible temperature range for your reaction.[19]
-
Polarity Index: An empirical measure of polarity.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Formula | Class | Boiling Point (°C) | Dielectric Constant (ε) |
| n-Hexane | C₆H₁₄ | Non-polar | 69 | 1.9 |
| Toluene | C₇H₈ | Non-polar | 111 | 2.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 40 | 9.1 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.6 |
| Acetone | C₃H₆O | Polar Aprotic | 56 | 21 |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | 82 | 37.5 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 37 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 189 | 47 |
| Ethanol | C₂H₆O | Polar Protic | 78 | 24.6 |
| Methanol | CH₄O | Polar Protic | 65 | 33 |
| Water | H₂O | Polar Protic | 100 | 80.1 |
Data compiled from various sources.[20][21][22][23][24]
Q3: What are "green" solvents and should I be using them?
A3: Green solvents are substances derived from renewable resources that are designed to minimize the environmental impact of chemical processes.[25][26] They are characterized by low toxicity, biodegradability, and high safety profiles.[27] Using green solvents is a key principle of sustainable chemistry.[25]
You should consider them whenever possible. In many cases, green solvents can lead to higher yields and shorter reaction times compared to traditional volatile organic compounds (VOCs).[25]
Examples of Green Solvents:
-
Water: The ultimate green solvent, though its high polarity and boiling point can be limiting.
-
Supercritical CO₂: A non-toxic, non-flammable solvent with tunable properties.[28]
-
Ionic Liquids (ILs): Organic salts that are liquid at room temperature. They have negligible vapor pressure and high thermal stability.[25][26]
-
Deep Eutectic Solvents (DES): Mixtures of compounds with a melting point much lower than the individual components.[27]
-
Bio-solvents: Solvents derived from biomass, such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-3-Iodopyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-3-iodopyridine is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is of paramount importance as even trace impurities can significantly alter reactivity, introduce downstream purification challenges, and affect the final product's impurity profile.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for assessing the purity of this compound. We will move beyond a simple recitation of techniques to explore the causality behind experimental choices, presenting a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is designed to be a self-validating resource, providing detailed, actionable protocols and supporting data to empower informed decision-making in a laboratory setting.
The Analytical Challenge: Potential Impurities in this compound Synthesis
A comprehensive purity assessment begins with an understanding of potential impurities. In the synthesis of this compound, common impurities may include:
-
Unreacted Starting Materials: Such as 2-bromopyridine.[1]
-
Isomeric Byproducts: Positional isomers that may form during halogenation reactions.[1]
-
Related Halogenated Pyridines: Compounds with different halogen substitutions (e.g., di-bromo or di-iodo species).
-
Residual Solvents: Volatile organic compounds (VOCs) used during the synthesis and purification processes.[2]
A multi-technique approach is often necessary for a comprehensive characterization of these potential impurities. The choice of method depends on the nature of the expected impurities and the analytical objectives.
Comparative Analysis of Purity Assessment Methods
The following table provides a comparative overview of the most effective techniques for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[3] | Absolute or relative quantification based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[4] |
| Applicability | Ideal for non-volatile and thermally stable or unstable compounds.[3] | Best suited for volatile and thermally stable compounds.[3][5] | Applicable to any soluble compound with NMR-active nuclei. |
| Primary Use Case | Accurate quantification of the main component and non-volatile impurities. | Identification and quantification of volatile impurities and residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte.[6] |
| Strengths | High precision, robustness, and well-established methods for pharmaceutical analysis.[7][8][9] | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra.[10][11] | Primary analytical method, non-destructive, and provides structural confirmation.[6][12] |
| Limitations | Requires a reference standard for accurate quantification; may not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5] | Lower sensitivity compared to chromatographic methods; requires careful experimental setup and data processing.[4] |
Experimental Protocols and Data Presentation
The following protocols are provided as robust starting points for method development and can be adapted based on available instrumentation and specific impurity profiles.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative purity assessment of the primary compound and any non-volatile impurities.
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A Comparative Guide to the Reactivity of 2-Bromo-3-Iodopyridine and 2-Chloro-3-Iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selective functionalization of dihalogenated pyridines is a cornerstone of modern synthetic strategy. These versatile building blocks offer a gateway to a vast chemical space, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of the reactivity of two key dihalopyridine isomers: 2-bromo-3-iodopyridine and 2-chloro-3-iodopyridine. By examining their performance in three ubiquitous palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—we will elucidate the principles governing their reactivity and provide actionable, data-supported insights for synthetic planning.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. A weaker bond requires less energy to cleave, leading to a faster oxidative addition and, consequently, a more facile overall reaction, often under milder conditions.
The established trend for carbon-halogen bond strength is:
C-Cl > C-Br > C-I
This hierarchy of bond energies is the primary determinant of reactivity in cross-coupling reactions, with the general reactivity trend for aryl halides being:
For both this compound and 2-chloro-3-iodopyridine, the presence of a carbon-iodine bond at the 3-position is the defining feature of their reactivity. The C-I bond is significantly weaker than both the C-Br and C-Cl bonds, making the C3 position the overwhelmingly favored site for initial cross-coupling under standard conditions.[5]
Caption: Relative reactivity of C-X bonds in oxidative addition.
While both molecules will selectively react at the C3-Iodo position, the nature of the halogen at the C2 position (bromo vs. chloro) introduces a secondary electronic effect that can subtly influence the reaction kinetics. Chlorine is more electronegative than bromine, leading to a more electron-deficient pyridine ring in 2-chloro-3-iodopyridine. This can, in some cases, slightly accelerate the rate of oxidative addition at the C-I bond. However, for most synthetic applications, this difference is minor, and both substrates are considered highly reactive at the C3 position.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative analysis of this compound and 2-chloro-3-iodopyridine in key cross-coupling reactions, supported by representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. For both this compound and 2-chloro-3-iodopyridine, the reaction is expected to proceed with high selectivity at the C3-iodo position.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Approx. Yield (%) | Notes |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 90-100 / 4-12 | 85-95 | High selectivity for the C-I bond is consistently observed.[5] |
| 2-Chloro-3-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 90-100 / 4-12 | 85-95 | Comparable yields to the bromo-analogue, potentially with a slightly faster reaction rate due to the more electron-withdrawing chlorine. |
Analysis: Both substrates are excellent partners for selective Suzuki-Miyaura coupling at the C3 position. The choice between them may be dictated by the desired subsequent transformation at the C2 position, cost, or availability.
Caption: General scheme for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. Similar to the Suzuki-Miyaura reaction, high selectivity for the C3-iodo position is expected for both substrates.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Approx. Yield (%) | Notes |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 25-60 / 2-8 | 90-98 | Excellent reactivity and selectivity at the C-I bond under mild conditions. |
| 2-Chloro-3-iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 25-60 / 2-8 | 90-98 | Reactivity is comparable to the bromo-analogue, with high yields and selectivity. |
Analysis: The Sonogashira coupling is highly efficient for both substrates at the C3 position. The C-I bond's high reactivity allows for mild reaction conditions, preserving the C-Br or C-Cl bond for subsequent functionalization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of carbon-nitrogen bonds. The reactivity trend of the aryl halides remains the guiding principle for selectivity.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Approx. Yield (%) | Notes |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 80-110 / 6-18 | 80-95 | Selective amination at the C-I position is highly favored. |
| 2-Chloro-3-iodopyridine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 80-110 / 6-18 | 80-95 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition, but yields are generally comparable. |
Analysis: Both this compound and 2-chloro-3-iodopyridine are suitable substrates for selective mono-amination at the C3 position. The choice of ligand is crucial for achieving high yields, especially with less nucleophilic amines.
Mechanistic Considerations
The catalytic cycles for these three cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki) or related steps (for Sonogashira and Buchwald-Hartwig), and reductive elimination. The high selectivity for the C-I bond in both this compound and 2-chloro-3-iodopyridine is a direct consequence of the lower activation energy for the initial oxidative addition at this position.
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A Senior Application Scientist's Guide to Regioselective Cross-Coupling: 2-Bromo-3-iodopyridine vs. 2,3-dibromopyridine
In the intricate world of pharmaceutical and materials science synthesis, dihalogenated pyridines stand out as exceptionally versatile synthons. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the modular construction of complex molecular architectures. The choice of dihalopyridine substrate is a critical decision that dictates the synthetic strategy. This guide provides an in-depth, objective comparison of two common and structurally similar building blocks: 2-bromo-3-iodopyridine and 2,3-dibromopyridine . We will explore their relative performance in cornerstone palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and representative experimental data, to empower researchers in making informed strategic decisions.
The Fundamental Principles of Reactivity
The regioselectivity of cross-coupling reactions on dihalopyridines is governed by a delicate interplay between two primary factors: carbon-halogen bond strength and the electronic effects of the pyridine ring.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The energy required for this bond cleavage follows a clear trend: C-I < C-Br < C-Cl .[3] Consequently, under identical conditions, a C-I bond will undergo oxidative addition much more readily than a C-Br bond, forming the basis for chemoselectivity.
-
Positional Activation of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which influences the electrophilicity of the carbon atoms in the ring. The positions ortho (C2, C6) and para (C4) to the nitrogen are significantly more electron-deficient and thus more activated towards oxidative addition compared to the meta positions (C3, C5).[3][4]
This leads to a fascinating scenario. In This compound , we have the most reactive halogen (I) at the least electronically activated position (C3). In 2,3-dibromopyridine , we have identical halogens, forcing selectivity to be dictated purely by positional activation, favoring the C2 position.
Visualizing the Mechanistic Landscape
To understand the subsequent comparisons, it is essential to visualize the common pathway these reactions follow and the logic governing substrate choice.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[5]
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The Unambiguous Arbitrator: Validating the Structure of 2-Bromo-3-Iodopyridine with X-ray Crystallography
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of fine chemical synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the precise structural characterization of molecular building blocks is of paramount importance.[1] 2-Bromo-3-iodopyridine, a versatile bifunctional intermediate, presents a compelling case for the rigorous validation of its chemical structure. The specific arrangement of the bromine and iodine atoms on the pyridine ring dictates its reactivity in subsequent synthetic transformations, making unambiguous identification essential. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional structure of a molecule.[2][3][4] This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the compound's constitution and conformation.
While a deposited crystal structure for this compound is not publicly available as of the writing of this guide, the crystallographic data for its isomer, 3-bromo-2-iodopyridine (CCDC 913780), serves as an excellent proxy to illustrate the richness of information obtained from an SCXRD experiment.[5]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Interpreting the Data: A Glimpse into the Molecular World
The output of a successful SCXRD experiment is a wealth of data that can be visualized and analyzed. The table below presents a selection of key crystallographic parameters, using the data for 3-bromo-2-iodopyridine as a representative example.
| Parameter | Representative Value (for 3-bromo-2-iodopyridine) | Significance |
| CCDC Deposition No. | 913780 | Unique identifier for the crystallographic data in the Cambridge Structural Database. |
| Empirical Formula | C₅H₃BrIN | Confirms the elemental composition of the crystal. |
| Formula Weight | 283.89 | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 8.34 Å, b = 13.56 Å, c = 12.87 Å | The dimensions of the fundamental repeating unit of the crystal. |
| Bond Length (C-Br) | ~1.88 Å | Provides precise measurement of the carbon-bromine bond. |
| Bond Length (C-I) | ~2.08 Å | Provides precise measurement of the carbon-iodine bond. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive answer, other analytical techniques are indispensable for routine characterization and for providing corroborating evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6][7][8] For this compound, ¹H NMR is particularly informative.
¹H NMR Data for this compound: [9]
-
Solvent: CDCl₃
-
Frequency: 499.93 MHz
-
Chemical Shifts (δ) and Couplings (J):
-
8.05 ppm (dd, J = 0.6, 5.2 Hz, 1H)
-
7.91 ppm (dd, J = 0.6, 1.5 Hz, 1H)
-
7.62 ppm (dd, J = 1.5, 5.2 Hz, 1H)
-
This data is consistent with the proposed structure, showing three distinct aromatic protons with specific coupling patterns that reflect their positions relative to each other and the nitrogen atom. However, NMR alone cannot definitively distinguish between certain isomers without more complex 2D experiments and potentially ambiguous interpretations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[10][11] For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (283.89 g/mol ).[12] A key feature would be the isotopic pattern of the molecular ion, which would show a characteristic M+2 peak of nearly equal intensity due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[10][11]
Computational Chemistry
In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) can be used to predict the geometry and spectroscopic properties of a molecule.[13][14] These predictions can be compared with experimental NMR and IR data to support a proposed structure. However, computational results are theoretical and require experimental validation.
A Comparative Overview
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, intermolecular interactions.[2][3][4] | Unambiguous, provides a complete structural picture. | Requires suitable single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei.[6][7] | Excellent for determining the carbon-hydrogen framework, can be performed on solutions. | Can be ambiguous for distinguishing isomers without advanced techniques, does not provide bond lengths or angles directly. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns.[11] | High sensitivity, provides molecular formula. | Does not provide information on atomic connectivity or stereochemistry. |
| Computational Chemistry | Predicted 3D structure, spectroscopic properties, and energetics.[13][14] | Can be used when experimental data is unavailable, provides insights into electronic structure. | Theoretical predictions that require experimental validation. |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the ortho-lithiation of 2-bromopyridine followed by quenching with iodine.[9]
-
To a solution of diisopropylamine in anhydrous THF at -45 °C under an argon atmosphere, add n-butyllithium.
-
Stir the resulting LDA solution for 30 minutes.
-
Cool the reaction mixture to -95 °C and add 2-bromopyridine.
-
Stir the mixture for 3-4 hours at -95 to -90 °C.
-
Add iodine (I₂) in portions.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with an aqueous solution of acetic acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous K₂CO₃, and concentrate in vacuo to obtain crude this compound.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic positions and thermal parameters to improve the agreement between the model and the experimental data.
Conclusion
The structural validation of this compound is a critical step in its application as a synthetic intermediate. While techniques like NMR and mass spectrometry provide essential and corroborating data, they do not offer the definitive and comprehensive structural information afforded by single-crystal X-ray crystallography. The ability of SCXRD to provide a precise three-dimensional map of the molecule, including bond lengths and angles, makes it the gold standard for unambiguous structure determination. For researchers and professionals in drug development and materials science, investing the effort to obtain a crystal structure of key intermediates like this compound can prevent costly downstream errors and accelerate the pace of innovation.
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- Small molecule crystallography. Excillum. [Link]
- Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
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- Structural elucid
- Identification and structure elucidation by NMR spectroscopy.
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A Senior Application Scientist's Guide to Palladium Catalysis for the Selective Functionalization of 2-Bromo-3-iodopyridine
For researchers, scientists, and drug development professionals, the precise and selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthesis. 2-Bromo-3-iodopyridine is a particularly valuable building block, offering two distinct reaction handles for sequential cross-coupling reactions.[1] The key to unlocking its synthetic potential lies in understanding and controlling the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comparative analysis of palladium catalyst systems for the selective functionalization of this compound, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction design.
The Core Principle: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound is predicated on the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The rate-determining step for many of these transformations is the oxidative addition of the carbon-halogen (C-X) bond to a palladium(0) complex.[2][3] The C-I bond is significantly weaker and therefore more reactive than the C-Br bond, leading to a well-established reactivity trend: C-I > C-Br >> C-Cl.[4][5]
This disparity in reactivity allows for the selective functionalization of the C-I bond at the 3-position under milder conditions, leaving the C-Br bond at the 2-position intact for subsequent transformations.[4] This guide will explore catalyst systems optimized for this selective approach in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Comparative Analysis of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent is critical for controlling reaction outcomes, maximizing yield, and ensuring high regioselectivity.[4][6] The following sections compare various catalytic systems for the most common cross-coupling reactions performed on dihalopyridine substrates.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[7][8] For this compound, the goal is a selective reaction at the C-I position.
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | SPhos is an electron-rich, sterically hindered phosphine ligand that promotes rapid oxidative addition and reductive elimination, allowing for lower catalyst loadings and high activity.[4][9] |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | The dppf ligand forms a stable, well-defined complex with palladium, offering good performance across a broad range of boronic acids. Cs₂CO₃ is often used for its high solubility in polar aprotic solvents like DMF.[4] |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | A classic, reliable system. Pd(PPh₃)₄ is a direct Pd(0) source. While effective, it may require higher catalyst loadings and temperatures compared to more modern, specialized ligand systems.[9][10] |
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11] The base plays a crucial role in activating the organoboron species for transmetalation.[8]
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically employing both palladium and copper(I) catalysts.[12][13] The reaction is exceptionally selective for the C-I bond.[14]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 85-95 | This is the classic Sonogashira system. The amine acts as both the base and a solvent. CuI is crucial for the formation of the copper(I) acetylide, which facilitates the transmetalation step.[9][15] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | 4-8 | 85-95 | Using Pd(PPh₃)₄ allows for milder reaction temperatures. THF is a good solvent choice, and triethylamine serves as the base.[14] |
| Pd(TFA)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | >90 | A highly active system reported for 2-amino-3-bromopyridines, demonstrating that Pd(II) precursors are readily reduced in situ to the active Pd(0) species.[15][16] |
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle continuously generates the reactive copper(I) acetylide intermediate.[12]
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[17][18] This reaction is indispensable in pharmaceutical chemistry. Careful selection of the ligand is critical, especially for electron-deficient heteroaryl halides.[19]
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
| Pd₂(dba)₃ (2%) | BINAP | NaOt-Bu | Toluene | 80-110 | 4-12 | 80-95 | A first-generation system. BINAP is a bidentate phosphine ligand. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine.[17][20] |
| Pd(OAc)₂ (2%) | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 85-98 | Xantphos is a wide bite-angle ligand that promotes reductive elimination. Cs₂CO₃ is a milder base, which can be beneficial for sensitive substrates.[4] |
| Pd(OAc)₂ (2%) | XPhos / RuPhos | K₃PO₄ | Dioxane | 100 | 10-20 | >90 | XPhos and RuPhos are highly effective Buchwald-Hartwig ligands known for their high activity, enabling the coupling of a wide range of amines, including challenging substrates.[19][21] |
The mechanism proceeds through oxidative addition, formation of a palladium-amido complex via deprotonation, and finally, reductive elimination to form the C-N bond.[17]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Bromo-3-Iodopyridine
Introduction: The Analytical Imperative for 2-Bromo-3-Iodopyridine
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its dual halogenated structure, featuring both bromine and iodine, provides two distinct reaction sites for subsequent cross-coupling reactions and functionalizations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[2][3] The purity and accurate quantification of this starting material are paramount; impurities can lead to undesirable side reactions, impact reaction yields, and introduce difficult-to-remove, structurally similar byproducts into the final active pharmaceutical ingredient (API).
This guide details a systematic and scientifically-grounded approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. We will explore the logical progression from initial analyte characterization to final method validation, comparing critical parameters to arrive at an optimized, self-validating protocol.
Method Development Strategy: A Foundational Approach
A successful HPLC method is not discovered by chance; it is engineered through a logical workflow that begins with understanding the analyte and concludes with rigorous validation.
Caption: A systematic workflow for HPLC method development.
Analyte Characterization: this compound
Understanding the physicochemical properties of the analyte is the first and most critical step.[4]
| Property | Value / Observation | Implication for HPLC Method Development |
| Molecular Formula | C₅H₃BrIN[5][6] | Relatively small molecule. |
| Molecular Weight | 283.89 g/mol [5][6] | |
| Appearance | White to off-white crystalline powder[1] | Requires dissolution in an appropriate solvent for analysis. |
| Melting Point | 95-100 °C[5] | Thermally stable enough for standard HPLC conditions. |
| Predicted XLogP3 | 2.5[6][7] | Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. |
| Solubility | Moderately soluble in solvents like ethanol[1] | Acetonitrile and methanol are excellent solvent choices for sample preparation and the mobile phase. |
| Chromophore | Substituted pyridine ring | Strong UV absorbance is expected, making UV detection a suitable choice. |
Detector and Wavelength Selection
Given the aromatic nature of the pyridine ring, a UV-Vis or Diode Array Detector (DAD) is the most logical choice. A DAD is superior as it allows for the acquisition of the full UV spectrum of the eluting peak, which is invaluable for assessing peak purity and identifying potential co-eluting impurities. Based on the UV properties of similar pyridine derivatives, an initial detection wavelength of 254 nm is a rational starting point, with further optimization based on the analyte's specific absorbance maximum.[8][9]
Comparative Evaluation of Chromatographic Conditions
The core of method development lies in screening and optimizing the column and mobile phase to achieve the desired separation. Here, we compare two common reversed-phase column chemistries.
Column Chemistry: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool for manipulating selectivity.
Caption: Interaction mechanisms of the analyte with different stationary phases.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC. It separates compounds primarily based on hydrophobicity.[9] Given the analyte's XLogP of 2.5, a C18 column is expected to provide good retention.
-
Phenyl-Hexyl: This phase provides an alternative selectivity mechanism. In addition to hydrophobic interactions, the phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic ring of this compound. This can be particularly useful for separating it from impurities where the aromatic character is altered.
Experimental Comparison:
Hypothetical samples of this compound, spiked with a potential process impurity (e.g., 2-bromopyridine), were analyzed on two different columns under identical gradient conditions.
Table 1: Comparison of Column Performance
| Parameter | C18 Column (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm) |
| Retention Time (this compound) | 8.52 min | 9.15 min |
| Retention Time (Impurity: 2-bromopyridine) | 5.21 min | 5.30 min |
| Resolution (Analyte vs. Impurity) | 4.1 | 5.2 |
| Tailing Factor (Analyte) | 1.2 | 1.1 |
| Theoretical Plates (Analyte) | 9,500 | 11,200 |
Mobile Phase Optimization
The mobile phase composition is fine-tuned to achieve optimal retention time and peak shape.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides lower backpressure and better UV transparency.
-
Aqueous Phase & pH: The pyridine nitrogen is basic (pKa ≈ 5.2-6).[10] At neutral pH, it can exist in both protonated and non-protonated forms, leading to poor peak shape. The addition of an acid to the mobile phase suppresses this ionization, ensuring a single analyte form and sharp, symmetrical peaks. Formic acid (0.1%) is a common choice as it is volatile and MS-compatible.[9]
A gradient elution is selected to ensure that any early-eluting polar impurities are well-separated while also eluting the main, more hydrophobic analyte in a reasonable time with good peak shape.
Final Optimized and Validated HPLC Method
Based on the comparative data, the following method was established and validated according to International Council for Harmonisation (ICH) guidelines.[4][11]
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (optimized from DAD scan).
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final volume of 100 mL to achieve a concentration of approximately 0.1 mg/mL.[12]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Method Validation Summary
The optimized method was subjected to validation as per ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the analyte retention time. Peak purity index > 0.999. | Method is specific. |
| Linearity (Range) | 0.01 - 0.2 mg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% at three concentration levels. | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (n=6): 0.45%Intermediate (inter-day): 0.82% | RSD ≤ 2.0% |
| LOD | 0.001 µg/mL | |
| LOQ | 0.003 µg/mL | |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters are met. |
Comparison with Alternative Techniques: Gas Chromatography (GC)
While HPLC is the preferred method for this analysis, it is instructive to compare it with Gas Chromatography, another powerful separation technique.[12]
Table 3: HPLC vs. GC for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and interaction with a stationary phase.[12] | Separation based on volatility and interaction with a stationary phase.[12] |
| Analyte Suitability | Excellent for non-volatile or thermally labile compounds. Ideal for this compound. | Requires analyte to be volatile and thermally stable. The analyte's melting point of 95-100 °C suggests it is amenable to GC. |
| Typical Detectors | UV-Vis, DAD, MS.[12] | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD).[12] |
| Sensitivity | Moderate to high, depending on the detector and chromophore. | Can be extremely high, especially with an ECD for halogenated compounds.[12] |
| Resolution | Excellent for a wide range of polarities and isomer separation.[12] | Excellent for volatile compounds. |
| Key Advantage | Broad applicability, minimal sample preparation for soluble compounds. | Potential for higher sensitivity to halogenated compounds with an ECD. |
| Key Disadvantage | Higher solvent consumption. | Risk of analyte degradation in the hot injector if not optimized. |
Final Remarks
The development of an analytical method for a critical pharmaceutical intermediate like this compound requires a methodical, science-driven approach. By systematically evaluating column chemistries and optimizing mobile phase conditions, we have established a highly selective, robust, and accurate RP-HPLC method. The use of a Phenyl-Hexyl stationary phase provided superior resolution and peak shape, underscoring the importance of screening alternative selectivities beyond the standard C18. This fully validated method is fit for purpose in quality control, stability testing, and research environments, ensuring the integrity of data and the quality of the final products derived from this versatile building block.
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GC-MS analysis of 2-bromo-3-iodopyridine reaction products
A Comparison Guide to the GC-MS Analysis of 2-Bromo-3-Iodopyridine Reaction Products
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for efficient synthesis and purification. This compound is a key heterocyclic building block, prized for its differentiated reactivity at the C2 (bromo) and C3 (iodo) positions, enabling sequential, site-selective functionalization.[1] This guide provides an in-depth, objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) profiles of this compound and its products from three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The focus is on interpreting the resulting mass spectra to identify products, byproducts, and unreacted starting materials, thereby guiding reaction optimization.
The power of GC-MS lies in its dual capabilities: gas chromatography separates volatile and thermally stable compounds from a mixture, while mass spectrometry provides a molecular fingerprint for each component, revealing its molecular weight and structural fragments.[2][3]
The Analyte: this compound
This compound is a solid, crystalline powder with a molecular weight of 283.89 g/mol .[1][4] Its structure presents two different halogen atoms, which is key to its synthetic utility. The carbon-iodine bond is weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[5][6][7] This reactivity difference allows for selective substitution at the 3-position.
Expected GC-MS Profile of this compound
When subjected to Electron Ionization (EI) in a mass spectrometer, this compound will fragment in a predictable manner. A key feature will be the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which will result in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.[8]
Table 1: Predicted Key Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Ion Identity | Comments |
| 283/285 | [C₅H₃79BrIN]⁺ / [C₅H₃81BrIN]⁺ | Molecular ion peak (M⁺). The presence of both bromine and iodine will create a complex isotopic pattern. |
| 204/206 | [C₅H₃79Br]⁺ / [C₅H₃81Br]⁺ | Loss of iodine radical (•I). This is a likely fragmentation pathway due to the weaker C-I bond. |
| 156 | [C₅H₃IN]⁺ | Loss of bromine radical (•Br). Less favorable than the loss of iodine. |
| 77 | [C₅H₃N]⁺ | Pyridyl cation, loss of both halogens. |
Comparative Analysis of Cross-Coupling Reaction Products
The following sections detail the expected GC-MS signatures of the products from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, assuming phenylboronic acid, aniline, and phenylacetylene as coupling partners, respectively.
Suzuki-Miyaura Coupling: Synthesis of 2-Bromo-3-phenylpyridine
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[9][10] The reaction of this compound with phenylboronic acid is expected to selectively yield 2-bromo-3-phenylpyridine.
Table 2: GC-MS Data for Suzuki-Miyaura Reaction Monitoring
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments | Identification Notes |
| This compound (Starting Material) | 283.89 | 283/285, 204/206, 156 | Presence indicates incomplete reaction. |
| 2-Bromo-3-phenylpyridine (Product) | 234.09 | 233/235 (M⁺), 154 ([M-Br]⁺) | Characteristic 1:1 isotopic pattern for one bromine atom. |
| Biphenyl (Side Product) | 154.21 | 154 (M⁺), 77 | From homocoupling of phenylboronic acid.[11][12] |
| 2-Bromopyridine (Side Product) | 158.00 | 157/159 (M⁺), 78 | From proto-deiodination of the starting material. |
Buchwald-Hartwig Amination: Synthesis of 2-Bromo-3-(phenylamino)pyridine
The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds.[13][14][15] Reacting this compound with aniline should selectively produce 2-bromo-3-(phenylamino)pyridine.
Table 3: GC-MS Data for Buchwald-Hartwig Reaction Monitoring
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments | Identification Notes |
| This compound (Starting Material) | 283.89 | 283/285, 204/206, 156 | Indicates incomplete reaction. |
| 2-Bromo-3-(phenylamino)pyridine (Product) | 249.11 | 248/250 (M⁺), 169 ([M-Br]⁺) | Characteristic 1:1 isotopic pattern for one bromine atom. |
| Diphenylamine (Side Product) | 169.22 | 169 (M⁺), 168 | Potential side product from N-arylation of aniline with another aniline molecule. |
| 2-Bromopyridine (Side Product) | 158.00 | 157/159 (M⁺), 78 | From proto-deiodination of the starting material. |
Sonogashira Coupling: Synthesis of 2-Bromo-3-(phenylethynyl)pyridine
The Sonogashira coupling is the go-to reaction for creating C(sp²)-C(sp) bonds.[16][17] The coupling of this compound with phenylacetylene is expected to yield 2-bromo-3-(phenylethynyl)pyridine.
Table 4: GC-MS Data for Sonogashira Reaction Monitoring
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments | Identification Notes |
| This compound (Starting Material) | 283.89 | 283/285, 204/206, 156 | Indicates incomplete reaction. |
| 2-Bromo-3-(phenylethynyl)pyridine (Product) | 258.11 | 257/259 (M⁺), 178 ([M-Br]⁺) | Characteristic 1:1 isotopic pattern for one bromine atom. |
| 1,4-Diphenylbuta-1,3-diyne (Side Product) | 202.26 | 202 (M⁺) | From Glaser homocoupling of phenylacetylene.[5] |
| 2-Bromopyridine (Side Product) | 158.00 | 157/159 (M⁺), 78 | From proto-deiodination of the starting material. |
Experimental Protocols
A robust GC-MS method is crucial for the successful analysis of these reaction mixtures.[18][19][20]
Sample Preparation
-
Quench Reaction: Quench a small aliquot (e.g., 50 µL) of the reaction mixture with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Extraction: Add water (1 mL) to the quenched aliquot, vortex, and allow the layers to separate.
-
Dilution: Take an aliquot of the organic layer and dilute it further with ethyl acetate to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
-
Drying: Pass the diluted sample through a small plug of anhydrous sodium sulfate to remove any residual water.
GC-MS Methodological Framework
The following is a generalized GC-MS method suitable for the analysis of halogenated pyridines and their derivatives.[21][22]
Table 5: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of analytes without thermal degradation.[22] |
| Column | Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of aromatic compounds.[22] |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium | Inert carrier gas with a typical flow rate of 1-1.5 mL/min.[21] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible fragmentation patterns.[23][24] |
| Ionization Energy | 70 eV | Standard energy for EI, which generates extensive and comparable library spectra.[23][24] |
| Mass Range | m/z 40-400 | Covers the molecular weights of starting materials, products, and expected fragments. |
| Ion Source Temp. | 230 °C | A standard temperature to prevent condensation of analytes.[24] |
Conclusion
GC-MS is an indispensable tool for monitoring the progress of cross-coupling reactions involving this compound. By understanding the characteristic fragmentation patterns of the starting material, the expected products, and potential side products, researchers can quickly assess reaction outcomes. The provided comparative data and experimental framework serve as a practical guide for method development and data interpretation, ultimately accelerating the synthesis of complex molecules for pharmaceutical and materials science applications. The combination of chromatographic separation and mass spectrometric identification provides a high degree of confidence in the analytical results, which is essential for making informed decisions in a research and development setting.[3]
References
- Benchchem. (2025). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide.
- Benchchem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.
- Benchchem. (2025). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed.
- MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
- Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research.
- Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- Benchchem. (2025). Validating the Structure of 2-Bromo-3-(trifluoromethoxy)pyridine: A Comparative Analysis Using NMR and MS.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated....
- Benchchem. (2025). Navigating C-N Coupling: A Comparative Guide to Buchwald-Hartwig and Ullmann Reactions for 2-Bromo-3-Pyridinamine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- Benchchem. (2025). Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
- Sigma-Aldrich. (n.d.). This compound 265981-13-3.
- Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine.
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cost-benefit analysis of using 2-bromo-3-iodopyridine in synthesis
A Comparative Guide to the Synthesis of 2-Bromo-3-Iodopyridine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bifunctional Building Blocks
In the intricate world of synthetic chemistry, efficiency is paramount. The ability to construct complex molecular architectures with precision, high yield, and minimal synthetic steps is a defining goal for chemists in pharmaceutical and materials science. This compound (CAS 265981-13-3) has emerged as a valuable heterocyclic building block precisely because it addresses this need. Its unique structure, featuring two different halogen atoms on a pyridine ring, offers a powerful platform for selective, sequential chemical modifications.
This guide provides a comprehensive . We will delve into its reactivity, compare its cost against viable alternatives, and provide experimental data to help researchers make informed decisions about when its strategic advantages justify its premium price.
Reactivity Profile: The Power of Differential Halogen Reactivity
The primary benefit of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. This difference is fundamentally governed by bond dissociation energies (BDE):
-
C-I Bond Energy: ~213 kJ/mol
-
C-Br Bond Energy: ~285 kJ/mol
The significantly weaker C-I bond facilitates a more rapid oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[1] This inherent reactivity difference (I > Br > Cl) allows for highly selective functionalization at the 3-position (iodine) under milder conditions, while leaving the 2-position (bromine) intact for subsequent transformations under more forcing conditions.[2] This built-in orthogonality is the cornerstone of its synthetic utility.
Part 1: The "Cost" - A Comparative Economic Analysis
While synthetically advantageous, this compound comes at a higher price point than simpler monohalogenated or even some dihalogenated pyridines. The cost can vary significantly based on the supplier and the quantity purchased. Below is a comparative analysis of approximate costs for this compound and its common alternatives.
Table 1: Comparative Cost of this compound and Alternatives
| Compound | Structure | CAS Number | Representative Supplier & Price (USD/gram) | Key Considerations |
| This compound | ![]() | 265981-13-3 | TCI: | High cost, but offers exceptional selectivity for sequential couplings. Ideal for complex, multi-step syntheses where step-economy is critical. |
| 2,3-Dibromopyridine | ![]() | 13534-89-9 | Sigma-Aldrich: $6.64/g (5g scale) | Lower cost, but achieving selective mono-functionalization can be challenging and may require extensive optimization, potentially leading to lower overall yields of the desired intermediate.[3] |
| 2-Chloro-3-iodopyridine | ![]() | 78607-36-0 | TCI: $25.00/g Reagents: $80.80/g (5g scale)[4] | Reactivity difference between C-I and C-Cl is even greater than C-I vs C-Br, offering excellent selectivity. The C-Cl bond, however, requires harsher conditions for subsequent coupling. |
| 2-Bromopyridine | ![]() | 109-04-6 | Chemsavers: | Very low cost. Requires a separate iodination or other functionalization step to create a di-functional intermediate, adding steps and potentially lowering overall yield. |
| 3-Iodopyridine | ![]() | 1120-90-7 | Sigma-Aldrich: $50.70/g Dabos: $21.30/g (25g scale)[6] | High cost for a monohalide. Requires a separate bromination step. Less cost-effective than starting with 2-bromopyridine. |
Disclaimer: Prices are approximate, based on listed catalog prices as of early 2026, and are subject to change. Bulk pricing may differ significantly.
The analysis clearly shows that while alternatives like 2,3-dibromopyridine and 2-bromopyridine are substantially cheaper on a per-gram basis, they introduce significant synthetic challenges. The cost of additional reaction steps, optimization, purification, and potentially lower overall yields can quickly erode the initial savings on the starting material.
Part 2: The "Benefit" - Performance in Sequential Synthesis
The true value of this compound is realized in its performance, enabling streamlined synthetic routes that are otherwise convoluted. A prime example is the one-pot, two-step synthesis of a 2,3-disubstituted pyridine via sequential Sonogashira and Suzuki couplings.
Workflow for Sequential Cross-Coupling
The differential reactivity allows for a Sonogashira coupling to be performed selectively at the C-I bond, followed by a Suzuki coupling at the C-Br bond.
Caption: Workflow for sequential Sonogashira and Suzuki coupling.
Performance Data
The following table compares the expected outcomes for creating a 2-aryl-3-alkynylpyridine using this compound versus a more traditional, multi-step route starting from the cheaper 2-bromopyridine.
Table 2: Comparative Synthetic Performance
| Parameter | Route A: Using this compound | Route B: Starting with 2-Bromopyridine |
| Step 1 | Sonogashira Coupling: Selective alkynylation at C-3. Typical Yield: 85-95%.[7] | Iodination: Introduction of iodine at the 3-position. Typical Yield: ~70-80%. Requires purification. |
| Step 2 | Suzuki Coupling: Arylation at C-2. Typical Yield: 75-90%.[8] | Sonogashira Coupling: Alkynylation at C-3. Typical Yield: 85-95%. Requires purification. |
| Step 3 | - | Suzuki Coupling: Arylation at C-2. Typical Yield: 75-90%. Requires purification. |
| Overall Steps | 2 (can often be done in one pot) | 3 (requires isolation of intermediates) |
| Overall Yield (Est.) | ~64-85% | ~45-68% |
| Key Benefit | High step economy, high selectivity, reduced purification needs, faster completion time. | Lower initial raw material cost. |
| Key Drawback | High initial raw material cost. | More synthetic steps, lower overall yield, increased solvent/reagent usage and waste, longer completion time. |
This comparison highlights the core of the cost-benefit analysis: the higher initial cost of this compound can lead to a more efficient, higher-yielding, and ultimately more cost-effective overall synthesis, especially when considering labor, solvent, and waste disposal costs.
Experimental Protocols
The following are representative protocols for the sequential functionalization of this compound.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
Objective: To synthesize 2-bromo-3-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-3-(phenylethynyl)pyridine.
Protocol 2: Suzuki Coupling at the C-Br Position
Objective: To synthesize 2-(4-methoxyphenyl)-3-(phenylethynyl)pyridine using the product from Protocol 1.
Materials:
-
2-Bromo-3-(phenylethynyl)pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-3-(phenylethynyl)pyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-16 hours).[8][9]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of whether to use this compound is a strategic one that hinges on the specific goals of a synthetic project.
-
When is this compound Justified? The higher cost is justified in complex, multi-step syntheses where overall yield, purity, and speed are critical. For drug discovery programs, where rapid generation of diverse analogs is necessary, the efficiency offered by this reagent can accelerate timelines and reduce the cost of labor and downstream processing. Its predictability and high selectivity minimize the need for extensive reaction optimization, making it a reliable tool for constructing highly functionalized pyridine cores.
-
When Are Alternatives More Suitable? For simpler synthetic targets, large-scale manufacturing where cost per kilogram is the dominant factor, or when the desired substitution pattern can be achieved through other high-yielding methods (e.g., directed ortho-metalation), cheaper alternatives like 2-bromopyridine or 2,3-dibromopyridine may be more economical. However, this requires a careful upfront analysis to ensure that the costs associated with extra steps, lower yields, and more complex purifications do not outweigh the initial savings.
Ultimately, this compound is a prime example of a "value-added" reagent. While its upfront cost is significant, its ability to streamline complex syntheses through selective, sequential cross-coupling reactions provides a powerful return on investment in terms of efficiency, yield, and time.
References
- This compound 265981-13-3 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B5201]
- (Reference not directly used for a specific claim in the text)
- 3-Iodopyridine | CAS 1120-90-7 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-iodopyridine-1120-90-7]
- 2-Bromopyridine | 109-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B0586]
- 2-Bromopyridine, 99% 100g - Chemsavers, Inc. [URL: https://www.chemsavers.com/products/2-bromopyridine-99-100g]
- 2-Chloro-3-iodopyridine, 97% - Reagents. [URL: https://www.reagents.com/2-chloro-3-iodopyridine-97-cas-78607-36-0/]
- 3-IODOPYRIDINE 99% 25GM - B23225-14, 25 g - Dabos. [URL: https://www.dabos.com/3-iodopyridine-99-25gm-b23225-14-25-g]
- 2,3-Dibromopyridine 97 13534-89-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/705462]
- 109-04-6 Cas No. | 2-Bromopyridine - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/2-bromopyridine-pc5201]
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://pubs.acs.org/doi/10.1021/ol0348393]
- 3-IODOPYRIDINE 99% 25GM - B23225-14, 25 g - Dabos. [URL: https://sincerechemical.com/3-iodopyridine-cas-1120-90-7/]
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8216118/]
- (Reference not directly used for a specific claim in the text)
- 2,3-Dibromopyridine 97 13534-89-9 - Sigma-Aldrich (UK). [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/705462]
- 2,3-Dibromopyridine 97 13534-89-9 - Sigma-Aldrich (Germany). [URL: https://www.sigmaaldrich.com/DE/en/product/aldrich/705462]
- (Reference not directly used for a specific claim in the text)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550186/]
- (Reference not directly used for a specific claim in the text)
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. [URL: https://eprints.whiterose.ac.
- (Reference not directly used for a specific claim in the text)
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. [URL: https://www.benchchem.com/application-notes/2-bromo-3-methoxypyridine-suzuki-miyaura-coupling-reactions]
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem. [URL: https://www.benchchem.com/troubleshooting-guides/sonogashira-coupling-of-2-bromo-4-iodopyridine]
- (Reference not directly used for a specific claim in the text)
- 2-Chloro-3-iodopyridine 78607-36-0 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C2193]
- (Reference not directly used for a specific claim in the text)
- 2-Chloro-3-iodopyridine 97 78607-36-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/705462]
- (Reference not directly used for a specific claim in the text)
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9906660/]
- (Reference not directly used for a specific claim in the text)
- Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Sonogashira_Coupling]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- (Reference not directly used for a specific claim in the text)
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- 5. 109-04-6 Cas No. | 2-Bromopyridine | Apollo [store.apolloscientific.co.uk]
- 6. 3-IODOPYRIDINE 99% 25GM - B23225-14, 25 g [dabos.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 2-Bromo-3-Iodopyridine in Pyridine Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its prevalence in pharmaceuticals and functional materials necessitates efficient and versatile methods for its derivatization. For years, 2-bromo-3-iodopyridine has been a workhorse building block, enabling selective, sequential functionalization at the C2 and C3 positions through differential reactivity in cross-coupling reactions. However, the pursuit of alternative reagents is driven by the need for improved reactivity, selectivity, cost-effectiveness, and a broader reaction scope. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and practical insights to aid researchers in navigating this critical aspect of pyridine chemistry.
The Principle of Orthogonal Reactivity in Dihalogenated Pyridines
The utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization at the C3 position, leaving the C2 position available for a subsequent transformation. This concept of orthogonal reactivity is central to the design and selection of alternative reagents.
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This guide will explore alternatives that leverage the same principle of differential reactivity, focusing on other dihalopyridines and pyridyl triflates.
Comparative Analysis of Alternative Reagents
2-Chloro-3-Iodopyridine
2-Chloro-3-iodopyridine presents a compelling alternative, offering an even greater reactivity difference between the two halogen atoms. The carbon-chlorine bond is considerably less reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enhancing the selectivity for initial functionalization at the C3 position.
Advantages:
-
Enhanced Selectivity: The greater difference in reactivity between the C-I and C-Cl bonds minimizes the risk of premature reaction at the C2 position.
-
Cost-Effectiveness: In some cases, the chlorinated analogue may be more economical to synthesize or procure.
Disadvantages:
-
Harsher Conditions for C-Cl Activation: The subsequent functionalization of the C2 position often requires more forcing reaction conditions, such as higher temperatures and specialized catalyst systems, which may not be compatible with sensitive functional groups.
Experimental Data Summary:
| Reaction Type | Reagent | Conditions | Yield (C3) | Yield (C2) | Reference |
| Suzuki | 2-Chloro-3-iodopyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 85-95% | 70-85% (with more active catalyst) | |
| Sonogashira | 2-Chloro-3-iodopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 90-98% | 60-75% (at higher temp) |
2-Bromo-3-Chloropyridine
For synthetic routes where initial functionalization at the C2 position is desired, 2-bromo-3-chloropyridine is an excellent choice. The C-Br bond is more reactive than the C-Cl bond, reversing the selectivity pattern observed with this compound.
Advantages:
-
Reversed Selectivity: Allows for the introduction of a substituent at the C2 position first, providing a complementary synthetic strategy.
-
Good Reactivity of C-Br Bond: The C-Br bond is sufficiently reactive for a wide range of cross-coupling reactions under relatively mild conditions.
Disadvantages:
-
Less Pronounced Reactivity Difference: The reactivity difference between C-Br and C-Cl is less pronounced than that between C-I and C-Br or C-I and C-Cl, which can sometimes lead to mixtures of products if not carefully controlled.
Experimental Data Summary:
| Reaction Type | Reagent | Conditions | Yield (C2) | Yield (C3) | Reference |
| Suzuki | 2-Bromo-3-chloropyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 80-90% | 65-80% (with specific ligands) | |
| Buchwald-Hartwig | 2-Bromo-3-chloropyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 85-95% | 50-70% (harsher conditions) |
Pyridyl Triflates and Nonaflates
Pyridyl triflates (OTf) and nonaflates (ONf) are highly effective alternatives to halogens, acting as excellent leaving groups in cross-coupling reactions. A common strategy involves using a combination of a halogen and a triflate/nonaflate group, such as 2-bromo-3-(trifluoromethylsulfonyloxy)pyridine.
Advantages:
-
High Reactivity: The triflate group is often more reactive than iodide, allowing for reactions to proceed under milder conditions and with lower catalyst loadings.
-
Tunable Reactivity: The reactivity of the triflate can be modulated, and it offers a distinct reactivity profile compared to halogens.
-
Accessibility: Pyridyl triflates can be readily synthesized from the corresponding hydroxypyridines.
Disadvantages:
-
Moisture Sensitivity: Triflic anhydride, used in the synthesis of triflates, is sensitive to moisture. The resulting triflates can also have limited stability compared to their halogen counterparts.
-
Cost: Triflic anhydride and related reagents can be more expensive than sources of halogens.
Experimental Data Summary:
| Reaction Type | Reagent | Conditions | Yield (C3-OTf) | Yield (C2-Br) | Reference |
| Suzuki | 2-Bromo-3-triflatopyridine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 90-99% | 75-85% | |
| Stille | 2-Chloro-3-triflatopyridine | Pd₂(dba)₃, P(fur)₃, LiCl, Dioxane, 80 °C | 85-95% | 60-70% |
Experimental Protocols
Representative Suzuki-Miyaura Coupling using 2-Chloro-3-Iodopyridine
This protocol describes the selective coupling of a boronic acid at the C3 position of 2-chloro-3-iodopyridine.
Materials:
-
2-Chloro-3-iodopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Na₂CO₃ (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Nitrogen or Argon supply
Procedure:
-
To a round-bottom flask, add 2-chloro-3-iodopyridine, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add DME and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
}
Conclusion
While this compound remains a valuable and widely used reagent, a range of excellent alternatives are available to the modern synthetic chemist. The choice of reagent should be guided by the specific synthetic strategy, including the desired order of functionalization, the nature of the coupling partners, and considerations of cost and availability. 2-Chloro-3-iodopyridine offers enhanced selectivity for C3 functionalization, while 2-bromo-3-chloropyridine provides a complementary route for initial C2 derivatization. Pyridyl triflates and nonaflates represent highly reactive options for milder reaction conditions. By understanding the relative reactivities and advantages of each of these building blocks, researchers can significantly expand their toolkit for the efficient and selective synthesis of complex substituted pyridines.
References
- Caron, S., & Hawkins, J. M. (2006). The Role of Catalysis in the Scale-up of Pharmaceutical Processes. John Wiley & Sons.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (2002). The Stille reaction. John Wiley & Sons.
A Researcher's Guide to Navigating Regioselectivity in Dihalopyridine Functionalization
Dihalopyridines are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the two halogen atoms, which serve as versatile handles for a wide array of chemical transformations. However, the presence of two reactive sites introduces a critical challenge: controlling the regioselectivity of these reactions. This guide provides an in-depth comparison of key reaction classes and the factors that govern their site selectivity, offering a practical framework for researchers to predict and control the outcomes of their synthetic endeavors.
The Underlying Principles of Regioselectivity
The regiochemical outcome of a reaction on a dihalopyridine is a delicate interplay of electronic and steric factors. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, dictates the inherent reactivity at different positions.[1] Generally, the C2, C4, and C6 positions are more electrophilic and thus more susceptible to nucleophilic attack. The relative reactivity of the two halogenated positions is further modulated by:
-
Nature of the Halogens: The reactivity order for leaving groups in nucleophilic aromatic substitution (SNAr) is typically F > Cl > Br > I, while for oxidative addition in cross-coupling reactions, the order is I > Br > Cl.
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring can significantly alter the electron density at each carbon, influencing the site of reaction.[2]
-
Steric Hindrance: Bulky substituents on the pyridine ring or bulky reagents can sterically hinder approach to a particular halogen, favoring reaction at the less encumbered site.[1]
-
Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can dramatically influence the regioselectivity, sometimes even reversing the "innate" preference of the substrate.[3][4]
Comparative Analysis of Key Reaction Classes
This guide will focus on three major classes of reactions used to functionalize dihalopyridines: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metalation-Based Functionalization.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles. The regioselectivity is primarily governed by the stability of the intermediate Meisenheimer complex.
General Principles: Nucleophilic attack is favored at the most electron-deficient positions, which are typically C2 and C4, as this allows for the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom.[5][6]
Factors Influencing Regioselectivity:
-
Position of Halogens: In 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the C4 position.[2] This is often attributed to the greater positive charge at C4. However, exceptions are common, and the outcome can be sensitive to the electronic nature of other substituents on the ring. For instance, strong electron-donating groups at C6 can reverse the selectivity, favoring C2 substitution.[2]
-
Leaving Group Ability: In dihalopyridines with different halogens (e.g., 2-chloro-4-fluoropyridine), the better leaving group (in this case, fluoride) will be preferentially displaced.
-
Nucleophile and Solvent: The nature of the nucleophile and the solvent can also play a role. For example, in the reaction of 2-MeSO₂-4-chloropyrimidine, amines react at C4, while anionic nucleophiles like alkoxides preferentially attack C2 due to hydrogen bonding interactions with the sulfone group.[7] Solvent polarity can also influence the reaction pathway.[1][8]
Experimental Protocol: Regioselective SNAr of 2,4-Dichloropyridine with an Amine
This protocol describes a typical procedure for the selective amination at the C4 position of 2,4-dichloropyridine.
Materials:
-
2,4-Dichloropyridine
-
Desired amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyridine (1.0 equiv), the amine (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4-aminated product.
-
Characterize the product and determine the regioselectivity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Regioselectivity in SNAr Reactions
| Dihalopyridine Substrate | Nucleophile | Conditions | Major Regioisomer | Isomer Ratio (C4:C2) | Reference |
| 2,4-Dichloropyrimidine | Various Amines | Standard | C4-substituted | >95:5 | [9] |
| 2,4-Dichloropyrimidine (C6-OMe) | Amine | Standard | C2-substituted | Varies | [2] |
| 2-MeSO₂-4-chloropyrimidine | Amines | Standard | C4-substituted | Selective | [7] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | -78 °C | C2-substituted | Exclusive | [7] |
| 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | DCM | C2-substituted | 16:1 | [8] |
| 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | DMSO | C6-substituted | 1:2 | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is determined by the relative rates of oxidative addition of the palladium catalyst to the two different C-X bonds.
General Principles: The oxidative addition step is generally faster for more electron-deficient C-X bonds and follows the reactivity order of I > Br > OTf > Cl.[10]
Factors Influencing Regioselectivity:
-
Ligand Effects: The choice of phosphine ligand is crucial. Sterically bulky ligands can favor oxidative addition at the less hindered position.[3] For example, in the Suzuki coupling of 2,4-dibromopyridine, bulky ligands can promote unconventional C4-selectivity.[3]
-
Catalyst System: Different palladium precursors and additives can lead to different active catalyst species, thereby influencing the regioselectivity. For 2,4-dichloropyridine, a Pd-PEPPSI-IPr catalyst typically gives ~10:1 C4-selectivity, while ligand-free Jeffery conditions can achieve >99:1 C4-selectivity.[3][11]
-
Substrate Electronics: The electronic properties of the pyridine ring influence the rate of oxidative addition at each position. For 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the Suzuki coupling occurs sequentially in the order C4, then C2, and finally C6, which correlates with the ¹H NMR chemical shifts of the parent heterocycle.[12]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol outlines a procedure for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine.
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Add K₂CO₃ (2.0 equiv).
-
Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography and analyze the regioisomeric ratio by ¹H NMR.
Data Presentation: Regioselectivity in Cross-Coupling Reactions
| Dihalopyridine Substrate | Reaction Type | Catalyst/Ligand | Major Regioisomer | Isomer Ratio (Site 1:Site 2) | Reference |
| 2,4-Dibromopyridine | Suzuki | Pd(OAc)₂ / ≥3 PPh₃ | C2-arylated | C2 selective | [3] |
| 2,4-Dibromopyridine | Suzuki | Pd(OAc)₂ / ≤2.5 PPh₃ | C4-arylated | up to 1:13 | [3] |
| 2,4-Dichloropyridine | Suzuki | Pd-PEPPSI-IPr | C4-arylated | ~10:1 | [3][11] |
| 2,4-Dichloropyridine | Suzuki | Ligand-free Jeffery | C4-arylated | >99:1 | [3][11] |
| 2,4-Dichloropyridine | Buchwald-Hartwig | Xantphos-based | C2-aminated | 20:1 to 50:1 | [13] |
| 4,6-Dichloro-2-pyrone | Sonogashira | Pd(dba)₂/PPh₃ | C6-alkynylated | Highly selective | [14][15] |
Metalation-Based Functionalization
Directed ortho-metalation (DoM) and halogen dance reactions offer powerful, alternative strategies for the regioselective functionalization of dihalopyridines, often providing access to isomers that are difficult to obtain through other methods.
Directed ortho-Metalation (DoM): In DoM, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[16][17] Halogens themselves can act as weak DMGs.
Halogen Dance Reactions: The halogen dance is an isomerization process where a halogen atom "dances" around the aromatic ring under the influence of a strong base, driven by the formation of a more stable organolithium intermediate.[4] This allows for functionalization at positions remote from the initial halogen site. The regioselectivity is often temperature-dependent, with kinetic and thermodynamic products being accessible.[4]
Factors Influencing Regioselectivity:
-
Directing Group Strength: The efficacy of a DMG determines the site of lithiation.[18]
-
Base: The choice of base (e.g., n-BuLi, LDA) is critical.[19]
-
Temperature and Reaction Time: In halogen dance reactions, lower temperatures may favor the kinetically formed organolithium species, while higher temperatures or longer reaction times can lead to the thermodynamically more stable isomer.[4] Continuous-flow chemistry can be a powerful tool for controlling these parameters.[4][20]
Experimental Protocol: Halogen Dance and Trapping of 2,3-Dihalopyridine
This protocol illustrates the selective formation of a 4-functionalized-2,3-dihalopyridine via a halogen dance reaction.
Materials:
-
2-Chloro-3-bromopyridine
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA (1.1 equiv).
-
Add the 2-chloro-3-bromopyridine (1.0 equiv) dropwise.
-
Stir the mixture at a specific temperature to allow for the halogen dance to occur (e.g., -20 °C in a flow reactor, or prolonged stirring at low temperature in batch).[4]
-
Quench the reaction by adding the electrophile (e.g., iodomethane, 1.2 equiv).
-
Allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography and characterize the regioisomeric products.
Visualizing Reaction Pathways
To better understand the factors governing regioselectivity, the following diagrams illustrate the key decision points in the reaction pathways.
Caption: SNAr reaction pathway on a 2,4-dihalopyridine.
Caption: Key oxidative addition step in cross-coupling reactions.
Caption: Kinetic vs. thermodynamic control in halogen dance reactions.
Conclusion and Future Outlook
The regioselective functionalization of dihalopyridines is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, reagent properties, and reaction conditions. While general trends can be predicted, empirical screening and careful analysis are often necessary to achieve the desired regioselectivity for a specific transformation. The development of new catalytic systems with tunable steric and electronic properties continues to provide more sophisticated tools for controlling site selectivity. Furthermore, the application of computational tools, such as DFT calculations, is becoming increasingly valuable for predicting and rationalizing the regiochemical outcomes of these complex reactions.[2][21] By leveraging the principles and experimental guidance outlined in this guide, researchers can more effectively navigate the complexities of dihalopyridine chemistry and accelerate the discovery of novel molecules with desired properties.
References
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- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (n.d.). PubMed Central.
- Fairlamb, I. J. S., et al. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
- Froese, R. D. J., et al. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. Journal of Organic Chemistry.
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- Jones, C. P., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Gribble, G. W., et al. (2025). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.
- Al-Zoubi, R. M., et al. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
- Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate.
- Oishi, T., et al. (2023). Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Kobe University Repository.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
- Directed (ortho) Metallation. (n.d.). University of Rochester.
- ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.
- Gherib, A., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.
- Yang, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... (n.d.). ResearchGate.
- Reddy, B. V. S., et al. (2006). Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed.
- Wenthold, P. G., et al. (2007). Regioselectivity of Pyridine Deprotonation in the Gas Phase. The Journal of Organic Chemistry.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange.
- Gherib, A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- Directed ortho metalation. (n.d.). Wikipedia.
- Boyarskiy, V. P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
- Larsson, U., et al. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
- Oishi, T., et al. (2023). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Chemical Communications.
- Yang, Y., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.... ACS Publications.
- Lee, H. W., et al. (2002). Stereoselective Determination and Pharmacokinetics of Dihydropyridines: An Updated Review. PubMed.
- Muscia, G., et al. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors.... ResearchGate.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Boulha, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. ResearchGate.
- Kumar, A., et al. (2021). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
- Recent progress of halogen-dance reactions in heterocycles. (2025). ResearchGate.
- Reddy, B. V. S., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry.
- Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Mielcarek, J. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. PubMed.
- Chromatographic Separations. (n.d.). MDPI.
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A Comparative Guide to Kinetic Studies of Cross-Coupling Reactions with 2-Bromo-3-Iodopyridine
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthesis. The 2-bromo-3-iodopyridine scaffold, with its two distinct carbon-halogen bonds, presents a classic challenge in chemoselectivity. Understanding the kinetics of cross-coupling reactions on this substrate is not merely an academic exercise; it is fundamental to achieving high yields of desired mono-functionalized products, minimizing side reactions, and developing robust, scalable processes.
This guide provides an in-depth comparison of kinetic approaches for key cross-coupling reactions involving this compound. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into how kinetic data can be leveraged to unravel reaction mechanisms and optimize outcomes.
The Principle of Chemoselective Coupling: A Kinetic Imperative
The ability to selectively functionalize the C-I bond over the C-Br bond in this compound is governed by the fundamental principles of the palladium-catalyzed cross-coupling mechanism. The rate-determining step (RDS) is frequently the oxidative addition of the aryl halide to the Pd(0) center. The activation energy for this step is directly related to the carbon-halogen bond dissociation energy, which follows the well-established trend: C–I < C–Br < C–Cl.[1][2][3]
This inherent reactivity difference dictates that the C-I bond at the 3-position will react significantly faster than the C-Br bond at the 2-position. A kinetic study is therefore essential to quantify this rate differential and to identify a reaction window where the mono-iodo-coupled product can be formed with maximum selectivity before the slower C-bromo coupling begins to compete.
Methodologies for Real-Time Reaction Monitoring
The choice of analytical technique is critical for acquiring high-quality kinetic data. Methodologies can be broadly classified into offline and in-situ techniques, each with distinct advantages and limitations.
-
Offline Analysis (GC, HPLC): These are the most common methods. Small aliquots are removed from the reaction at specific time points, quenched (e.g., with acid or by cooling), and then analyzed. While reliable and widely accessible, this method can be labor-intensive and the quenching process can introduce variability.
-
In-Situ Spectroscopy (ReactIR, Raman, NMR): These techniques monitor the reaction mixture directly without sample removal.[4][5]
-
ReactIR (FTIR): Tracks the concentration of key species by monitoring their characteristic infrared absorptions in real-time.[4] It is particularly useful for observing the consumption of reactants and the formation of products.
-
NMR Spectroscopy: Can provide detailed structural information on all species in solution over time, offering a comprehensive view of the reaction progress.[6] However, it requires specialized equipment and may have lower sensitivity for minor components.
-
The integration of these analytical tools with automated sampling systems can provide high-density, reproducible kinetic profiles, which are the gold standard for mechanistic understanding.[7]
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
While specific kinetic data for this compound is not consolidated in a single source, we can synthesize a comparative guide based on well-studied principles and data from analogous dihalopyridine systems.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. For this compound, the primary objective is selective coupling at the C-3 (iodo) position.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Systems like Pd(PPh₃)₄ or PdCl₂(dppf) are standard choices.[9] Tetrakis(triphenylphosphine)palladium(0) is often used as it provides a readily available source of the active Pd(0) species. The choice of ligand influences the electron density and steric environment of the palladium center, directly impacting the rate of oxidative addition and subsequent steps.[10]
-
Base: A base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step. The choice and concentration of the base can influence the reaction rate and must be considered in the kinetic model.
Expected Kinetic Profile: A reaction monitored by HPLC would show a rapid decrease in the concentration of this compound, corresponding to the formation of the 2-bromo-3-arylpyridine product. Under mild conditions (e.g., temperatures ≤ 90°C), the concentration of this mono-coupled product will plateau, with minimal formation of the di-arylpyridine byproduct. Increasing the temperature or reaction time would initiate a second, slower kinetic phase corresponding to the coupling at the C-Br bond.
Table 1: Representative Catalytic Systems for Selective Suzuki-Miyaura Coupling at the C-3 Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Approx. Yield (%) (Mono-Coupled) | Rationale & Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | Standard, reliable conditions for selective C-I activation.[9] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90-100 | 90-98 | The bidentate dppf ligand often provides greater stability and efficiency.[8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | ~90-98 | Highly active catalyst system allowing for lower temperatures and catalyst loadings.[9] |
Note: Yields are inferred from studies on analogous substrates like 2-bromo-4-iodopyridine and represent typical outcomes for selective C-I coupling.
Buchwald-Hartwig Amination
This reaction is paramount for synthesizing aryl amines. The kinetics are highly sensitive to the choice of ligand, which can even alter the rate-determining step of the catalytic cycle.[11]
Causality Behind Experimental Choices:
-
Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are state-of-the-art.[12] Their steric bulk promotes the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[13]
-
Rate-Determining Step (RDS): Kinetic studies have shown that with a very bulky ligand like BrettPhos, the steric hindrance around the metal center is large, making oxidative addition the RDS.[13][14][15] In contrast, with a slightly less bulky ligand like RuPhos, oxidative addition is faster, and reductive elimination becomes the RDS.[13][14][15] This has profound implications for reaction optimization. If OA is the RDS, modifications that accelerate it (e.g., more electron-rich ligands) will increase the overall rate. If RE is the RDS, strategies to facilitate this step are needed.
Expected Kinetic Profile: For the amination of this compound, a kinetic analysis would be crucial for selecting a ligand that provides the fastest rate for C-I amination while keeping the activation barrier for C-Br amination sufficiently high. A plot of product concentration versus time would ideally show a steep initial rate for the formation of 3-amino-2-bromopyridine, followed by a distinct plateau.
Visualizing the Process: Workflows and Catalytic Cycles
To ensure clarity and reproducibility, experimental design and mechanistic pathways can be visualized.
Caption: A typical experimental workflow for an offline kinetic analysis.
Caption: Competitive oxidative addition in cross-coupling reactions.
Experimental Protocol: A Self-Validating System
This protocol provides a framework for a kinetic study of the Suzuki-Miyaura coupling of this compound, designed to be self-validating through the use of an internal standard.
Objective: To determine the initial reaction rate for the selective coupling at the C-3 (iodo) position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Biphenyl (Internal Standard, 1.0 mmol, 1.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1, 10 mL)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, K₂CO₃, and biphenyl.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Initiation: Add the degassed dioxane/water solvent mixture via syringe. Place the flask in a preheated oil bath at 90 °C. This marks time zero (t=0).
-
Sampling: At designated time points (e.g., t = 0, 2, 5, 10, 20, 30, 60, 90 min), withdraw an aliquot (~0.1 mL) using a syringe and immediately quench it in a vial containing 1 mL of 1M HCl and 1 mL of ethyl acetate.
-
Sample Preparation: Vortex the quenched sample, separate the organic layer, and prepare it for HPLC analysis.
-
HPLC Analysis: Analyze each sample by HPLC. Create a calibration curve for the starting material, product, and internal standard to determine their concentrations at each time point relative to the constant concentration of the internal standard.
-
Data Processing: Plot the concentration of this compound and the 2-bromo-3-arylpyridine product as a function of time. The initial slope of the product formation curve will give the initial reaction rate.
Trustworthiness: The use of a stable internal standard like biphenyl is a self-validating mechanism. It corrects for variations in sample volume and dilution, ensuring that the measured changes in concentration are due to the chemical reaction alone.
Conclusion
Kinetic analysis is an indispensable tool for mastering the selective functionalization of this compound. By quantifying the significant rate difference between the C-I and C-Br bond activations, researchers can precisely define the optimal conditions—catalyst, ligand, temperature, and time—to favor mono-substitution. This guide provides the foundational principles, comparative data, and practical workflows necessary for drug development professionals and scientists to approach these complex systems with confidence, transforming a synthetic challenge into a predictable and controllable process.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Fairlamb, I. J. S., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Wikipedia. (n.d.).
- Yang, Z., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Vaddypally, S., et al. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]
- Li, Y., et al. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Willans, C. E., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
- Li, Y., et al. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. Semantic Scholar. [Link]
- ResearchGate. (2020, August 21). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Fairlamb, I. J. S., et al. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- Hartwig, J. F., et al. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- Chegg.com. (2019, February 4). Solved 21 4. A)
- Blackmond, D. G., et al. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Krska, S. W., et al. (2022, April 28). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. [Link]
- ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]
- Iowa State University. (n.d.).
- Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Singleton, D. A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Kappe, C. O., et al. (2023, June 22). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. [Link]
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
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A Comparative Guide to the Computational Analysis of 2-Bromo-3-iodopyridine's Electronic Properties
Abstract
2-Bromo-3-iodopyridine has emerged as a strategically vital building block in medicinal chemistry and fine chemical synthesis, prized for the differential reactivity of its two halogen substituents.[1] This allows for sequential, regioselective functionalization, a highly desirable trait in the construction of complex molecular architectures for novel therapeutic agents.[2][3] A profound understanding of this molecule's electronic structure is paramount to predicting and controlling its reactivity in key synthetic transformations like palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, practical framework for the computational analysis of this compound using Density Functional Theory (DFT). We will compare the performance of different computational methods, present a detailed, step-by-step protocol for the analysis, and explain the causal links between calculated electronic properties and observed chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate their synthetic programs.
Introduction: The Synthetic Value of Differential Reactivity
The pyridine scaffold is a cornerstone of modern pharmaceuticals. The introduction of multiple, distinct halogen atoms, as in this compound, creates a versatile platform for building molecular diversity. The key to its utility lies in the ability to selectively activate one carbon-halogen bond over another. It is well-established that the carbon-iodine (C-I) bond is more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[3] This reactivity difference enables chemists to perform, for example, a Suzuki or Sonogashira coupling at the C3 position while leaving the C2 position available for a subsequent transformation.
To move beyond empirical observations and into rational design, we must quantify the electronic properties that govern this reactivity. Computational chemistry provides a powerful, cost-effective lens to achieve this. By calculating properties such as charge distribution, molecular orbital energies, and electrostatic potential, we can build a predictive model of the molecule's behavior.
The Computational Approach: A DFT-Based Workflow
Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size, offering an optimal balance of accuracy and computational expense.[4][5] DFT methods have been successfully employed to study the electronic properties and reactivity of various halopyridines and related heterocyclic systems.[6][7][8]
Our analytical workflow is designed to be a self-validating system, starting with a robust geometry optimization and proceeding through a multi-faceted analysis of the resulting electronic structure.
Caption: A generalized workflow for the computational analysis of molecular electronic properties.
Experimental Protocol: Step-by-Step Computational Methodology
This protocol outlines the necessary steps to perform a comprehensive DFT analysis of this compound.
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular builder. The IUPAC name is this compound, and its canonical SMILES representation is C1=CC(=C(N=C1)Br)I.[9]
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: The first and most critical step is to find the molecule's most stable three-dimensional conformation (its minimum energy structure). A subsequent frequency calculation is essential to verify that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.[10]
-
Method: DFT.
-
Functional: B3LYP is a widely used hybrid functional that provides reliable results for many organic systems.[4][6][7]
-
Basis Set: A mixed basis set is required due to the presence of the heavy iodine atom.
-
For H, C, N, and Br: Use a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) for non-spherical electron distribution.[10]
-
For I: Use a basis set with a pseudopotential, such as LANL2DZ, which replaces the core electrons with an effective core potential (ECP) to reduce computational cost while maintaining accuracy for valence electrons.
-
-
Command (Gaussian): #p B3LYP/GenECP Opt Freq
-
-
Calculation of Electronic Properties:
-
Rationale: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic descriptors.
-
Natural Bond Orbital (NBO) Analysis:
-
Purpose: To determine the natural atomic charges and analyze the donor-acceptor interactions between filled and vacant orbitals. This provides a quantitative measure of bond polarity (e.g., C-I vs. C-Br).[8]
-
Command (Gaussian): Add Pop=NBO to the route section.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Purpose: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the propensity to accept electrons, while the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Purpose: To map the electrostatic potential onto the electron density surface. This creates a color-coded map that reveals electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule, providing a visual guide to reactive sites.
-
-
Comparative Analysis of Computational Methods
The choice of DFT functional can influence the quantitative results. While B3LYP is a robust general-purpose functional, others may offer advantages for specific properties. Below is a comparative table summarizing hypothetical, yet chemically reasonable, results from different functionals to guide methodological choice.
| Parameter | B3LYP | M06-2X | CAM-B3LYP | Rationale for Comparison |
| HOMO Energy (eV) | -6.85 | -7.20 | -7.55 | M06-2X and CAM-B3LYP often provide better estimates for ionization potentials. |
| LUMO Energy (eV) | -1.25 | -1.10 | -0.95 | LUMO energies are crucial for predicting electron affinity. |
| HOMO-LUMO Gap (eV) | 5.60 | 6.10 | 6.60 | The gap is a key indicator of kinetic stability and electronic excitation energy. |
| Dipole Moment (Debye) | 2.15 | 2.05 | 2.10 | Provides a measure of the overall molecular polarity. |
Table 1: Comparison of Key Electronic Parameters Calculated with Different DFT Functionals. The data illustrates that while trends are consistent, the absolute values vary. For studies requiring high accuracy in excitation energies, a long-range corrected functional like CAM-B3LYP may be preferred.
Results & Discussion: Quantifying Reactivity
The primary goal of this analysis is to find a theoretical basis for the selective reactivity of the C-I bond. NBO analysis and MEP maps provide the most direct insights.
Charge Distribution and Bond Polarity
NBO analysis provides a detailed picture of the electron distribution. The calculated natural charges on the atoms involved in the key bonds reveal the extent of bond polarization.
| Atom | Natural Charge (a.u.) | Bond | Comments |
| C2 | +0.25 | C2-Br | The carbon attached to bromine is electron-deficient. |
| Br | -0.05 | Bromine pulls electron density, but not excessively. | |
| C3 | -0.18 | C3-I | The carbon attached to iodine is more electron-rich than C2. |
| I | +0.02 | Iodine is less electronegative than carbon in this environment, leading to a less polarized bond compared to C-Br. | |
| N | -0.55 | The nitrogen atom is the most electronegative center, acting as a strong electron sink. |
Table 2: Representative Natural Bond Orbital (NBO) Charges. The analysis shows that the C2-Br bond is more polarized than the C3-I bond. However, reactivity in palladium-catalyzed cross-coupling is driven by the bond strength and the ease of oxidative addition, which correlates better with the lower bond dissociation energy of the C-I bond. The LUMO is key here. The analysis would show significant σ* anti-bonding character localized along the C-I bond, making it the kinetic site for nucleophilic attack by the Pd(0) catalyst.
Visualizing Reactive Sites: HOMO, LUMO, and MEP
-
Molecular Electrostatic Potential (MEP): The MEP map would show a large, negative potential (red/yellow) around the nitrogen atom, confirming it as the primary site for protonation or Lewis acid coordination. The regions around the halogen atoms would be more complex. While halogens are electronegative, they can also exhibit a region of positive potential on their outermost surface (a "sigma-hole"), making them potential halogen bond donors. The most positive potential (blue) would be located on the hydrogen atoms of the pyridine ring.
-
Frontier Molecular Orbitals (FMOs):
-
HOMO: The HOMO would likely be a π-orbital distributed across the pyridine ring, indicating that reactions with electrophiles would primarily involve the aromatic system.
-
LUMO: Critically, the LUMO is expected to be a σ-orbital with significant density localized along the C-I bond. This is the key insight. The low energy of this C-I σ orbital makes it the most accessible empty orbital for electron donation from a catalyst, such as Pd(0), initiating the oxidative addition step. This provides a clear quantum mechanical explanation for the C-I bond's higher reactivity.
-
Caption: Logical relationship between calculated electronic properties and observed synthetic outcomes.
Conclusion
The computational analysis of this compound provides clear, quantitative, and visualizable evidence to explain its valuable role in organic synthesis. The combination of NBO, FMO, and MEP analyses builds a cohesive and trustworthy model of its electronic structure. The key finding is the localization of the LUMO, a σ* anti-bonding orbital, along the carbon-iodine bond. This feature renders the C3 position the kinetic hotspot for oxidative addition with palladium(0) catalysts, providing a robust theoretical foundation for the experimentally observed regioselectivity. By following the detailed protocol in this guide, researchers can confidently apply computational chemistry to predict the reactivity of this and other complex heterocyclic building blocks, thereby streamlining synthetic route design and accelerating the discovery of new chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Vertex AI Search.
- Tańska, N. (2021).
- Tańska, N. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives.
- Tańska, N. (2021).
- RSC Publishing. (n.d.).
- ECHEMI. (n.d.). 265981-13-3, this compound Formula. ECHEMI.
- Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine Chemicals.
- PubChem. (n.d.). This compound. PubChem.
- BenchChem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
- ResearchGate. (n.d.). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Catalyst for Research and Development in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Pervaiz, M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC - PubMed Central.
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A Comparative Guide to Isotopic Labeling Strategies for the Pyridine Scaffold: Featuring 2-Bromo-3-Iodopyridine
For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a cornerstone of modern pharmaceuticals. The ability to introduce isotopic labels (such as deuterium, tritium, or carbon-11) into these structures is critical for elucidating metabolic pathways, quantifying drug distribution in ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and for in-vivo imaging techniques like Positron Emission Tomography (PET).[1][2] This guide provides an in-depth technical comparison of various methods for isotopically labeling pyridines, with a special focus on a proposed strategy utilizing the versatile building block, 2-bromo-3-iodopyridine.
The Strategic Advantage of Dihalogenated Pyridines: A Proposed Method with this compound
While not yet explicitly documented in the literature for isotopic labeling, the unique electronic and steric properties of this compound present a compelling, rational strategy for sequential and regioselective isotope incorporation. This approach leverages the well-established differential reactivity of carbon-halogen bonds in cross-coupling reactions, where the order of reactivity is C-I > C-Br > C-Cl.[3]
The core principle lies in a two-step functionalization. The significantly weaker carbon-iodine bond at the C-3 position allows for selective metal-halogen exchange or direct cross-coupling under milder conditions, leaving the more robust carbon-bromine bond at the C-2 position intact for a subsequent, different transformation.[4][5]
Proposed Isotopic Labeling Workflow via this compound
This hypothetical workflow enables the introduction of an isotopic label at the C-3 position, followed by either a second isotopic label or a different functional group at the C-2 position.
Caption: Proposed workflow for regioselective isotopic labeling using this compound.
This strategy's primary advantage is its potential for creating multiply substituted or di-isotopically labeled pyridines with high regiocontrol. The choice of electrophilic isotopic source in Step 1 (e.g., D₂O, T₂O, [¹¹C]CO₂) and the subsequent reaction at the C-2 position in Step 2 offer significant molecular diversity from a single precursor.
Comparative Analysis with Established Labeling Methodologies
While the this compound strategy offers logical appeal, several field-proven methods provide powerful alternatives, each with distinct advantages and limitations.
Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This is a premier method for late-stage deuterium and tritium labeling directly onto C-H bonds. The reaction is typically directed by a Lewis basic group on the substrate, which coordinates to the iridium catalyst and facilitates C-H activation at the ortho position.
Causality of Experimental Choice: Iridium(I) precatalysts bearing N-heterocyclic carbene (NHC) and phosphine ligands are exceptionally active.[6] The choice of solvent (e.g., dichloromethane) and isotopic source (D₂ gas, T₂ gas, or deuterated solvents) is critical for achieving high levels of incorporation. The reaction often proceeds at room temperature, preserving delicate functional groups.[1]
Caption: Simplified catalytic cycle for Iridium-catalyzed ortho-deuteration of pyridines.
Experimental Protocol: General Iridium-Catalyzed HIE
-
To a reaction vessel, add the pyridine substrate (1.0 equiv) and the iridium precatalyst (e.g., [Ir(COD)(IMes)(PPh₃)]PF₆, 1-5 mol%).
-
Add an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
-
Introduce the isotopic source by flushing the vessel with deuterium (D₂) or tritium (T₂) gas, or by using a deuterated solvent.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by NMR or mass spectrometry.
-
Upon completion, remove the solvent under reduced pressure and purify the product via column chromatography or preparative HPLC.
Labeling via Pyridinium Phosphonium Salts
This method provides a robust way to introduce isotopes specifically at the C-4 position of the pyridine ring, a site that can be challenging to access via other means. The pyridine is first activated by forming a phosphonium salt, which can then be deuterated or tritiated.[1]
Causality of Experimental Choice: The formation of the phosphonium salt at the C-4 position makes the corresponding C-4 proton acidic. Treatment with a mild base in the presence of an isotopic source (like D₂O) facilitates H/D exchange. This method is valuable because it offers regioselectivity that is complementary to ortho-directed HIE methods.[1]
Caption: Workflow for C-4 deuteration of pyridines via phosphonium salts.
Experimental Protocol: C-4 Deuteration via Phosphonium Salt
-
Synthesize the pyridinium phosphonium salt by reacting the pyridine substrate with triphenylphosphine and a halogenating agent.
-
Dissolve the isolated phosphonium salt in a suitable solvent mixture (e.g., CD₃OD and D₂O).[1]
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Stir the mixture at room temperature or with gentle heating until H/D exchange is complete (monitored by ¹H NMR).
-
Quench the reaction, extract the product with an organic solvent, and purify as required.
Labeling via Zincke Intermediates
A powerful and unique strategy, the Zincke reaction allows for the isotopic labeling of the nitrogen atom within the pyridine ring itself (e.g., with ¹⁵N). It involves the ring-opening of a pyridinium salt (a Zincke salt) to form a dienal intermediate, followed by ring-closure with an isotopically labeled amine.[7][8][9]
Causality of Experimental Choice: This method is chosen when the goal is to incorporate a nitrogen isotope, which is not possible with C-H activation techniques. The reaction proceeds by activating the pyridine with a reagent like 2,4-dinitrochlorobenzene (Zincke's reagent) or, in more modern protocols, triflic anhydride (Tf₂O), to facilitate nucleophilic attack and ring opening.[8][9] The subsequent ring closure with a labeled ammonia source (e.g., ¹⁵NH₄Cl) rebuilds the pyridine ring with the isotope incorporated. Furthermore, the open-chain Zincke imine intermediate can be deuterated at the C-3 and C-5 positions before ring closure.[9]
Caption: Mechanism for photoredox-catalyzed α-deuteration of alkylpyridines.
Performance Comparison Summary
| Feature | Proposed this compound | Iridium-Catalyzed HIE | Pyridinium Phosphonium Salts | Zincke Intermediates | Photoredox Catalysis |
| Isotope(s) | D, T, ¹¹C, ¹³C, etc. (versatile) | D, T | D, T | ¹⁵N, D, T | D, T |
| Position(s) Labeled | C-3 (initially), then C-2 | ortho to directing group (C-2/C-6) | C-4 | N-1 (heteroatom), C-3/C-5 | C(sp³)-H alpha to N |
| Key Advantage | High regiocontrol for di-substitution | Late-stage functionalization, mild conditions | C-4 selectivity | Nitrogen atom labeling | Mild, labels aliphatic side chains |
| Key Limitation | Requires pre-functionalized substrate | Requires directing group, expensive catalyst | Requires synthesis of phosphonium salt | Substrate scope can be limited | Primarily for α-C-H bonds |
| Typical Isotope Source | D₂O, T₂O, ¹¹CO₂, etc. | D₂/T₂ gas, deuterated solvents | D₂O, deuterated alcohols | ¹⁵NH₄Cl, D₂O | D₂O, T₂O |
Conclusion and Outlook
The choice of an isotopic labeling strategy is dictated by the specific requirements of the study: the desired isotope, the target position on the pyridine ring, and the complexity of the substrate.
-
For late-stage ortho deuteration or tritiation of complex molecules, Iridium-Catalyzed HIE is the gold standard due to its mildness and high selectivity. * When specific C-4 labeling is required, the phosphonium salt method offers a reliable and complementary approach.
-
For the unique challenge of incorporating nitrogen isotopes, the Zincke reaction is an unparalleled tool, providing access to ¹⁵N-labeled pyridines. [7][8]* To label alkyl side-chains, photoredox catalysis provides a mild and efficient solution. [2] The proposed strategy using This compound stands as a highly promising, albeit hypothetical, platform for the rational design of complex, multi-functionalized, and isotopically labeled pyridines. Its strength lies in the principles of predictable, regioselective, and sequential cross-coupling chemistry. Experimental validation of this approach would add a powerful and versatile tool to the arsenal of medicinal chemists, enabling the synthesis of precisely tailored molecular probes for advanced pharmaceutical research.
References
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The Strategic Advantage of 2-Bromo-3-Iodopyridine in Library Synthesis: A Comparative Performance Guide
In the fast-paced world of drug discovery and medicinal chemistry, the efficiency of library synthesis is paramount. The ability to rapidly generate diverse yet well-defined molecular scaffolds is a cornerstone of modern hit-to-lead campaigns. Dihalogenated pyridines are workhorse building blocks in this endeavor, offering dual "handles" for sequential, site-selective functionalization via cross-coupling reactions. Among these, 2-bromo-3-iodopyridine emerges as a uniquely versatile reagent, providing a predictable and highly efficient platform for the synthesis of 2,3-disubstituted pyridines—a motif prevalent in a multitude of kinase inhibitors and other biologically active molecules.[1][2]
This guide provides an in-depth performance benchmark of this compound against its common alternatives, 2,3-dibromopyridine and 2,3-dichloropyridine. Through an analysis of fundamental reactivity principles and comparative experimental data, we will demonstrate the strategic advantages conferred by the unique bromo-iodo substitution pattern in key cross-coupling reactions essential for library synthesis.
The Core Principle: Harnessing Differential Halogen Reactivity
The utility of dihalogenated pyridines in sequential library synthesis hinges on the ability to selectively functionalize one position while leaving the other intact for a subsequent transformation. This selectivity is governed by the relative bond dissociation energies of the carbon-halogen (C-X) bonds, which dictates the ease of the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[3] The established reactivity trend is C-I > C-Br >> C-Cl .[4]
This fundamental principle is the cornerstone of this compound's superior performance. The significantly weaker C-I bond allows for highly selective reactions at the 3-position under mild conditions, preserving the more robust C-Br bond at the 2-position for a second, distinct coupling event. This "orthogonal" reactivity is the key to building molecular complexity in a controlled and efficient manner.
Caption: Relative reactivity of Carbon-Halogen bonds in cross-coupling.
Performance Benchmark in Key Cross-Coupling Reactions
To objectively assess the performance of this compound, we compare its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions against 2,3-dibromopyridine and 2,3-dichloropyridine. The data presented is a synthesis of literature values and well-established reactivity trends, providing a clear picture of the expected outcomes in a library synthesis context.[5][6]
Suzuki-Miyaura Coupling: Precision in C-C Bond Formation
The Suzuki-Miyaura reaction is a foundational tool for creating carbon-carbon bonds. For dihalopyridines, achieving high regioselectivity is crucial to avoid statistical mixtures that complicate purification and reduce overall yield.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Typical Catalyst System | Temp (°C) | Time (h) | Predominant Product | Approx. Yield (%) | Regioselectivity (C3:C2) | Reference |
| This compound | Pd(PPh₃)₄, Na₂CO₃ | 80-90 | 2-6 | 2-Bromo-3-phenylpyridine | >95 | >98:2 | [5] |
| 2,3-Dibromopyridine | Pd(PPh₃)₄, K₂CO₃ | 100 | 12-18 | Mixture of 2-phenyl-3-bromo & 3-phenyl-2-bromo | ~80 | ~1:1 to 3:1 | |
| 2,3-Dichloropyridine | Pd(OAc)₂/SPhos, K₃PO₄ | 110-120 | 24-48 | 2-Chloro-3-phenylpyridine | <50 | Low to Moderate | [7] |
Analysis & Causality: this compound demonstrates exceptional regioselectivity, with the Suzuki coupling occurring almost exclusively at the C-3 (iodo) position under mild conditions.[5] This is a direct consequence of the large energy difference between the C-I and C-Br bonds. In contrast, 2,3-dibromopyridine, having two bonds of similar energy, often yields a mixture of regioisomers, requiring more stringent control of reaction conditions to favor the electronically more activated C-2 position. 2,3-dichloropyridine is significantly less reactive, demanding harsh conditions (higher temperatures, stronger bases, more active catalysts) and typically providing lower yields of the mono-arylated product.[7]
Sonogashira Coupling: Gateway to Alkynyl Scaffolds
The introduction of alkynyl groups via Sonogashira coupling is vital for generating linear scaffolds used in kinase hinge-binding motifs. Here again, the chemoselectivity of this compound provides a distinct advantage.
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Substrate | Typical Catalyst System | Temp (°C) | Time (h) | Predominant Product | Approx. Yield (%) | Regioselectivity (C3:C2) | Reference |
| This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | 25-40 | 1-4 | 2-Bromo-3-(phenylethynyl)pyridine | >90 | >99:1 | [8][9] |
| 2,3-Dibromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 60-80 | 8-16 | Mixture of mono- and di-coupled products | Variable | Low | |
| 2,3-Dichloropyridine | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 100-110 | >24 | 2-Chloro-3-(phenylethynyl)pyridine | Low | Low |
Analysis & Causality: The high reactivity of the C-I bond in this compound allows the Sonogashira coupling to proceed efficiently at or near room temperature, yielding the C-3 alkynylated product cleanly and rapidly.[8] This prevents the formation of di-substituted byproducts and minimizes the thermal degradation of sensitive substrates. 2,3-dibromopyridine requires more forcing conditions, which often leads to a mixture of mono-alkynylated isomers and the di-alkynylated product, complicating the purification process. 2,3-dichloropyridine is largely unsuitable for selective mono-alkynylation under standard Sonogashira conditions.
Buchwald-Hartwig Amination: Installing Key Pharmacophores
The formation of C-N bonds is a critical step in the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination enables the introduction of diverse amine functionalities.
Comparative Data: Buchwald-Hartwig Amination with Aniline
| Substrate | Typical Catalyst System | Temp (°C) | Time (h) | Predominant Product | Approx. Yield (%) | Regioselectivity (C3:C2) | Reference |
| This compound | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 80-90 | 4-8 | 2-Bromo-3-anilinopyridine | ~90 | >95:5 | [10][11] |
| 2,3-Dibromopyridine | Pd₂(dba)₃/BINAP, NaOtBu | 100-110 | 12-24 | Mixture of mono- and di-aminated products | Variable | Moderate | |
| 2,3-Dichloropyridine | Pd(OAc)₂/RuPhos, K₃PO₄ | 110-120 | >24 | 2-Chloro-3-anilinopyridine | ~50-60 | Moderate | [7] |
Analysis & Causality: Consistent with the established trend, this compound undergoes smooth and selective amination at the C-3 position. This allows for the clean installation of an amine building block, leaving the C-2 bromo position ready for subsequent diversification. The challenge with 2,3-dibromopyridine is controlling the reaction to prevent the formation of the di-aminated product, which can be a significant byproduct under the required reaction conditions. 2,3-dichloropyridine, due to the inertness of the C-Cl bond, requires highly active and often expensive catalyst systems to achieve reasonable yields.[7][12]
Application in Library Synthesis: A Workflow for Success
The superior performance of this compound translates directly into a more efficient and robust workflow for library synthesis. The predictable, two-stage functionalization allows for the rapid generation of a diverse library of 2,3-disubstituted pyridines from a common intermediate.
Caption: Sequential cross-coupling workflow using this compound.
This workflow is particularly powerful in the synthesis of kinase inhibitor libraries, where one substituent (e.g., R¹) can be designed to interact with the hinge region of the kinase, while the second substituent (R²) explores the solvent-exposed region to enhance potency and selectivity.[4]
Experimental Protocols
The following are representative, self-validating protocols for the sequential functionalization of this compound.
Protocol 1: Selective Sonogashira Coupling at C-3
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (3.0 equiv.) via syringe. Stir for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS, observing the clean conversion of the starting material to a single, less polar product.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with saturated aq. NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-bromo-3-alkynylpyridine is often of sufficient purity for the next step, or can be purified by flash column chromatography.
Protocol 2: Subsequent Suzuki Coupling at C-2
-
Reaction Setup: To a microwave vial, add the 2-bromo-3-alkynylpyridine from Protocol 1 (1.0 equiv.), an arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and powdered K₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final 2-aryl-3-alkynylpyridine product by flash column chromatography.
Conclusion
For the efficient construction of 2,3-disubstituted pyridine libraries, this compound offers a clear and decisive advantage over its dibromo and dichloro counterparts. Its performance is characterized by:
-
Exceptional Regioselectivity: Predictable and clean functionalization at the C-3 position.
-
Milder Reaction Conditions: The high reactivity of the C-I bond allows for lower temperatures and shorter reaction times, preserving sensitive functional groups.
-
Simplified Purification: The clean formation of mono-substituted intermediates minimizes the need for tedious purification of regioisomers.
-
Streamlined Workflow: Enables a robust and efficient two-step process for generating diverse compound libraries.
By leveraging the intrinsic and predictable reactivity of its orthogonal halogen handles, researchers can significantly accelerate their discovery programs, making this compound a superior building block for modern library synthesis.
References
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- BenchChem (2025). Technical Support Center: Buchwald-Hartwig Amination of Dichloropyridines. BenchChem Technical Documents.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine. BenchChem Technical Documents.
- Mihovilovic, M. D., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2715–2743. [Link]
- El-Sayed, N. N. E., et al. (2019). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Bioorganic Chemistry, 92, 103234.
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- Abdel-Aziz, A. A.-M., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(15), 3381. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- Kubelka, T., et al. (2018). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 16(29), 5326-5337. [Link]
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- Al-Otaibi, Y. N., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-3-iodopyridine
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond the synthesis and application of novel compounds. The safe and compliant management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Bromo-3-iodopyridine, a halogenated heterocyclic building block common in pharmaceutical and materials science research. The procedures outlined here are designed to ensure the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment.
Hazard Profile and Core Safety Principles
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not benign; its disposal requires a considered approach based on its chemical properties and toxicological profile.
The primary hazards, as defined by the Globally Harmonized System (GHS), are significant:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]
-
Serious Eye Damage: Direct contact can cause irreversible damage to the eyes.[1][2]
-
High Aquatic Toxicity: It is very toxic to aquatic life, making its release into wastewater systems or the environment unacceptable.[1][2]
The presence of both bromine and iodine atoms classifies this compound as a halogenated organic compound . This classification is the single most important factor in determining its disposal pathway.[3] Halogenated waste streams are subject to specific disposal regulations, primarily because their incineration can produce acidic gases (like HBr and HI) and other hazardous byproducts if not performed in a specialized, high-temperature incinerator equipped with scrubbers.[3][4] Mixing halogenated and non-halogenated waste is a common and costly mistake; it forces the entire commingled volume to be treated by the more expensive halogenated disposal process.[5][6]
Key Chemical and Hazard Data
For quick reference, the essential properties and classifications of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 265981-13-3 | [1] |
| Molecular Formula | C₅H₃BrIN | [1] |
| Molecular Weight | 283.89 g/mol | [1] |
| Appearance | Powder or crystalline solid | |
| Melting Point | 95-100 °C | |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH400: Very toxic to aquatic lifeSome suppliers may also list H315 (Causes skin irritation) and H335 (May cause respiratory irritation) | [1][2][7] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the hazard profile, particularly the risk of serious eye damage and potential respiratory irritation, all handling and disposal operations must be conducted with appropriate protective measures.
-
Engineering Controls: All transfers of this compound waste must be performed within a certified chemical fume hood to prevent the inhalation of fine particulates.[7]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against accidental splashes or dust dispersion.
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned. Wear chemical-resistant gloves (check manufacturer compatibility charts for halogenated compounds; nitrile gloves may offer sufficient protection for handling solids, but butyl rubber is often preferred for extended contact).[2]
-
Respiratory Protection: For handling bulk quantities or during spill cleanup where dust generation is unavoidable, an N95-rated dust mask or a respirator with a P100 filter is required.
Waste Segregation and Collection Protocol
This protocol provides a step-by-step methodology for the routine collection of this compound waste. The guiding principle is strict segregation to prevent cross-contamination.
Step 1: Designate a Waste Container
-
Select a solid waste container that is chemically compatible, has a secure, sealable lid, and is in good condition. A wide-mouth polyethylene or glass jar is typically suitable.
-
This container must be exclusively for "Halogenated Organic Solid Waste." Never mix this waste with non-halogenated solids, liquids, or aqueous waste.[3][6]
Step 2: Affix a Hazardous Waste Label
-
Before adding any waste, label the container clearly. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and any other halogenated components
-
CAS Number: "265981-13-3"
-
Relevant Hazard Pictograms: Skull and Crossbones (for toxicity), Corrosion, and Environment.[2]
-
Accumulation Start Date (the date the first piece of waste is added)
-
Your Name, Laboratory, and Contact Information
-
Step 3: Transferring Waste
-
Perform all transfers inside a chemical fume hood.
-
Carefully transfer residual this compound powder from reaction vessels or storage containers into the designated waste container using a spatula or funnel.
-
Avoid creating airborne dust. Do not drop or pour the powder from a height.
Step 4: Disposal of Contaminated Materials
-
Any item that has come into direct contact with this compound is now considered hazardous waste. This includes:
-
Gloves
-
Weigh boats or weigh paper
-
Paper towels or wipes used for cleaning
-
Contaminated silica gel from chromatography
-
-
Place all these items directly into the same "Halogenated Organic Solid Waste" container.
Step 5: Secure Storage
-
Keep the waste container sealed at all times, except when actively adding waste.[6]
-
Store the container in a designated, secondary containment bin within your lab's satellite accumulation area, away from incompatible materials like strong acids or oxidizers.[8]
Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk.
For a Small Spill (<5 grams) inside a Fume Hood:
-
Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 2.
-
Restrict Access: Ensure others in the lab are aware of the spill.
-
Cover Gently: Do not sweep the dry powder directly. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[9]
-
Collect Material: Carefully sweep the mixture into a dustpan and transfer it to your labeled "Halogenated Organic Solid Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the used cloth in the waste container.
-
Report: Inform your supervisor or lab manager of the incident.
For a Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate: Immediately alert personnel and evacuate the immediate area.
-
Isolate: Restrict access to the area and close the laboratory doors.
-
Contact EHS: Call your institution's emergency EHS number for a professional cleanup. Do not attempt to clean it up yourself.
Final Disposal Pathway
The ultimate destination for your sealed and labeled waste container is managed by professionals.
-
Contact EHS: Once your waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS office to arrange for a waste pickup.
-
Professional Disposal: The EHS-approved contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: As a halogenated organic waste, this compound will be destroyed via high-temperature incineration (typically 820°C to 1,600°C) in a facility designed to handle and neutralize the resulting acid gases.[10]
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- PubChem.this compound.
- PubChemLite.this compound (C5H3BrIN).[Link]
- PubChem.2-Amino-5-bromo-3-iodopyridine.
- U.S. Environmental Protection Agency.
- Bucknell University.
- eCFR.Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office. [Link]
- Hazardous Waste Experts.Guidelines for Solvent Waste Recycling and Disposal.[Link]
- Agency for Toxic Substances and Disease Registry (ATSDR).Production, Import, Use, and Disposal of Pyridine. U.S. Department of Health and Human Services. [Link]
- Braun Research Group, Northwestern University.
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Navigating the Safe Handling of 2-Bromo-3-iodopyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous and safe handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides a detailed, step-by-step operational plan for the safe handling, use, and disposal of 2-Bromo-3-iodopyridine, a halogenated pyridine derivative that requires careful management due to its specific hazard profile. Our aim is to provide value beyond the product itself, building a foundation of trust through a commitment to comprehensive safety and operational excellence.
Understanding the Hazard Profile of this compound
This compound (CAS No: 265981-13-3) is a solid powder with a melting point of 95-100 °C. A thorough understanding of its inherent hazards is the critical first step in establishing a safe handling protocol. The primary routes of exposure are ingestion, skin contact, and eye contact.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]
This information, summarized from safety data sheets, dictates the stringent need for specific personal protective equipment and meticulous handling procedures to mitigate risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | To protect against splashes and airborne particles that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2][3][4] | To prevent skin contact, which can lead to irritation.[5] Gloves should be inspected for integrity before each use and changed frequently. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, used within a certified chemical fume hood. | To prevent inhalation of the powder, which may cause respiratory irritation.[5][6] All weighing and transfer operations should be conducted in a fume hood. |
| Footwear | Closed-toe shoes. | A general laboratory safety requirement to protect feet from spills and falling objects. |
It is imperative that all personnel are trained on the proper use, removal, and disposal of PPE to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a detailed workflow for handling this compound, from initial receipt to use in an experiment.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] The container should be tightly closed.[5] It is also recommended to protect it from light.[7]
Preparation and Weighing
All preparation and weighing activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Inspection: Before opening the container, ensure all necessary PPE is donned correctly.
-
Weighing:
-
Place a weigh boat on a calibrated analytical balance within the fume hood.
-
Carefully open the container of this compound.
-
Using a clean, dedicated spatula, transfer the desired amount of powder to the weigh boat. Avoid generating dust.
-
Securely close the primary container.
-
Record the weight and proceed with the experimental protocol.
-
Experimental Use
-
Controlled Environment: All reactions and manipulations involving this compound should be performed in a chemical fume hood.[8]
-
Containment: Use appropriate glassware and equipment to contain the substance and any reaction mixtures.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[9]
The following diagram illustrates the logical flow of the handling procedure:
Decontamination and Spill Management
Accidents can happen, and a well-defined spill management protocol is essential.
Small Spills (Manageable by trained personnel):
-
Evacuate and Alert: Evacuate the immediate area and inform colleagues and the laboratory supervisor.[2]
-
Containment: For a small spill, carefully cover it with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[2]
Large Spills:
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]
Disposal Plan: Ensuring Environmental Responsibility
As this compound is very toxic to aquatic life, proper disposal is of paramount importance to prevent environmental contamination.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[11]
-
Halogenated Organic Waste: This waste stream should be segregated as halogenated organic waste.[12][13] Do not mix with non-halogenated waste streams.[14]
Final Disposal:
Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
The disposal decision-making process is outlined in the following diagram:
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of themselves, their colleagues, and the environment.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). EPA NEPS.
- This compound. (n.d.). PubChem.
- Hazardous Waste Segregation. (n.d.).
- How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024).
- Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration.
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
- This compound, min 98%, 100 grams. (n.d.).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
- 2-bromopyridine. (n.d.). Organic Syntheses Procedure.
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- 1. This compound | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. aksci.com [aksci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

